molecular formula C5H7ClN2O2S B1330684 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 80466-78-0

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1330684
CAS No.: 80466-78-0
M. Wt: 194.64 g/mol
InChI Key: NBGSZCQLPLYKJH-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride is a useful research compound. Its molecular formula is C5H7ClN2O2S and its molecular weight is 194.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2S/c1-3-5(11(6,9)10)4(2)8-7-3/h1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGSZCQLPLYKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344129
Record name 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80466-78-0
Record name 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride
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Record name 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The document outlines the primary synthesis mechanism, detailed experimental protocols, and relevant quantitative data.

Core Synthesis Pathway

The principal and most direct method for the synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor, 3,5-Dimethyl-1H-pyrazole, followed by its chlorosulfonation.

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

The initial step involves the condensation reaction of pentane-2,4-dione (also known as acetylacetone) with hydrazine hydrate.[1][2] This reaction is typically carried out in a suitable solvent like methanol and is known to be an exothermic process that yields 3,5-Dimethyl-1H-pyrazole in quantitative amounts.[1]

Step 2: Chlorosulfonation of 3,5-Dimethyl-1H-pyrazole

The second and final step is the sulfonylation of the synthesized 3,5-Dimethyl-1H-pyrazole. This is achieved by reacting it with chlorosulfonic acid in a chlorinated solvent such as chloroform.[1] The reaction is performed under a nitrogen atmosphere and requires careful temperature control. Following the initial reaction, thionyl chloride is added to complete the formation of the sulfonyl chloride.[1] The final product is then isolated and purified.

Reaction Mechanism and Experimental Workflow

The logical flow of the synthesis process is depicted in the following diagram:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole cluster_step2 Step 2: Chlorosulfonation Pentanedione Pentane-2,4-dione Reaction1 Condensation Reaction (Exothermic) Pentanedione->Reaction1 Hydrazine Hydrazine Hydrate Hydrazine->Reaction1 Methanol Methanol (Solvent) Methanol->Reaction1 Pyridine_synthesis 3,5-Dimethyl-1H-pyrazole Reaction1->Pyridine_synthesis Pyridine_intermediate 3,5-Dimethyl-1H-pyrazole Sulfonylation Sulfonylation Pyridine_intermediate->Sulfonylation Chlorosulfonic_acid Chlorosulfonic Acid Chlorosulfonic_acid->Sulfonylation Chloroform Chloroform (Solvent) Chloroform->Sulfonylation Thionyl_chloride Thionyl Chloride Sulfonylation->Thionyl_chloride Addition Final_product This compound Thionyl_chloride->Final_product

Diagram of the two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental methodologies for the key synthesis steps.

Synthesis of 3,5-Dimethyl-1H-pyrazole
  • Reaction Setup : Pentane-2,4-dione is combined with 85% hydrazine hydrate in methanol at a temperature range of 25–35 °C.[1]

  • Reaction Execution : The reaction is exothermic and proceeds to completion, yielding 3,5-dimethyl-1H-pyrazole quantitatively.[1]

Synthesis of this compound
  • Initial Mixture : A solution of 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in 75 mL of chloroform is prepared.[1]

  • Addition of Chlorosulfonic Acid : This mixture is slowly added to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform under a nitrogen atmosphere at 0 °C.[1]

  • Reaction Heating : The temperature of the reaction mass is then raised to 60 °C and stirring is continued for 10 hours.[1]

  • Addition of Thionyl Chloride : Thionyl chloride (40.8 g, 343.2 mmol) is added to the reaction mass at 60 °C over a period of 20 minutes.[1]

  • Final Stirring : The reaction is stirred for an additional 2 hours at 60 °C.[1]

  • Work-up : After completion, the reaction mass is cooled to 0–10 °C and added to a mixture of dichloromethane and ice-cold water. The lower organic layer is separated, dried over sodium sulfate, and evaporated under vacuum to obtain the final product.[1]

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of this compound.

ParameterValueReference
Starting Material (Pyrazole)
3,5-dimethyl-1H-pyrazole25 g[1]
Molar equivalent (pyrazole)260 mmol[1]
Reagents
Chloroform (initial)75 mL[1]
Chlorosulfonic acid166.7 g[1]
Molar equivalent (chlorosulfonic acid)1430 mmol[1]
Chloroform (for chlorosulfonic acid)175 mL[1]
Thionyl chloride40.8 g[1]
Molar equivalent (thionyl chloride)343.2 mmol[1]
Reaction Conditions
Initial temperature0 °C[1]
Reaction temperature60 °C[1]
Reaction time (sulfonylation)10 hours[1]
Reaction time (after thionyl chloride)2 hours[1]
Product
Product NameThis compound[1]
AppearancePale yellow solid[1]
Yield25 g (90%)[1]

References

Technical Guide: Physicochemical Properties of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride is a key intermediate in the synthesis of a variety of pyrazole-based compounds with significant pharmacological potential. Its utility as a precursor for novel sulfonamide derivatives makes a thorough understanding of its physicochemical properties, synthesis, and reactivity essential for researchers in medicinal chemistry and drug development. This document provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols for its synthesis and characterization, and a visualization of its synthetic pathway.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₅H₇ClN₂O₂S[1]
Molecular Weight 194.639 g/mol [1]
Appearance Pale yellow solid[2]
CAS Number 80466-78-0[1]
Density (Predicted) 1.5±0.1 g/cm³[3]
Boiling Point (Predicted) 368.0±42.0°C at 760 mmHg[3]
Flash Point (Predicted) 176.3±27.9°C[3]

Spectral Data

TypeData
¹H NMR (500 MHz, CDCl₃) δ (ppm): 15.16 (s, 1H), 2.41 (s, 3H), 2.4 (s, 3H)[2]

Experimental Protocols

Synthesis of 3,5-Dimethyl-1H-pyrazole

The precursor, 3,5-dimethyl-1H-pyrazole, is synthesized through the condensation of pentane-2,4-dione with hydrazine hydrate.

Procedure:

  • Pentane-2,4-dione is reacted with 85% hydrazine hydrate in methanol at a temperature of 25–35 °C.[2]

  • The reaction is exothermic and yields 3,5-dimethyl-1H-pyrazole quantitatively.[2]

Synthesis of this compound

Materials:

  • 3,5-dimethyl-1H-pyrazole

  • Chloroform

  • Chlorosulfonic acid

  • Thionyl chloride

  • Dichloromethane

  • Ice-cold water

  • Sodium sulfate

Procedure:

  • A mixture of 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in 75 mL of chloroform is prepared.[2]

  • This mixture is added slowly to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform under a nitrogen atmosphere at 0 °C.[2]

  • The reaction temperature is raised to 60 °C, and stirring is continued for 10 hours.[2]

  • Thionyl chloride (40.8 g, 343.2 mmol) is then added to the reaction mass at 60 °C over a period of 20 minutes.[2]

  • The reaction is stirred for an additional 2 hours at 60 °C, with the progress monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, the reaction mixture is cooled to 0–10 °C and added to a mixture of dichloromethane and ice-cold water.[2]

  • The lower organic layer is separated, dried over anhydrous sodium sulfate, and evaporated under vacuum to yield this compound.[2]

Synthetic and Reaction Workflow

The following diagram illustrates the synthesis of this compound and its subsequent use in the preparation of pyrazole-4-sulfonamide derivatives.

G Synthesis of this compound and Derivatives cluster_synthesis Synthesis of Precursor cluster_sulfonylation Sulfonylation cluster_derivatization Derivatization Pentane-2,4-dione Pentane-2,4-dione 3,5-Dimethyl-1H-pyrazole 3,5-Dimethyl-1H-pyrazole Pentane-2,4-dione->3,5-Dimethyl-1H-pyrazole Methanol, 25-35°C Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->3,5-Dimethyl-1H-pyrazole This compound This compound 3,5-Dimethyl-1H-pyrazole->this compound 1. Chloroform, 0-60°C 2. 60°C Chlorosulfonic acid Chlorosulfonic acid Chlorosulfonic acid->this compound Thionyl chloride Thionyl chloride Thionyl chloride->this compound Pyrazole-4-sulfonamides Pyrazole-4-sulfonamides This compound->Pyrazole-4-sulfonamides DIPEA, DCM 2-Phenylethylamine derivatives 2-Phenylethylamine derivatives 2-Phenylethylamine derivatives->Pyrazole-4-sulfonamides

Caption: Synthetic pathway of this compound and its derivatives.

Reactivity and Applications

This compound serves as a versatile reagent for the synthesis of various pyrazole-4-sulfonamide derivatives. These derivatives are of significant interest in medicinal chemistry due to their potential antiproliferative activities. The sulfonyl chloride group is reactive towards nucleophiles, such as primary and secondary amines, allowing for the facile construction of a library of sulfonamide compounds. The reaction is typically carried out in the presence of a base, such as diisopropylethylamine (DIPEA), in a solvent like dichloromethane (DCM).[2]

The exploration of different amine derivatives in this reaction allows for the systematic investigation of structure-activity relationships (SAR), which is a critical aspect of drug discovery.[4] For instance, reacting this compound with various 2-phenylethylamine derivatives has been shown to produce compounds with potential biological activity.[2]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties, synthesis, and reactivity of this compound. The detailed protocols and workflow diagrams serve as a valuable resource for researchers engaged in the synthesis and development of novel pyrazole-based therapeutic agents. The data presented herein facilitates the efficient and safe handling of this compound and provides a basis for the rational design of new derivatives with enhanced pharmacological profiles.

References

An In-depth Technical Guide to 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS: 80466-78-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride, a key building block in medicinal chemistry. This document outlines its chemical and physical properties, detailed synthesis protocols, and significant applications in the development of novel therapeutic agents, including those with antiproliferative activity and N-acylethanolamine acid amidase (NAAA) inhibitors.

Chemical and Physical Properties

This compound is a reactive compound used as an intermediate in organic synthesis. A summary of its key properties is presented below.

PropertyValueSource
CAS Number 80466-78-0
Molecular Formula C₅H₇ClN₂O₂S
Molecular Weight 194.64 g/mol
Appearance Pale yellow solid[1]
Purity Typically ≥97%[2]

Note: Some physical properties like boiling point and density are based on calculated values and should be used as an estimate.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.

Technique Data
¹H NMR (500 MHz, CDCl₃) δ (ppm): 15.16 (s, 1H), 2.41 (s, 3H), 2.40 (s, 3H)[1]
¹³C NMR Data for the precursor, 3,5-Dimethylpyrazole (CDCl₃): δ (ppm): 148.1, 106.4, 12.9, 11.8[3]
IR Spectroscopy Data for the precursor, 3,5-Dimethylpyrazole (KBr disc): Characteristic peaks can be observed.
Mass Spectrometry Predicted [M+H]⁺: 194.99895[4]

Synthesis and Experimental Protocols

The synthesis of this compound is a two-step process starting from readily available reagents.

Synthesis of 3,5-Dimethyl-1H-pyrazole

Reaction: Acetylacetone reacts with hydrazine hydrate to yield 3,5-Dimethyl-1H-pyrazole.

Experimental Protocol:

  • To a solution of acetylacetone (0.50 mole) in a suitable solvent, hydrazine sulfate (0.50 mole) dissolved in 10% sodium hydroxide is added dropwise with stirring while maintaining the temperature at approximately 15°C.[1][5]

  • The addition is completed over 30 minutes, and the mixture is stirred for an additional hour at 15°C.[1]

  • The reaction mixture is then diluted with water to dissolve any precipitated inorganic salts and extracted with ether.

  • The combined ether extracts are washed with a saturated sodium chloride solution and dried over anhydrous potassium carbonate.

  • The ether is removed by distillation to yield crystalline 3,5-Dimethyl-1H-pyrazole.[1] The product can be further purified by recrystallization from petroleum ether.

Synthesis of this compound

Reaction: 3,5-Dimethyl-1H-pyrazole undergoes chlorosulfonation to yield the title compound.

Experimental Protocol:

  • 3,5-Dimethyl-1H-pyrazole (260 mmol) is dissolved in chloroform.[1]

  • This solution is added slowly to a stirred solution of chlorosulfonic acid (1430 mmol) in chloroform at 0°C under a nitrogen atmosphere.[1]

  • The reaction temperature is then raised to 60°C and stirring is continued for 10 hours.[1]

  • Thionyl chloride (343.2 mmol) is added at 60°C over 20 minutes, and the reaction is stirred for an additional 2 hours at the same temperature.[1]

  • After completion, the reaction mixture is cooled to 0-10°C and poured into a mixture of dichloromethane and ice-cold water.[1]

  • The organic layer is separated, dried over sodium sulfate, and the solvent is evaporated under vacuum to obtain this compound.[1]

G cluster_0 Synthesis of 3,5-Dimethyl-1H-pyrazole cluster_1 Synthesis of this compound Acetylacetone Acetylacetone Reaction1 Cyclocondensation Acetylacetone->Reaction1 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction1 3,5-Dimethyl-1H-pyrazole 3,5-Dimethyl-1H-pyrazole Reaction1->3,5-Dimethyl-1H-pyrazole Reaction2 Chlorosulfonation 3,5-Dimethyl-1H-pyrazole->Reaction2 Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Reaction2 Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reaction2 This compound This compound Reaction2->this compound

Synthetic workflow for the target compound.

Applications in Drug Development

This compound is a valuable scaffold for the synthesis of various biologically active molecules.

Antiproliferative Agents

Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity.[1] Specifically, pyrazole-4-sulfonamide derivatives have been tested against various cancer cell lines.[6][7] These studies have shown that modifications to the sulfonamide group can lead to compounds with significant cytotoxic effects against cancer cells.[8]

N-Acylethanolamine Acid Amidase (NAAA) Inhibitors

This compound is a key intermediate in the synthesis of potent and selective inhibitors of N-acylethanolamine acid amidase (NAAA).[9] NAAA is an enzyme responsible for the degradation of the endogenous anti-inflammatory and analgesic lipid, palmitoylethanolamide (PEA).[10] Inhibition of NAAA leads to an increase in the levels of PEA, which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates genes involved in inflammation and pain pathways.[10][11] This makes NAAA inhibitors a promising therapeutic strategy for inflammatory and pain-related disorders.[12][13]

G 3,5-Dimethyl-1H-pyrazole-4-sulfonyl_chloride_Derivative Pyrazole Sulfonamide (NAAA Inhibitor) NAAA N-Acylethanolamine Acid Amidase (NAAA) 3,5-Dimethyl-1H-pyrazole-4-sulfonyl_chloride_Derivative->NAAA Inhibits PEA_degradation PEA Degradation NAAA->PEA_degradation PEA Palmitoylethanolamide (PEA) PEA->PEA_degradation PPARa PPAR-α Activation PEA->PPARa Biological_Effect Anti-inflammatory & Analgesic Effects PPARa->Biological_Effect

NAAA inhibition signaling pathway.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

HazardPrecaution
Corrosive Causes severe skin burns and eye damage.[14]
Moisture Sensitive Reacts with water, potentially releasing toxic gas.[15]
Toxicity Harmful if swallowed.[14]
Irritant May cause respiratory irritation.[14]

Recommended Handling Procedures:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[16]

  • Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.[16]

  • In case of skin contact, immediately flush with plenty of water.[17] In case of eye contact, rinse cautiously with water for several minutes.[17] Seek immediate medical attention in case of significant exposure.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel compounds with significant therapeutic potential. Its utility in the development of antiproliferative agents and NAAA inhibitors highlights its importance in modern drug discovery and development. Proper handling and storage are crucial due to its corrosive and reactive nature. This guide provides essential information for researchers and scientists working with this compound, facilitating its safe and effective use in the laboratory.

References

In-Depth Technical Guide to the Structure Elucidation of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the synthesis of various pharmaceutically active compounds. This document details the spectroscopic data, experimental protocols, and logical framework used to confirm the molecule's structure.

Molecular Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₅H₇ClN₂O₂S. Its structure consists of a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a sulfonyl chloride group at position 4.

PropertyValue
Molecular Formula C₅H₇ClN₂O₂S
Molecular Weight 194.64 g/mol
CAS Number 80466-78-0
Appearance Pale yellow solid[1]

Spectroscopic Data for Structure Confirmation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
15.16Singlet1HN-H of pyrazole ring
2.41Singlet3HCH₃ at C3
2.40Singlet3HCH₃ at C5
(Solvent: CDCl₃, Spectrometer: 500 MHz)[1]

The downfield shift of the N-H proton is characteristic of acidic protons in a heterocyclic ring. The two singlets for the methyl groups confirm their presence and attachment to the pyrazole ring.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data

Predicted Chemical Shift (δ) ppmAssignment
~148C3 and C5
~115C4
~12C-CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted mass spectrum shows several key adducts.

Table 3: Predicted Mass Spectrometry Data

m/zAdduct
194.99895[M+H]⁺
216.98089[M+Na]⁺
192.98439[M-H]⁻
212.02549[M+NH₄]⁺
232.95483[M+K]⁺
Infrared (IR) Spectroscopy

An experimental IR spectrum for the title compound is not available in the cited literature. However, the expected characteristic absorption bands can be predicted based on its functional groups. For comparison, the IR spectrum of a related compound, N-(3,4-Dimethoxyphenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, shows characteristic peaks for the pyrazole and sulfonyl groups.[1]

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3100N-H stretch
~2950C-H stretch (methyl)
~1570C=N stretch (pyrazole ring)
~1370Asymmetric SO₂ stretch
~1170Symmetric SO₂ stretch
~750S-Cl stretch

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and characterization of this compound.

Synthesis of this compound[1]

The synthesis is a two-step process starting from 3,5-dimethyl-1H-pyrazole.

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

  • Pentane-2,4-dione is coupled with 85% hydrazine hydrate in methanol at a temperature of 25–35 °C.

  • The reaction is exothermic and yields 3,5-dimethyl-1H-pyrazole quantitatively.

Step 2: Sulfonylation of 3,5-Dimethyl-1H-pyrazole

  • 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) is dissolved in 75 mL of chloroform.

  • This mixture is slowly added to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform under a nitrogen atmosphere at 0 °C.

  • The reaction temperature is raised to 60 °C and stirring is continued for 10 hours.

  • Thionyl chloride (40.8 g, 343.2 mmol) is added at 60 °C over 20 minutes.

  • The reaction is stirred for an additional 2 hours at 60 °C.

  • After completion, the reaction mass is cooled to 0–10 °C and added to a mixture of dichloromethane and ice-cold water.

  • The lower organic layer is separated, dried over sodium sulfate, and evaporated under vacuum to obtain this compound.

NMR Spectroscopy
  • Sample Preparation: 5-10 mg of the purified this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 500 MHz NMR spectrometer.

    • For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: The acquired data is processed using Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate.

  • Data Acquisition: The sample is placed in the beam of an FT-IR spectrometer.

  • Spectral Analysis: The instrument measures the absorption of infrared radiation at different wavenumbers, resulting in an IR spectrum showing absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.

Visualizations

The following diagrams illustrate the logical workflow of the structure elucidation process and the molecular structure of the target compound.

structure_elucidation_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Start Start: 3,5-Dimethyl-1H-pyrazole Sulfonylation Sulfonylation with Chlorosulfonic Acid and Thionyl Chloride Start->Sulfonylation Product Product: this compound Sulfonylation->Product HNMR ¹H NMR Spectroscopy Product->HNMR CNMR ¹³C NMR Spectroscopy (Predicted) Product->CNMR MS Mass Spectrometry Product->MS IR IR Spectroscopy (Predicted) Product->IR Data_Integration Integration of Spectroscopic Data HNMR->Data_Integration Data_integration Data_integration CNMR->Data_integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Confirmation of Molecular Structure Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis and structure elucidation of this compound.

Caption: Molecular structure of this compound.

References

The Genesis and Evolution of Pyrazole Sulfonyl Chlorides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole sulfonyl chlorides represent a pivotal class of organic compounds, serving as crucial intermediates in the synthesis of a wide array of biologically active molecules. Their history is intrinsically linked to the development of pyrazole chemistry, a field that has significantly impacted medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies for preparing pyrazole sulfonyl chlorides. It offers a compilation of detailed experimental protocols, quantitative data for comparative analysis, and visualizations of relevant biological pathways and experimental workflows, designed to be a comprehensive resource for professionals in the field.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. The German chemist Ludwig Knorr is credited with the first synthesis of a pyrazole derivative in 1883, a discovery that laid the foundation for a vast and diverse field of heterocyclic chemistry.[1][2] Pyrazole-containing compounds have since been found to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.

The introduction of a sulfonyl chloride moiety onto the pyrazole ring dramatically enhances its synthetic versatility. The highly electrophilic nature of the sulfonyl chloride group makes it an excellent precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing derivatives. This has been instrumental in the development of numerous blockbuster drugs, most notably the selective COX-2 inhibitor, Celecoxib.

Historical Perspective: From Pyrazole Synthesis to Sulfonylation

While Ludwig Knorr's synthesis of a pyrazolone from the condensation of ethyl acetoacetate with phenylhydrazine in 1883 marked the beginning of pyrazole chemistry, the specific history of pyrazole sulfonyl chlorides is less concentrated in a single discovery.[1][3] The initial focus was on the synthesis and understanding of the pyrazole ring itself. The German chemist Hans von Pechmann first synthesized the parent pyrazole in 1898 from the reaction of acetylene and diazomethane.[1]

The introduction of the sulfonyl chloride group onto the pyrazole ring likely emerged from the broader development of sulfonation and chlorosulfonation reactions in organic chemistry. The direct chlorosulfonation of aromatic compounds became a standard method for producing sulfonyl chlorides. Applying this methodology to the pyrazole nucleus would have been a logical step for chemists seeking to create new derivatives for various applications, including dyes and pharmaceuticals. While a definitive "first synthesis" of a pyrazolesulfonyl chloride is not prominently documented as a landmark discovery, early 20th-century literature on the electrophilic substitution of pyrazoles would likely contain the initial reports of such reactions. The development of Celecoxib in the 1990s by a team at the Searle division of Monsanto, led by John Talley, represents a pinnacle in the application of pyrazole sulfonamide chemistry and spurred significant interest and further research into the synthesis and utility of pyrazole sulfonyl chlorides.[4][5]

Synthetic Methodologies for Pyrazole Sulfonyl Chlorides

The synthesis of pyrazole sulfonyl chlorides can be broadly categorized into two main approaches: direct chlorosulfonation of a pre-formed pyrazole ring and the construction of the pyrazole ring from precursors already containing a sulfur moiety that can be converted to a sulfonyl chloride. The choice of method often depends on the desired substitution pattern on the pyrazole ring and the availability of starting materials.

Direct Chlorosulfonation of Pyrazoles

Direct chlorosulfonation is a common and straightforward method for introducing a sulfonyl chloride group onto the pyrazole ring. The regioselectivity of this electrophilic substitution is influenced by the substituents already present on the pyrazole ring.

Key Reagents:

  • Chlorosulfonic acid (ClSO₃H): A powerful sulfonating and chlorinating agent.

  • Thionyl chloride (SOCl₂): Often used in conjunction with chlorosulfonic acid to facilitate the conversion of the initially formed sulfonic acid to the sulfonyl chloride.[6]

  • Solvents: Typically, chlorinated solvents like chloroform or dichloromethane are used.

General Experimental Protocol (for Pyrazole-4-sulfonyl Chlorides):

A solution of the substituted pyrazole in a suitable solvent (e.g., chloroform) is added dropwise to a stirred solution of chlorosulfonic acid, often at a reduced temperature (e.g., 0 °C). The reaction mixture is then heated for several hours to drive the reaction to completion. Thionyl chloride may be added to ensure the complete conversion of any sulfonic acid intermediate to the sulfonyl chloride. The reaction is then quenched by carefully pouring the mixture onto ice, and the product is extracted with an organic solvent.[6]

Pyrazole Ring Formation from Sulfur-Containing Precursors

An alternative strategy involves the synthesis of the pyrazole ring from acyclic precursors that already contain a sulfur-based functional group. This approach can offer better control over regioselectivity, particularly for isomers that are difficult to obtain through direct substitution.

Example: Synthesis of Pyrazole-4-sulfonyl Chlorides from 2-(benzylthio)malonaldehyde

This two-step method involves the initial cyclization of 2-(benzylthio)malonaldehyde with a hydrazine to form a 4-(benzylthio)pyrazole, followed by oxidative chlorination to convert the benzylthio group into a sulfonyl chloride.

Comparative Data for the Synthesis of Pyrazole Sulfonyl Chlorides

The following tables summarize quantitative data for the synthesis of various pyrazole sulfonyl chlorides, providing a comparative overview of different methodologies.

Table 1: Synthesis of Pyrazole-4-sulfonyl Chlorides

Starting MaterialReagents and ConditionsProductYield (%)Reference
3,5-Dimethyl-1H-pyrazoleChlorosulfonic acid, Thionyl chloride, Chloroform, 60 °C, 12 h3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride90[6]
1,3,5-Trimethyl-1H-pyrazoleChlorosulfonic acid, Thionyl chloride, Chloroform, 60 °C, 12 h1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride90[6]
1-Methyl-1H-pyrazoleChlorosulfonic acid, 110 °C, 3 h1-Methyl-1H-pyrazole-4-sulfonyl chloride33[7]

Table 2: Synthesis of Pyrazole-5-sulfonyl Chlorides

Starting MaterialReagents and ConditionsProductYield (%)Reference
1-Phenyl-1H-pyrazole1. Chlorosulfonic acid2. Phosphorus pentachloride1-Phenyl-1H-pyrazole-5-sulfonyl chlorideNot specified[8]

Table 3: Characterization Data for Selected Pyrazole Sulfonyl Chlorides

CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (δ, ppm)Reference
This compoundC₅H₇ClN₂O₂S194.64(500 MHz, CDCl₃): 15.16 (s, 1H), 2.41 (s, 3H), 2.4 (s, 3H)[6]
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chlorideC₆H₉ClN₂O₂S208.67(300 MHz, CDCl₃): 3.79 (s, 3H), 2.55 (s, 3H), 2.47 (s, 3H)[6]
1-Phenyl-1H-pyrazole-5-sulfonyl chlorideC₉H₇ClN₂O₂S242.68Not specified[8]

Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow for the synthesis of pyrazole sulfonyl chlorides and a key biological signaling pathway in which their derivatives are involved.

Experimental Workflow: Synthesis of this compound

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_pyrazole 3,5-Dimethyl-1H-pyrazole in Chloroform reaction_step 1. Addition at 0°C 2. Heat to 60°C for 10h start_pyrazole->reaction_step start_reagent Chlorosulfonic Acid start_reagent->reaction_step add_thionyl Add Thionyl Chloride Heat for 2h reaction_step->add_thionyl quench Quench with Ice-Water add_thionyl->quench extraction Extract with Dichloromethane quench->extraction dry_purify Dry and Evaporate extraction->dry_purify product This compound dry_purify->product

Caption: General workflow for the synthesis of a pyrazole-4-sulfonyl chloride.

Signaling Pathway: COX-2 Inhibition by Pyrazole Sulfonamides (e.g., Celecoxib)

The anti-inflammatory effects of many pyrazole sulfonamide drugs, such as Celecoxib, are primarily mediated through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. The COX-2 pathway is a critical component of the inflammatory response.

COX2_Pathway cluster_invisible Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 action PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 catalyzed by COX2 COX-2 Enzyme Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Celecoxib Celecoxib (Pyrazole Sulfonamide) Celecoxib->COX2 inhibits

Caption: Simplified COX-2 signaling pathway and its inhibition by pyrazole sulfonamides.

Conclusion and Future Directions

The journey of pyrazole sulfonyl chlorides, from the foundational discovery of the pyrazole ring to their central role in modern medicine, highlights the enduring importance of heterocyclic chemistry. The synthetic methodologies have evolved, offering chemists a range of tools to access these valuable intermediates with increasing efficiency and selectivity. The profound impact of pyrazole sulfonamides, exemplified by Celecoxib, on the treatment of inflammatory diseases underscores the therapeutic potential that can be unlocked by functionalizing the pyrazole scaffold.

Future research in this area will likely focus on the development of even more selective and efficient synthetic methods, including the use of novel catalytic systems and green chemistry approaches. Furthermore, the exploration of pyrazole sulfonyl chlorides as precursors for new classes of therapeutic agents targeting a wider range of diseases remains a promising frontier for drug discovery and development professionals. The versatility of this chemical class ensures its continued relevance in the quest for novel and improved medicines.

References

An In-depth Technical Guide to the Theoretical Yield Calculation for 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride is a key intermediate in the synthesis of various pharmaceutically active compounds, including novel sulfonamide derivatives with potential therapeutic applications. A precise understanding of its synthesis is paramount for process optimization, scalability, and economic efficiency. Central to this is the calculation of the theoretical yield, which represents the maximum possible mass of a product that can be formed from the given amounts of reactants. This guide provides a detailed methodology for calculating the theoretical yield of this compound based on a published experimental protocol.

The Synthetic Pathway: Chlorosulfonation of 3,5-Dimethyl-1H-pyrazole

The synthesis of this compound is achieved through an electrophilic substitution reaction, specifically the chlorosulfonation of 3,5-Dimethyl-1H-pyrazole. In this reaction, chlorosulfonic acid serves as the sulfonating agent.

The balanced chemical equation for the primary reaction is:

C₅H₈N₂ + ClSO₃H → C₅H₇ClN₂O₂S + H₂O

(3,5-Dimethyl-1H-pyrazole + Chlorosulfonic Acid → this compound + Water)

This equation shows a 1:1 stoichiometric relationship between the key reactants, 3,5-Dimethyl-1H-pyrazole and chlorosulfonic acid.

Detailed Experimental Protocol

The following experimental procedure for the sulfonylation of 3,5-Dimethyl-1H-pyrazole is based on the methodology described by Kaki et al. (2023).[1]

Materials:

  • 3,5-Dimethyl-1H-pyrazole (25 g, 260 mmol)

  • Chlorosulfonic acid (166.7 g, 1430 mmol)

  • Thionyl chloride (40.8 g, 343.2 mmol)

  • Chloroform (CHCl₃)

Procedure:

  • A solution of 3,5-Dimethyl-1H-pyrazole (25 g) in 75 mL of chloroform is prepared.

  • This mixture is added very slowly under a nitrogen atmosphere to a stirred solution of chlorosulfonic acid (166.7 g) in 175 mL of chloroform, maintained at a temperature of 0 °C.[1]

  • Following the addition, the reaction temperature is raised to 60 °C, and stirring is continued for 10 hours.[1]

  • Thionyl chloride (40.8 g) is then added to the reaction mass at 60 °C over a period of 20 minutes.[1]

  • The reaction is stirred for an additional 2 hours at 60 °C, with the progress monitored by Thin-Layer Chromatography (TLC).[1]

  • Upon completion, the reaction mass is cooled to 0–10 °C and quenched by adding it to a mixture of dichloromethane and ice-cold water.[1]

  • The organic layer is separated, dried over sodium sulfate, and evaporated under vacuum to yield the crude product, this compound.[1]

Step-by-Step Theoretical Yield Calculation

The theoretical yield is determined by identifying the limiting reagent and using its molar quantity to calculate the maximum amount of product that can be formed.

Step 1: Identify Reactants and Molar Masses The first step is to identify the molar masses of the reactants involved in the primary stoichiometric reaction.

Step 2: Determine Moles of Each Reactant Using the experimental masses, the number of moles for each reactant is calculated.

  • Moles of 3,5-Dimethyl-1H-pyrazole:

    • Mass / Molar Mass = 25 g / 96.133 g/mol = 0.260 mol (or 260 mmol)[1][2]

  • Moles of Chlorosulfonic Acid:

    • Mass / Molar Mass = 166.7 g / 116.52 g/mol = 1.431 mol (or 1430 mmol)[1][3]

Step 3: Identify the Limiting Reagent The balanced equation shows a 1:1 molar ratio. By comparing the calculated moles:

  • Moles of 3,5-Dimethyl-1H-pyrazole: 0.260 mol

  • Moles of Chlorosulfonic Acid: 1.431 mol

Since 0.260 is less than 1.431, 3,5-Dimethyl-1H-pyrazole is the limiting reagent. The reaction will cease once all of it has been consumed. Chlorosulfonic acid is present in significant excess.

Step 4: Calculate Theoretical Moles of Product Based on the 1:1 stoichiometry, the moles of the limiting reagent directly determine the maximum moles of product that can be formed.

  • Theoretical Moles of Product = Moles of Limiting Reagent = 0.260 mol

Step 5: Calculate Theoretical Yield in Grams The theoretical yield in grams is calculated by multiplying the theoretical moles of the product by its molar mass (194.64 g/mol ).

  • Theoretical Yield (g) = 0.260 mol × 194.64 g/mol = 50.61 g

Data Presentation

The quantitative data for this synthesis and calculation are summarized in the tables below.

Table 1: Reactant Data and Limiting Reagent Determination

Reactant Molecular Formula Molar Mass ( g/mol ) Mass Used (g)[1] Moles Used (mol)[1] Stoichiometric Ratio Limiting Reagent
3,5-Dimethyl-1H-pyrazole C₅H₈N₂ 96.133[2][4][5][6][7] 25.0 0.260 1 Yes

| Chlorosulfonic Acid | ClSO₃H | 116.52[3][8][9][10][11] | 166.7 | 1.431 | 1 | No |

Table 2: Product Yield Summary

Product Molecular Formula Molar Mass ( g/mol ) Theoretical Moles (mol) Theoretical Yield (g) Actual Yield (g)[1] Percent Yield (%)

| this compound | C₅H₇ClN₂O₂S | 194.64 | 0.260 | 50.61 | 25.0 | 49.4% |

Note: The calculated percent yield of 49.4% is derived directly from the experimental masses provided in the protocol. The source literature provides a summary statement of "Yield 25 g, 90%", which is inconsistent with the provided reactant masses. The calculation presented here is based on the explicit experimental data.[1]

Visualization of the Calculation Workflow

The logical process for calculating the theoretical yield is illustrated in the following diagram.

Theoretical_Yield_Workflow cluster_reactants Inputs cluster_process Calculation Steps cluster_product Output reactant1 3,5-Dimethyl-1H-pyrazole Mass = 25 g Molar Mass = 96.133 g/mol calc_moles1 Calculate Moles reactant1->calc_moles1 reactant2 Chlorosulfonic Acid Mass = 166.7 g Molar Mass = 116.52 g/mol calc_moles2 Calculate Moles reactant2->calc_moles2 find_limiting Identify Limiting Reagent (1:1 Ratio) calc_moles1->find_limiting 0.260 mol calc_moles2->find_limiting 1.431 mol calc_prod_moles Calculate Product Moles find_limiting->calc_prod_moles 0.260 mol (Limiting) calc_prod_mass Calculate Theoretical Yield (g) calc_prod_moles->calc_prod_mass x 194.64 g/mol product_mass Theoretical Yield 50.61 g calc_prod_mass->product_mass

Caption: Logical workflow for the theoretical yield calculation.

Conclusion

Based on the specified experimental protocol, the theoretical yield of this compound is 50.61 grams . This calculation is fundamental for evaluating reaction efficiency, enabling researchers to quantify the actual yield (25.0 g) as a percentage (49.4%) of the maximum possible product. Such analysis is critical in the fields of chemical research and drug development for refining synthetic methodologies, optimizing resource allocation, and ensuring the economic viability of scaling up production.

References

An In-Depth Technical Guide to the Electrophilic Substitution on 3,5-Dimethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of electrophilic substitution reactions on 3,5-dimethylpyrazole, a key heterocyclic scaffold in medicinal chemistry and materials science. This document details the regioselectivity, reaction conditions, and experimental protocols for nitration, halogenation, sulfonation, and Friedel-Crafts reactions, supported by quantitative data and visual diagrams to facilitate understanding and application in research and development.

Core Concepts: Regioselectivity of Electrophilic Attack

Electrophilic substitution on the pyrazole ring is predominantly governed by the electronic properties of the heterocycle. The presence of two nitrogen atoms influences the electron density distribution within the ring. The C4 position is the most electron-rich and, consequently, the most susceptible to electrophilic attack. The two methyl groups at the C3 and C5 positions are electron-donating, further activating the ring towards substitution. As a result, electrophilic substitution on 3,5-dimethylpyrazole occurs with high regioselectivity at the C4 position.

Caption: General mechanism of electrophilic aromatic substitution on 3,5-dimethylpyrazole.

Key Electrophilic Substitution Reactions

This section details the experimental conditions and outcomes for the primary electrophilic substitution reactions on 3,5-dimethylpyrazole.

Nitration

The introduction of a nitro group at the C4 position of 3,5-dimethylpyrazole is a well-established transformation.

Experimental Protocol: Synthesis of 3,5-Dimethyl-4-nitropyrazole

A common and effective method for the nitration of 3,5-dimethylpyrazole involves the use of a mixture of concentrated nitric acid and sulfuric acid.[1]

  • Reagents:

    • 3,5-Dimethylpyrazole (1.0 g, 10.4 mmol)

    • Concentrated Nitric Acid (65%, 1.2 mL)

    • Concentrated Sulfuric Acid (98%, 2 mL)

  • Procedure:

    • 3,5-Dimethylpyrazole is added to a mixture of concentrated nitric and sulfuric acids, pre-cooled in an ice bath.

    • The reaction mixture is stirred at room temperature for 24 hours.

    • The reaction is quenched by neutralization with a 60% sodium hydroxide solution.

    • The precipitated white solid is filtered, dissolved in dichloromethane (DCM), washed with water, and dried over magnesium sulfate.

    • Removal of the solvent under reduced pressure yields the product.

  • Yield: 75%[1]

ElectrophileReagent(s)SolventTemperatureTimeProductYield (%)Reference
NO₂⁺HNO₃ / H₂SO₄NoneRoom Temp.24 h3,5-Dimethyl-4-nitropyrazole75[1]
Halogenation

Halogenation of 3,5-dimethylpyrazole with electrophilic halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) proceeds smoothly to afford the corresponding 4-halo-3,5-dimethylpyrazoles.

Experimental Protocol: Synthesis of 4-Bromo-3,5-dimethylpyrazole

The bromination at the C4 position can be efficiently achieved using N-bromosuccinimide in a suitable solvent.[1][2]

  • Reagents:

    • 3,5-Dimethylpyrazole (1.0 g, 10.4 mmol)

    • N-Bromosuccinimide (NBS) (1.85 g, 10.4 mmol)

    • Carbon Tetrachloride (8 mL)

  • Procedure:

    • A stoichiometric amount of N-bromosuccinimide is added to a solution of 3,5-dimethylpyrazole in carbon tetrachloride.

    • The reaction mixture is stirred at room temperature for 2 hours.

    • The mixture is filtered, and the filtrate is washed with water and dried over magnesium sulfate.

    • The solvent is removed under reduced pressure to yield the product as a light yellow solid.

  • Yield: 90-94%[1][2]

Experimental Protocol: Synthesis of 4-Chloro-3,5-dimethylpyrazole

A similar procedure using N-chlorosuccinimide provides the 4-chloro derivative.

  • Reagents:

    • 3,5-Dimethylpyrazole

    • N-Chlorosuccinimide (NCS)

  • Procedure:

    • The reaction is carried out following a procedure analogous to the bromination protocol, substituting NBS with NCS.

  • Yield: 97%[3]

ElectrophileReagent(s)SolventTemperatureTimeProductYield (%)Reference
Br⁺N-Bromosuccinimide (NBS)CCl₄Room Temp.2 h4-Bromo-3,5-dimethylpyrazole90-94[1][2]
Cl⁺N-Chlorosuccinimide (NCS)Not specifiedNot specifiedNot specified4-Chloro-3,5-dimethylpyrazole97[3]
Sulfonation

Sulfonation of 3,5-dimethylpyrazole introduces a sulfonic acid group at the C4 position.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole-4-sulfonic acid

The sulfonation is typically carried out using concentrated sulfuric acid in the presence of acetic anhydride.[4][5]

  • Reagents:

    • 3,5-Dimethylpyrazole

    • Concentrated Sulfuric Acid

    • Acetic Anhydride/Acetic Acid

  • Procedure:

    • The sulfonation of 3,5-dimethylpyrazole is performed with concentrated sulfuric acid in a mixture of acetic anhydride and acetic acid.

    • Under these conditions, a mixture of products is formed, with 3,5-dimethylpyrazole-4-sulfonic acid being a major component.

  • Yield: Approximately 47 mol% of the product mixture.[4][5]

ElectrophileReagent(s)SolventTemperatureTimeProductYield (%)Reference
SO₃Conc. H₂SO₄Acetic Anhydride/Acetic AcidNot specifiedNot specified3,5-Dimethylpyrazole-4-sulfonic acid~47 (in mixture)[4][5]
Friedel-Crafts Acylation and Alkylation

The Friedel-Crafts acylation and alkylation of pyrazoles are generally more challenging compared to electron-rich benzenoid aromatics. The basic nitrogen atoms of the pyrazole ring can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic attack. Therefore, traditional strong Lewis acids like aluminum chloride (AlCl₃) are often unsuitable for these reactions with pyrazoles.[6] Milder Lewis acids such as titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), or iron(III) chloride (FeCl₃) may be more effective.[6]

While specific, detailed protocols for the Friedel-Crafts acylation and alkylation of 3,5-dimethylpyrazole are not extensively reported in the literature, studies on related N-substituted pyrazoles have shown that acylation occurs at the 4-position.[7] The development of efficient Friedel-Crafts procedures for 3,5-dimethylpyrazole remains an area for further investigation.

Experimental_Workflow cluster_synthesis Synthesis of 4-Substituted-3,5-dimethylpyrazole start 3,5-Dimethylpyrazole reaction Reaction at Controlled Temperature start->reaction reagents Electrophilic Reagent (e.g., HNO₃/H₂SO₄, NBS, H₂SO₄/Ac₂O) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Crystallization/Chromatography) workup->purification product 4-Substituted Product purification->product

Caption: A generalized experimental workflow for the electrophilic substitution of 3,5-dimethylpyrazole.

Conclusion

This technical guide has summarized the key aspects of electrophilic substitution on 3,5-dimethylpyrazole. The C4 position is consistently the site of substitution for nitration, halogenation, and sulfonation, driven by the electronic nature of the pyrazole ring. Detailed experimental protocols and quantitative data have been provided for these transformations. While Friedel-Crafts reactions on this specific substrate are less documented, the principles outlined here provide a foundation for further exploration in this area. The information presented serves as a valuable resource for chemists engaged in the synthesis and modification of pyrazole-based compounds for various applications.

References

starting materials for 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route and starting materials for producing this compound, a key intermediate in the development of various pharmaceutical compounds. The synthesis is typically achieved in a two-step process: first, the formation of the 3,5-dimethylpyrazole core, followed by its chlorosulfonation.

Overall Synthetic Workflow

The logical progression from basic starting materials to the final product involves the initial synthesis of the pyrazole heterocyclic core, which is then subjected to chlorosulfonation to introduce the reactive sulfonyl chloride group at the 4-position.

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: Chlorosulfonation A Pentane-2,4-dione (Acetylacetone) C 3,5-Dimethyl-1H-pyrazole (Intermediate) A->C Cyclocondensation B Hydrazine Source (e.g., Hydrazine Hydrate) B->C Cyclocondensation E This compound (Final Product) C->E Electrophilic Substitution D Chlorosulfonic Acid (ClSO3H) D->E

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of the Intermediate: 3,5-Dimethyl-1H-pyrazole

The foundational starting material for the synthesis is 3,5-dimethyl-1H-pyrazole. This intermediate is most commonly prepared via the cyclocondensation reaction of pentane-2,4-dione (acetylacetone) with a hydrazine source.[1] While various hydrazine sources can be used, hydrazine hydrate is frequently employed.[2][3] The reaction is exothermic and yields the pyrazole quantitatively.[4]

Data Summary: Synthesis of 3,5-Dimethyl-1H-pyrazole
Starting Material 1Starting Material 2SolventCatalyst/AdditiveReaction ConditionsYield (%)Reference
Pentane-2,4-dioneHydrazine Hydrate (85%)MethanolNone25–35 °C~95%[4]
AcetylacetoneHydrazine HydrateEthanolNoneReflux for 1 hourNot specified[3]
AcetylacetoneHydrazine Sulfate10% Sodium Hydroxide (aq)None15 °C for 1.5 hours77–81%[1]
AcetylacetoneHydrazine HydrateWaterGlacial Acetic Acid< 50 °C, then 50 °C for 3 hours> 90%[5][6]
AcetylacetoneHydrazine HydrateWaterNone15 °C for 2 hours95%[2]
Detailed Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole

This protocol is adapted from Kumar, M. et al. (2023).[4]

  • Reaction Setup: In a suitable reaction vessel, charge pentane-2,4-dione.

  • Reagent Addition: Add 85% hydrazine hydrate to the vessel. The reaction is exothermic, and the temperature should be maintained between 25–35 °C.

  • Reaction Monitoring: The reaction proceeds to completion, yielding 3,5-dimethyl-1H-pyrazole quantitatively.

  • Work-up and Isolation: The product can be isolated and purified as needed. Recrystallization from petroleum ether can be performed for high purity solid.[1]

Step 2: Chlorosulfonation of 3,5-Dimethyl-1H-pyrazole

The second and final step is the electrophilic substitution on the 3,5-dimethyl-1H-pyrazole ring to install the sulfonyl chloride group. This is achieved using a strong chlorosulfonating agent, typically chlorosulfonic acid, in a suitable solvent like chloroform.[4]

Data Summary: Chlorosulfonation Reaction
Starting MaterialReagent 1Reagent 2SolventReaction ConditionsYield (%)Reference
3,5-Dimethyl-1H-pyrazoleChlorosulfonic AcidThionyl ChlorideChloroform0 °C, then 60 °C for 12 hours90%[4]
Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from Kumar, M. et al. (2023).[4]

  • Preparation of Reagent Solution: In a reaction vessel under a nitrogen atmosphere, prepare a stirred solution of chlorosulfonic acid (5.5 equivalents) in chloroform at 0 °C.

  • Addition of Starting Material: Slowly add a solution of 3,5-dimethyl-1H-pyrazole (1 equivalent) in chloroform to the chlorosulfonic acid solution, maintaining the temperature at 0 °C.

  • Heating: After the addition is complete, raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.3 equivalents) to the reaction mixture at 60 °C over a period of 20 minutes.

  • Final Reaction Time: Continue stirring the reaction for an additional 2 hours at 60 °C.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction is quenched and worked up to isolate the final product, this compound, which is obtained as a pale yellow solid.[4]

References

An In-depth Technical Guide to 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the chemical properties, synthesis, and reactions of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the development of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Compound Data

The fundamental molecular and chemical properties of this compound are summarized below.

PropertyValueReferences
Molecular Formula C₅H₇ClN₂O₂S[1][2][3]
Molecular Weight 194.64 g/mol [2][3][4]
Exact Mass 193.99200 u[3]
CAS Number 80466-78-0[1][2]

Synthesis of this compound

A detailed experimental protocol for the synthesis of the title compound is outlined below, based on established laboratory procedures.[5]

Experimental Protocol:

  • Synthesis of 3,5-Dimethyl-1H-pyrazole:

    • In a suitable reaction vessel, combine pentane-2,4-dione with 85% hydrazine hydrate in methanol at a controlled temperature of 25–35 °C.

    • This exothermic reaction proceeds to quantitatively yield 3,5-dimethyl-1H-pyrazole.

  • Chlorosulfonation of 3,5-Dimethyl-1H-pyrazole:

    • To a solution of 3,5-dimethyl-1H-pyrazole, add chlorosulfonic acid and thionyl chloride in chloroform.

    • After the reaction is complete, as monitored by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), cool the reaction mixture to 0–10 °C.

    • Quench the reaction by adding the mixture to a biphasic solution of dichloromethane and ice-cold water.

    • Separate the lower organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to obtain the crude this compound.

  • Purification:

    • The crude product can be further purified by column chromatography to yield pure this compound as a pale yellow solid.[5]

Visualizing the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound from pentane-2,4-dione.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Chlorosulfonation Pentane-2,4-dione Pentane-2,4-dione 3,5-Dimethyl-1H-pyrazole 3,5-Dimethyl-1H-pyrazole Pentane-2,4-dione->3,5-Dimethyl-1H-pyrazole Hydrazine Hydrate, Methanol Hydrazine Hydrate Hydrazine Hydrate This compound This compound 3,5-Dimethyl-1H-pyrazole->this compound Chlorosulfonic Acid, Thionyl Chloride, Chloroform Chlorosulfonic Acid Chlorosulfonic Acid Thionyl Chloride Thionyl Chloride

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to the Reactivity of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride is a key heterocyclic building block in medicinal chemistry, frequently employed in the synthesis of bioactive compounds, including analogues of selective COX-2 inhibitors like Celecoxib. Its reactivity is dominated by the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with a variety of nucleophiles. This guide provides a detailed overview of its reactivity profile, focusing on reactions with nitrogen, oxygen, and sulfur nucleophiles. It includes quantitative data, detailed experimental protocols, and workflow diagrams to assist researchers in utilizing this versatile reagent.

Core Reactivity Principles

The central feature of this compound is the highly electrophilic sulfur atom of the sulfonyl chloride moiety (-SO₂Cl). This group is an excellent leaving group, facilitating nucleophilic attack. The general reaction mechanism involves the attack of a nucleophile on the sulfur atom, leading to the displacement of the chloride ion and the formation of a new sulfur-nucleophile bond. These reactions are typically conducted in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) to neutralize the HCl byproduct.

G cluster_reactants Reactants reagent This compound (Electrophile) product Product (Pyrazole-SO2-Nu) reagent->product Nucleophilic Attack nucleophile Nucleophile (Nu-H) nucleophile->product base Base (e.g., Et3N) byproduct Byproduct ([Base-H]+Cl-) base->byproduct HCl Scavenging

Caption: General Reaction Scheme with Nucleophiles.

Reactivity with N-Nucleophiles (Amines)

The most extensively documented reaction of this compound is with primary and secondary amines to form stable sulfonamides. This transformation is fundamental in the synthesis of numerous pharmaceutical candidates. The reaction proceeds readily under mild conditions, typically at room temperature in a suitable aprotic solvent.

Quantitative Data: Sulfonamide Synthesis

The reaction is versatile, accommodating a range of primary and secondary amines with varying steric hindrance, leading to a wide distribution of yields.

Nucleophile (Amine)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-PhenylethylamineDIPEADichloromethane25–301655[1]
Azabicyclo[3.2.1]octane derivs.TEATHF or DCMRoom Temp.Overnight7 - 48[2]
Substituted AzabicyclooctanesTEATHFRoom Temp.Overnight10 - 91[2]

Note: DIPEA = Diisopropylethylamine, TEA = Triethylamine, DCM = Dichloromethane, THF = Tetrahydrofuran.

Experimental Protocol: Synthesis of 3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide[1]

This protocol provides a representative procedure for the synthesis of a pyrazole-4-sulfonamide derivative.

  • Reaction Setup: A solution of 2-phenylethylamine (2.7 mmol, 1.05 eq) in dichloromethane (5 volumes) is prepared in a reaction vessel.

  • Base Addition: Diisopropylethylamine (DIPEA) (3.85 mmol, 1.5 eq) is added to the solution at ambient temperature (25–30 °C).

  • Sulfonyl Chloride Addition: A solution of this compound (2.57 mmol, 1.0 eq) in dichloromethane (5 volumes) is added to the reaction mixture at 25–30 °C.

  • Reaction: The reaction mixture is stirred for 16 hours at 25–30 °C. The progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cold water (10 volumes) is added to the vessel, and the mixture is stirred for 10 minutes.

  • Extraction: The lower organic layer (dichloromethane) is separated.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate and then evaporated under vacuum to yield the crude product.

  • Purification: The crude compound is purified by column chromatography to afford the pure pyrazole-4-sulfonamide.

G start Start setup 1. Dissolve amine & DIPEA in Dichloromethane start->setup add 2. Add Sulfonyl Chloride solution at 25-30°C setup->add react 3. Stir for 16h at 25-30°C (Monitor by TLC) add->react quench 4. Quench with cold water react->quench extract 5. Separate organic layer quench->extract dry 6. Dry (Na2SO4) & Evaporate solvent extract->dry purify 7. Purify via Column Chromatography dry->purify end End (Pure Sulfonamide) purify->end

Caption: Experimental Workflow for Sulfonamide Synthesis.

Reactivity with O-Nucleophiles (Alcohols & Phenols)

While specific examples for this compound are not prevalent in the reviewed literature, the general reactivity of aryl sulfonyl chlorides with alcohols and phenols is well-established to yield sulfonate esters. This reaction is a standard method for converting an alcohol's hydroxyl group into a good leaving group (sulfonate).[2][3][4]

Expected Reaction Pathway

The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur of the sulfonyl chloride.[2] This process typically requires a base, such as pyridine, which not only scavenges the HCl byproduct but can also act as a nucleophilic catalyst.[5] The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond is not broken during the reaction.[2]

G start Alcohol/Phenol (R-OH) + Pyrazole-SO2Cl base Add Base (e.g., Pyridine) start->base attack Nucleophilic attack of RO-H on Sulfur atom base->attack intermediate Formation of protonated intermediate [Pyrazole-SO2-O(H)R]+ Cl- attack->intermediate deprotonation Base deprotonates the intermediate intermediate->deprotonation product Product: Sulfonate Ester (Pyrazole-SO2-OR) deprotonation->product byproduct Byproduct: [Pyridine-H]+Cl- deprotonation->byproduct

References

The Pharmacological Potential of Pyrazole Sulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hybridization of two crucial pharmacophores, pyrazole and sulfonamide, has given rise to a versatile class of compounds with a broad spectrum of biological activities. Pyrazole, a five-membered nitrogen-containing heterocycle, and the sulfonamide group are structural motifs present in numerous clinically approved drugs.[1][2][3] Their combination in pyrazole sulfonamide derivatives has yielded promising candidates in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the significant biological activities of pyrazole sulfonamides, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Pyrazole sulfonamide derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[4][5][6] The mechanisms underlying their antiproliferative effects are diverse and include the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and cell cycle arrest.[7]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of pyrazole sulfonamides is typically evaluated using assays that measure cell viability, with results often expressed as the half-maximal inhibitory concentration (IC50). A selection of reported IC50 values against different cancer cell lines is summarized below.

Compound IDCancer Cell LineIC50 (µM)Reference
MM131 HCT 116 (Colon)0.39 - 0.6[5]
MM131 PC-3 (Prostate)0.17 - 0.36[5]
MM131 BxPC-3 (Pancreatic)0.13 - 0.26[5]
Compound 4i Oral Squamous Cell Carcinoma6.7 - 400 (Range for series)[4]
Compound 4g Oral Squamous Cell Carcinoma6.7 - 400 (Range for series)[4]
Compound 2 HepG2 (Liver)9.13[6]
Compound 7 MCF-7 (Breast)16.52[6]
Compound 7 A549 (Lung)6.52[6]
Compound 7 PC3 (Prostate)9.13[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of compounds.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole sulfonamide derivatives for a defined period, typically 72 hours.[5]

  • MTT Incubation: Following treatment, the media is replaced with a fresh medium containing MTT solution. The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Visualizing Anticancer Mechanisms

The anticancer activity of some pyrazole sulfonamides has been linked to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[7] The workflow for investigating this mechanism often involves computational and experimental approaches.

cluster_computational Computational Analysis cluster_experimental Experimental Validation Molecular_Docking Molecular Docking Binding_Energy Calculate Binding Energy Molecular_Docking->Binding_Energy Predicts binding pose G0_G1_Arrest G0/G1 Phase Arrest Binding_Energy->G0_G1_Arrest Correlates with CDK_Enzymes CDK Enzymes (e.g., CDK5/8) CDK_Enzymes->Molecular_Docking Pyrazole_Sulfonamide Pyrazole Sulfonamide (e.g., MM129) Pyrazole_Sulfonamide->Molecular_Docking Cell_Culture Cancer Cell Lines (e.g., BxPC-3, PC-3) Compound_Treatment Treat with Pyrazole Sulfonamide Cell_Culture->Compound_Treatment Cell_Cycle_Analysis Flow Cytometry Compound_Treatment->Cell_Cycle_Analysis Cell_Cycle_Analysis->G0_G1_Arrest Reveals

Caption: Workflow for investigating CDK inhibition by pyrazole sulfonamides.

Antimicrobial Activity

Pyrazole sulfonamides have emerged as a promising class of antimicrobial agents, with demonstrated efficacy against a range of bacterial and fungal pathogens.[8][9] Their mechanism of action can involve the inhibition of essential microbial enzymes.

Quantitative Antimicrobial Activity Data

The antimicrobial potency of these compounds is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 9g Mycobacterium tuberculosis H37Rv10.2[10]
Compound 9m Mycobacterium tuberculosis H37Rv12.5[10]
Compound 9h Mycobacterium tuberculosis H37Rv25[10]
Compound 9i Mycobacterium tuberculosis H37Rv25[10]
Aminoguanidine-derived 1,3-diphenyl pyrazoles Escherichia coli 19241[11]
Aminoguanidine-derived 1,3-diphenyl pyrazoles Staphylococcus aureus strains1 - 8[11]
Thiazolidinone-clubbed pyrazoles Escherichia coli16[11]
Compounds 2f, 2g Staphylococcus aureus12.5[12]
Compounds 2f, 2g Candida albicans12.5[12]
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a standard procedure for evaluating the antimicrobial activity of chemical substances.

Methodology:

  • Media Preparation: A suitable agar medium is prepared, sterilized, and poured into sterile Petri dishes.

  • Inoculation: The solidified agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter are aseptically punched into the agar.

  • Compound Application: A defined volume of the pyrazole sulfonamide solution (at a known concentration) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured. The size of this zone is indicative of the compound's antimicrobial activity.

Anti-inflammatory and Enzyme Inhibition Activity

A significant area of investigation for pyrazole sulfonamides is their anti-inflammatory potential, which is often mediated by the inhibition of cyclooxygenase (COX) enzymes.[13][14] Furthermore, these compounds have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[1][4][15][16]

Quantitative Enzyme Inhibition Data

The inhibitory activity against specific enzymes is a key characteristic of many pyrazole sulfonamides, with potency measured by IC50 or inhibition constant (Ki) values.

Compound IDTarget EnzymeIC50 (µM)Ki (nM)Reference
Compound 6d COX-20.05 - 0.08 (Range for series)-[13]
Compound 1f hCA I-58.8[1]
Compound 4g hCA II-6.9 ± 1.5[4]
Compound 1k hCA IX-79.6[1]
Compound 4g hCA XII0.12 ± 0.07-[16]
Compound 5a α-glucosidase1.13 ± 0.06-[17]
Compound 1a-f series AChE-7.45 - 16.04[15]
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.

Methodology:

  • Animal Model: Typically, rats are used for this assay.

  • Compound Administration: The test pyrazole sulfonamide or a reference drug (e.g., celecoxib, indomethacin) is administered orally or intraperitoneally to the animals.[13][18]

  • Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan solution is given into the right hind paw of the rat to induce localized edema.

  • Paw Volume Measurement: The volume of the inflamed paw is measured at different time intervals after the carrageenan injection, using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Visualizing the COX-2 Inhibition Pathway

The anti-inflammatory effects of many pyrazole sulfonamides are attributed to their selective inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., Injury, Pathogens) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid releases COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme is substrate for Prostaglandins Prostaglandins (PGE2) COX2_Enzyme->Prostaglandins converts to Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation mediates Pyrazole_Sulfonamide Pyrazole Sulfonamide (e.g., Celecoxib, Compound 6d) Pyrazole_Sulfonamide->COX2_Enzyme Inhibits

Caption: Mechanism of COX-2 inhibition by pyrazole sulfonamides.

Conclusion

The pyrazole sulfonamide scaffold represents a highly privileged structure in medicinal chemistry, yielding compounds with a remarkable diversity of biological activities. The data and protocols presented in this guide underscore their potential in the development of new therapeutic agents for cancer, infectious diseases, and inflammatory disorders. Further research focusing on structure-activity relationships, mechanism of action studies, and safety profiling will be crucial in translating the promise of these compounds into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the development of various pharmacologically active compounds.

Introduction

This compound is a valuable building block in medicinal chemistry. It serves as a crucial intermediate for the synthesis of a variety of pyrazole-4-sulfonamide derivatives.[1] These derivatives have shown a range of biological activities, including potential as antiproliferative agents and as non-covalent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors.[1][2] The synthesis is a two-step process commencing with the formation of 3,5-dimethyl-1H-pyrazole, which is then subjected to sulfonylation to yield the final product.

Experimental Protocols

The synthesis is performed in two main stages:

Part 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

This initial step involves the condensation reaction of pentane-2,4-dione with a hydrazine source. Two alternative methods are presented below.

Method A: Using Hydrazine Hydrate

This method is reported to be an exothermic reaction that gives a quantitative yield.[1]

  • Materials: Pentane-2,4-dione, 85% Hydrazine hydrate, Methanol.

  • Procedure:

    • In a suitable reaction vessel, dissolve pentane-2,4-dione in methanol.

    • Cool the solution to 25–35 °C.

    • Slowly add 85% hydrazine hydrate to the solution. Note that the reaction is exothermic.

    • Stir the reaction mixture at 25–35 °C. The reaction is typically complete in a short period.

    • Upon completion, the product can be isolated.

Method B: Using Hydrazine Sulfate

This method is preferred by some as the reaction with hydrazine hydrate can sometimes be violent.[3]

  • Materials: Hydrazine sulfate, 10% Sodium hydroxide, Acetylacetone (pentane-2,4-dione), Ether, Anhydrous potassium carbonate, Saturated sodium chloride solution.

  • Procedure:

    • In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide.[3]

    • Cool the flask in an ice bath until the temperature of the mixture reaches 15 °C.[3]

    • Add 50 g (0.50 mole) of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15 °C. The addition should take about 30 minutes.[3]

    • Continue stirring for 1 hour at 15 °C.[3]

    • Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.[3]

    • Transfer the contents to a 1-liter separatory funnel and extract with 125 ml of ether.[3]

    • Separate the layers and extract the aqueous layer with four 40 ml portions of ether.[3]

    • Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.[3]

    • Remove the ether by distillation to obtain crystalline 3,5-dimethylpyrazole.[3]

Part 2: Synthesis of this compound

This step involves the sulfonylation of the previously synthesized 3,5-dimethyl-1H-pyrazole.

  • Materials: 3,5-dimethyl-1H-pyrazole, Chloroform, Chlorosulfonic acid, Thionyl chloride, Dichloromethane, Ice-cold water, Sodium sulfate.

  • Procedure:

    • In a reaction vessel under a nitrogen atmosphere, prepare a solution of 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in 75 mL of chloroform.[1]

    • In a separate vessel, prepare a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform and cool it to 0 °C.[1]

    • Very slowly, add the pyrazole solution to the chlorosulfonic acid solution at 0 °C.[1]

    • After the addition is complete, raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.[1]

    • To this mixture, add thionyl chloride (40.8 g, 343.2 mmol) at 60 °C over a period of 20 minutes.[1]

    • Continue stirring the reaction for an additional 2 hours at 60 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

    • Once the reaction is complete, cool the mixture to 0–10 °C.[1]

    • Pour the reaction mass into a mixture of dichloromethane and ice-cold water.[1]

    • Separate the lower organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to obtain the crude product.[1]

    • The crude compound can be purified by column chromatography to yield pure this compound.[1]

Quantitative Data

The following tables summarize the reported yields and characterization data for the synthesized compounds.

Table 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

MethodStarting MaterialsYieldMelting Point1H NMR (CDCl3)
Method APentane-2,4-dione, Hydrazine hydrate95%-δ 5.78 (s, 1H), 5.29 (s, 1H), 2.4 (s, 6H)[1]
Method BAcetylacetone, Hydrazine sulfate77–81%107–108 °C[3]-

Table 2: Synthesis of this compound

Starting MaterialReagentsYieldAppearance1H NMR (500 MHz, CDCl3)
3,5-dimethyl-1H-pyrazoleChlorosulfonic acid, Thionyl chloride90%Pale yellow solid[1]δ 15.16 (s, 1H), 2.41 (s, 3H), 2.4 (s, 3H)[1]

Visualized Workflow

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole cluster_step2 Step 2: Sulfonylation A Pentane-2,4-dione C 3,5-Dimethyl-1H-pyrazole A->C + Reagents B Hydrazine Hydrate or Hydrazine Sulfate D 3,5-Dimethyl-1H-pyrazole G This compound D->G + Reagents E Chlorosulfonic Acid F Thionyl Chloride

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for Sulfonamide Synthesis using 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of sulfonamides utilizing 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride as a key intermediate. The described methods are based on established literature procedures and are intended to guide researchers in the efficient preparation of pyrazole-based sulfonamide derivatives, a class of compounds with significant pharmacological interest, including potential antiproliferative activities.[1][2][3]

Introduction

Sulfonamides are a critical class of compounds in medicinal chemistry, known for a wide range of biological activities.[4][5] The pyrazole moiety is also a well-established pharmacophore present in numerous approved drugs.[1][3] The combination of these two functionalities in 3,5-dimethyl-1H-pyrazole-4-sulfonamides has led to the development of novel compounds with potential therapeutic applications, such as anticancer agents.[1][3] This document outlines the synthesis of the key building block, this compound, and its subsequent conversion to a variety of sulfonamides.

Synthesis of this compound

The synthesis of the title sulfonyl chloride is a crucial first step. It is typically achieved through the chlorosulfonylation of 3,5-dimethyl-1H-pyrazole.

Experimental Protocol:

A detailed protocol for the synthesis of this compound is as follows:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, a solution of chlorosulfonic acid (166.7 g, 1430 mmol) in chloroform (175 mL) is prepared and cooled to 0 °C.

  • A solution of 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in chloroform (75 mL) is added dropwise to the stirred chlorosulfonic acid solution, maintaining the temperature at 0 °C.[1]

  • After the addition is complete, the reaction mixture is gradually warmed to 60 °C and stirred for 10 hours.[1]

  • Thionyl chloride (40.8 g, 343.2 mmol) is then added to the reaction mixture at 60 °C over a period of 20 minutes.[1]

  • The reaction is stirred for an additional 2 hours at 60 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, the reaction mixture is cooled to 0–10 °C and carefully poured into a mixture of dichloromethane and ice-cold water.[1]

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[1]

  • The crude this compound can be used in the next step without further purification. A pale yellow solid is typically obtained.[1]

Quantitative Data:
ProductStarting MaterialReagentsSolventYieldReference
This compound3,5-Dimethyl-1H-pyrazoleChlorosulfonic acid, Thionyl chlorideChloroform90%[1]

General Protocol for Sulfonamide Synthesis

The reaction of this compound with a primary or secondary amine in the presence of a base yields the desired sulfonamide.

Experimental Protocol:

The following is a general procedure for the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonamides:

  • To a solution of the desired amine (1.05 equivalents) in dichloromethane (DCM, 10 volumes), add a suitable base such as Diisopropylethylamine (DIPEA, 1.5 equivalents) at room temperature (25–30 °C).[2]

  • A solution of this compound (1.0 equivalent) in DCM (5 volumes) is then added to the amine solution.[1]

  • The reaction mixture is stirred at room temperature for approximately 16 hours. The reaction progress should be monitored by TLC.[1][2]

  • After the reaction is complete, add cold water (10 volumes) to the reaction mixture and stir for 10 minutes.[1][2]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonamide.[1][2]

  • The crude product is then purified by column chromatography to yield the pure pyrazole-4-sulfonamide.[1][2]

Quantitative Data for Sulfonamide Synthesis:

The yields of sulfonamides can vary depending on the specific amine used. Below is a summary of reported yields for the synthesis of various N-phenethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamides.

Amine DerivativeBaseSolventYieldReference
2-PhenylethylamineDIPEADCM55%[1]
Various 2-phenylethylamine derivativesDIPEADCM41% - 71%[2]

Note: The optimal base for this reaction has been reported to be DIPEA in DCM, providing good yields.[1]

Experimental Workflow and Logic

The synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonamides follows a straightforward two-step process. The logical flow of this synthesis is depicted in the following diagram.

G cluster_0 Step 1: Synthesis of Sulfonyl Chloride cluster_1 Step 2: Sulfonamide Formation cluster_2 Purification A 3,5-Dimethyl-1H-pyrazole C This compound A->C Chlorosulfonylation (CHCl3, 60°C) B Chlorosulfonic Acid Thionyl Chloride D Primary/Secondary Amine F 3,5-Dimethyl-1H-pyrazole-4-sulfonamide C->F Sulfonylation (DCM, rt) D->F E Base (e.g., DIPEA) G Crude Sulfonamide H Pure Sulfonamide G->H Column Chromatography

Caption: Synthetic workflow for pyrazole-4-sulfonamides.

Biological Activity Context

While this document focuses on the synthesis, it is important to note that sulfonamides derived from this compound have been investigated for their biological activities. For instance, a series of these compounds were tested for their in vitro antiproliferative activity against U937 cells.[1][3] This highlights the relevance of these synthetic protocols for drug discovery and development programs. The general relationship between synthesis and biological evaluation is outlined below.

G A Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonamides B Characterization (NMR, IR, Elemental Analysis) A->B Purified Compounds C Biological Evaluation (e.g., Antiproliferative Assays) B->C Characterized Compounds D Structure-Activity Relationship (SAR) Studies C->D Biological Data E Lead Compound Identification D->E SAR Insights

Caption: From synthesis to biological evaluation.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. Two primary synthetic routes are discussed: direct chlorosulfonation of 3,5-dimethylpyrazole and a two-step process via a sulfonic acid intermediate. This guide includes protocols for the synthesis of the starting material, comparative data for different reaction conditions, large-scale purification methods, comprehensive safety protocols for handling hazardous reagents, and available analytical data for the characterization of the precursor and the final product.

Introduction

This compound is a crucial building block in medicinal chemistry, most notably in the synthesis of celecoxib analogues and other bioactive molecules. The pyrazole sulfonamide moiety is a well-established pharmacophore. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. These application notes provide a comprehensive overview of established synthetic methods, enabling researchers to select and optimize a process suitable for their specific needs, from laboratory to pilot-plant scale.

Synthesis of Starting Material: 3,5-Dimethyl-1H-pyrazole

The necessary precursor, 3,5-dimethyl-1H-pyrazole, can be synthesized in high yield from readily available starting materials.

Experimental Protocol

The synthesis involves the condensation of pentane-2,4-dione with hydrazine. A method using hydrazine hydrate is reported to be exothermic and provides a quantitative yield[1]. An alternative procedure using hydrazine sulfate is also well-established and offers good yields.

Protocol using Hydrazine Hydrate: 3,5-Dimethyl-1H-pyrazole can be synthesized by the coupling of pentane-2,4-dione with 85% hydrazine hydrate in methanol at a temperature of 25–35 °C[1]. This reaction is exothermic and yields the product quantitatively[1].

Protocol using Hydrazine Sulfate:

  • Dissolve 65 g (0.50 mol) of hydrazine sulfate in 400 ml of 10% aqueous sodium hydroxide in a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel.

  • Cool the flask in an ice bath to 15 °C.

  • Add 50 g (0.50 mol) of pentane-2,4-dione dropwise while maintaining the temperature at approximately 15 °C. The addition should take about 30 minutes.

  • Stir the mixture for an additional hour at 15 °C.

  • Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a separatory funnel and extract with 125 ml of diethyl ether.

  • Separate the layers and extract the aqueous layer four more times with 40 ml portions of ether.

  • Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Remove the ether by distillation. The resulting crystalline residue is 3,5-dimethylpyrazole.

Quantitative Data
ParameterValueReference
Yield (Hydrazine Hydrate) Quantitative (95% reported in one instance)[1]
Yield (Hydrazine Sulfate) 77–81% (crude), 73–77% (recrystallized)
Melting Point 107–108 °C
Appearance White solid[1]
Analytical Data for 3,5-Dimethyl-1H-pyrazole
AnalysisDataReference
¹H NMR (300 MHz, CDCl₃) δ (ppm): 5.78 (s, 1H), 5.29 (s, 1H), 2.4 (s, 6H)[1]
¹³C NMR (CDCl₃) δ (ppm): 148.1, 106.4, 12.9, 11.8[2]
IR (KBr disc) Major peaks at approximately 3410, 2920, 1570, 1420 cm⁻¹

Large-Scale Synthesis of this compound

Two main routes for the synthesis of the target compound are outlined below. The direct chlorosulfonation is a one-pot reaction, while the two-step process via the sulfonic acid may offer advantages in terms of reagent handling and impurity profile.

Route 1: Direct Chlorosulfonation of 3,5-Dimethylpyrazole

This is the most commonly reported method, involving the direct reaction of 3,5-dimethylpyrazole with a chlorosulfonating agent.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Final Product start_pyrazole 3,5-Dimethylpyrazole reaction_step 1. Mix reagents at 0°C 2. Heat to 60-100°C for 3-12h 3. Monitor by TLC start_pyrazole->reaction_step start_reagent Chlorosulfonic Acid (+/- Thionyl Chloride) start_reagent->reaction_step start_solvent Chloroform or neat start_solvent->reaction_step workup_step 1. Cool reaction mixture 2. Quench with ice/water 3. Extract with Dichloromethane reaction_step->workup_step isolation_step 1. Separate organic layer 2. Dry over Na₂SO₄ 3. Evaporate solvent workup_step->isolation_step final_product 3,5-Dimethyl-1H-pyrazole- 4-sulfonyl chloride isolation_step->final_product

Caption: Workflow for the direct chlorosulfonation of 3,5-dimethylpyrazole.

Protocol A (with Thionyl Chloride Co-reagent) [1]

  • In a well-ventilated fume hood, add a solution of 3,5-dimethylpyrazole (25 g, 260 mmol) in 75 mL of chloroform to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform under a nitrogen atmosphere at 0 °C. The addition should be performed very slowly.

  • After the addition is complete, raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.

  • To this mixture, add thionyl chloride (40.8 g, 343.2 mmol) at 60 °C over a period of 20 minutes.

  • Continue stirring for an additional 2 hours at 60 °C. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to 0–10 °C and carefully pour it into a mixture of dichloromethane and ice-cold water.

  • Separate the lower organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum to obtain the crude product.

Protocol B (Neat Reaction) [3]

  • In a suitable reaction vessel, cool chlorosulfonic acid (5.0 equivalents) to 0 °C.

  • Slowly add 3,5-dimethylpyrazole (1.0 equivalent) to the cooled chlorosulfonic acid.

  • Heat the reaction mixture to 100 °C for 3 hours.

  • Cool the solution to room temperature.

  • Carefully add the reaction mixture to a stirred solution of ice and dichloromethane (15 mL).

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the product.

ParameterProtocol AProtocol B
Co-reagent Thionyl ChlorideNone
Solvent ChloroformNone (neat)
Temperature 60 °C100 °C
Reaction Time 12 hours3 hours
Yield 90%Not explicitly stated for this specific pyrazole, but the general procedure is described.
Reference [1][3]
Route 2: Sulfonation followed by Chlorination

This alternative two-step route involves the formation of 3,5-dimethyl-1H-pyrazole-4-sulfonic acid, which is subsequently converted to the desired sulfonyl chloride. This method avoids the use of large excess of chlorosulfonic acid in a single step.

G cluster_step1 Step 1: Sulfonation cluster_step2 Step 2: Chlorination cluster_product Final Product start_pyrazole 3,5-Dimethylpyrazole sulfonation_step Formation of 3,5-Dimethyl-1H-pyrazole- 4-sulfonic acid start_pyrazole->sulfonation_step sulfonation_reagent Conc. H₂SO₄ in Acetic Anhydride sulfonation_reagent->sulfonation_step sulfonic_acid 3,5-Dimethyl-1H-pyrazole- 4-sulfonic acid sulfonation_step->sulfonic_acid Isolate Intermediate chlorination_step Conversion to Sulfonyl Chloride sulfonic_acid->chlorination_step chlorination_reagent Thionyl Chloride (SOCl₂) chlorination_reagent->chlorination_step final_product 3,5-Dimethyl-1H-pyrazole- 4-sulfonyl chloride chlorination_step->final_product

Caption: Workflow for the two-step synthesis of this compound.

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonic Acid A reported method for the sulfonation of pyrazoles involves the use of concentrated sulfuric acid in acetic anhydride. A two-step method has been noted as preferable to a one-step synthesis to avoid side products. However, a detailed, large-scale protocol for this specific substrate is not readily available in the reviewed literature.

Step 2: Conversion to this compound The general procedure for converting sulfonic acids to sulfonyl chlorides involves heating the sulfonic acid with a chlorinating agent, such as thionyl chloride, often with a catalytic amount of dimethylformamide. The reaction is typically worked up by removing the excess thionyl chloride by distillation. A specific, detailed protocol for the conversion of 3,5-dimethyl-1H-pyrazole-4-sulfonic acid was not found in the searched literature.

Large-Scale Purification

While the crude product from the above methods can be used directly in some cases, purification may be necessary. For large-scale operations, column chromatography is often impractical. An alternative method involves an acidic wash followed by vacuum stripping.

Protocol for Large-Scale Purification
  • Dissolve the crude this compound in a suitable organic solvent.

  • Scrub the organic solution with a clean, aqueous solution of hydrochloric acid (e.g., 30-36%). This step helps to remove any residual sulfonic acid impurity.

  • Separate the organic layer from the acidic aqueous layer.

  • Subject the organic solution to vacuum stripping to remove volatile impurities. An inert gas sweep can be used to facilitate the removal of volatiles.

Safety and Handling

The synthesis of this compound involves the use of highly corrosive and reactive reagents, particularly chlorosulfonic acid. Strict adherence to safety protocols is mandatory.

Hazards of Chlorosulfonic Acid:
  • Corrosive: Causes severe burns to skin and eyes upon contact.

  • Inhalation Hazard: Vapors are extremely irritating to the respiratory tract and can cause delayed pulmonary edema, a medical emergency.

  • Water Reactive: Reacts violently with water, releasing large quantities of heat and toxic fumes of hydrochloric and sulfuric acid.

  • Reactive: Can ignite combustible materials and may explode in containers if exposed to fire.

Recommended Safety Precautions:
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For large quantities, an acid-resistant suit and a self-contained breathing apparatus may be necessary.

  • Ventilation: All work must be conducted in a well-ventilated chemical fume hood.

  • Handling: Add reagents slowly and control the temperature, especially during the initial mixing and quenching steps. Avoid contact with water and other incompatible materials.

  • Emergency Procedures: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention. For inhalation, move to fresh air and seek immediate medical attention. Ensure safety showers and eyewash stations are readily accessible.

Analytical Data for this compound

AnalysisDataReference
Appearance Pale yellow solid[1]
Molecular Formula C₅H₇ClN₂O₂S
Molecular Weight 194.64 g/mol
¹H NMR (500 MHz, CDCl₃) δ (ppm): 15.16 (s, 1H, NH), 2.41 (s, 3H, CH₃), 2.4 (s, 3H, CH₃)[1]
¹³C NMR Data not explicitly found in the searched literature. Expected peaks for pyrazole carbons and methyl carbons.
IR (KBr) Data not explicitly found. Expected characteristic peaks for N-H stretching (~3100-3300 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), C=N and C=C stretching (~1500-1600 cm⁻¹), and strong S=O stretching for the sulfonyl group (~1350 and 1170 cm⁻¹).
Melting Point Not found in the searched literature.

References

Application Notes and Protocols: Reaction of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-substituted 3,5-dimethyl-1H-pyrazole-4-sulfonamides through the reaction of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with primary amines. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of pyrazole and sulfonamide motifs in a variety of pharmacologically active agents.[1][2] The protocols outlined below are based on established and reliable synthetic methods, yielding products with potential applications in areas such as antiproliferative research.[1][2][3]

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic sulfur atom of this compound, leading to the formation of a stable sulfonamide bond. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Caption: General synthesis of N-substituted 3,5-dimethyl-1H-pyrazole-4-sulfonamides.

Quantitative Data Summary

The following tables summarize the yields and characterization data for representative N-substituted 3,5-dimethyl-1H-pyrazole-4-sulfonamides synthesized via the described protocols.

Table 1: Reaction Yields of Synthesized Sulfonamides

Compound IDPrimary AmineProduct NameYield (%)
MR-S1-12-(Cyclohex-1-en-1-yl)ethylamineN-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide65
MR-S1-32-Phenylethylamine3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide52

Data sourced from a study on the antiproliferative activity of new pyrazole-4-sulfonamide derivatives.[1]

Table 2: Spectroscopic Data for Synthesized Sulfonamides

Compound IDIR (KBr, cm⁻¹)¹H NMR (500 MHz, CDCl₃) δ (ppm)¹³C NMR (DMSO-d₆) δc (ppm)HRMS (ESI) m/z
MR-S1-1 3291, 2938, 1668, 1567, 1423, 1316, 1185, 111311-10.1 (b, 1H), 5.43 (s, 1H), 4.39 (t, J=6.5 Hz, 1H), 2.97 (q, J=6 Hz, 6.5 Hz, 2H), 2.45 (s, 6H), 2.11 (t, J=6.5 Hz, 2H), 1.98 (t, J=2 Hz, 2H), 1.77 (t, J=3.5 Hz, 2H), 1.55 (m, 4H)147.13, 141.63, 134.39, 122.18, 115.17, 40.56, 37.2, 27.5, 24.65, 22.33, 21.85, 12.95, 10.43[M+H]⁺ calcd: 283.39, found: 284.4
MR-S1-3 3292, 3156, 3081, 2952, 2863, 1567, 1429, 1311, 1186, 11147.26 (m, 3H), 7.09 (t, J=7 Hz, 2H), 4.30 (t, J=6 Hz, 1H), 3.21 (q, J=6.5 Hz, 6.5 Hz, 2H), 2.81 (t, J=6.5 Hz, 3H), 2.35 (s, 6H)144.51, 138.94, 128.57, 128.3, 126.17, 114.89, 43.48, 35.06, 11.70[M+H]⁺ calcd: 279.36, found: 280.1

Spectroscopic data from the synthesis and biological evaluation of novel pyrazole-4-sulfonamide derivatives.[1]

Experimental Protocols

The following section provides detailed, step-by-step protocols for the synthesis of the starting material, this compound, and its subsequent reaction with primary amines.

Protocol 1: Synthesis of this compound

This protocol describes the chlorosulfonylation of 3,5-dimethyl-1H-pyrazole.

Protocol 1 Workflow arrow arrow start Start step1 Dissolve 3,5-dimethyl-1H-pyrazole in chloroform. start->step1 step2 Add mixture slowly to a stirred solution of chlorosulfonic acid in chloroform at 0 °C under a nitrogen atmosphere. step1->step2 step3 Raise temperature to 60 °C and stir for 10 hours. step2->step3 step4 Add thionyl chloride at 60 °C over 20 minutes. step3->step4 step5 Stir for an additional 2 hours at 60 °C. step4->step5 step6 Monitor reaction progress by TLC. step5->step6 step7 Cool reaction to 0-10 °C and quench with a mixture of dichloromethane and ice-cold water. step6->step7 step8 Separate the organic layer. step7->step8 step9 Dry the organic layer over sodium sulfate. step8->step9 step10 Evaporate the solvent under vacuum to obtain the product. step9->step10 end End step10->end

Caption: Workflow for the synthesis of this compound.

Materials:

  • 3,5-dimethyl-1H-pyrazole

  • Chloroform (CHCl₃)

  • Chlorosulfonic acid (HSO₃Cl)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Ice

  • Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • In a flask, dissolve 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in 75 mL of chloroform.[1]

  • In a separate reaction vessel equipped with a stirrer and under a nitrogen atmosphere, prepare a solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform and cool it to 0 °C.[1]

  • Slowly add the pyrazole solution to the stirred chlorosulfonic acid solution, maintaining the temperature at 0 °C.[1]

  • After the addition is complete, raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.[1]

  • To the reaction mass, add thionyl chloride (40.8 g, 343.2 mmol) at 60 °C over a period of 20 minutes.[1]

  • Stir the reaction for an additional 2 hours at 60 °C.[1]

  • Monitor the course of the reaction by Thin-Layer Chromatography (TLC).[1]

  • Once the reaction is complete, cool the mixture to 0–10 °C.[1]

  • Carefully pour the cooled reaction mass into a mixture of dichloromethane and ice-cold water.[1]

  • Separate the lower organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum to yield this compound as a pale yellow solid.[1]

Protocol 2: General Procedure for the Reaction with Primary Amines

This protocol outlines the synthesis of N-substituted 3,5-dimethyl-1H-pyrazole-4-sulfonamides.

Protocol 2 Workflow arrow arrow start Start step1 Dissolve the primary amine in dichloromethane. start->step1 step2 Add diisopropylethylamine (DIPEA) at 25-30 °C. step1->step2 step3 Add a solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in dichloromethane to the mixture at 25-30 °C. step2->step3 step4 Stir the reaction mass for 16 hours at 25-30 °C. step3->step4 step5 Monitor reaction progress by TLC. step4->step5 step6 Add cold water to the reaction mass and stir for 10 minutes. step5->step6 step7 Separate the organic layer. step6->step7 step8 Dry the organic layer over sodium sulfate. step7->step8 step9 Evaporate the solvent under vacuum to obtain the crude product. step8->step9 step10 Purify the crude product by column chromatography. step9->step10 end End step10->end

Caption: Workflow for the synthesis of N-substituted pyrazole-4-sulfonamides.

Materials:

  • This compound

  • A primary amine (e.g., 2-phenylethylamine)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis

Procedure:

  • In a reaction flask, dissolve the primary amine (e.g., 2-phenylethylamine, 65.5 mg, 2.7 mmol) in 5 volumes of dichloromethane.[1]

  • Add diisopropylethylamine (99.6 mg, 3.85 mmol) to the solution at 25–30 °C.[1]

  • In a separate container, prepare a solution of this compound (100 mg, 2.57 mmol) in 5 volumes of dichloromethane.[1]

  • Add the sulfonyl chloride solution to the amine mixture at 25–30 °C.[1]

  • Stir the resulting reaction mass for 16 hours at 25–30 °C.[1]

  • Monitor the reaction progress by TLC.[1]

  • Upon completion, add 10 volumes of cold water to the reaction mass and stir for 10 minutes.[1]

  • Separate the lower organic layer, dry it over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude product.[1][2]

  • Purify the crude compound by column chromatography to yield the pure N-substituted 3,5-dimethyl-1H-pyrazole-4-sulfonamide.[1][2]

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care.

  • Thionyl chloride is toxic and corrosive. Avoid inhalation of vapors.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate care.

References

Application of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride is a versatile building block in medicinal chemistry, serving as a key intermediate for the synthesis of a diverse range of biologically active sulfonamide derivatives. The pyrazole scaffold, coupled with the sulfonamide functional group, has proven to be a privileged structure in the design of therapeutic agents targeting various enzymes and receptors. This document provides a detailed overview of the applications of this compound in the development of novel drug candidates, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Key Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, including:

  • Antiproliferative Agents: Pyrazole sulfonamides have been investigated for their ability to inhibit the growth of various cancer cell lines.

  • Cyclooxygenase (COX) Inhibitors: The structural similarity of some derivatives to the selective COX-2 inhibitor celecoxib has led to the exploration of this class of compounds as anti-inflammatory agents.

  • Carbonic Anhydrase (CA) Inhibitors: The sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases, enzymes implicated in various physiological and pathological processes.

  • α-Glucosidase Inhibitors: Certain pyrazole sulfonamide derivatives have shown potent inhibitory activity against α-glucosidase, a key enzyme in carbohydrate digestion, making them promising candidates for the management of type 2 diabetes.

Data Presentation

The following tables summarize the quantitative biological activity data for various derivatives synthesized from this compound.

Table 1: Antiproliferative Activity of 3,5-Dimethyl-1H-pyrazole-4-sulfonamide Derivatives

Compound IDCell LineIC50 (µM)Reference
MR-S1-13U937Data not specified[1]
MR-S1-5U937Data not specified[1]
Compound 3C6 (rat brain tumor)Moderate to excellent activity[2]
Compound 7C6 (rat brain tumor)Moderate to excellent activity[2]

Table 2: Carbonic Anhydrase Inhibition by Pyrazole Sulfonamide Derivatives

Compound IDhCA IsoformKᵢ (nM)Reference
Pyrazole derivativeshCA I1.03 - 22.65 (µM)[3]
Pyrazole derivativeshCA II1.82 - 27.94 (µM)[3]
Sulfonamide-bearing pyrazoloneshCA I18.03 - 75.54[3]
Sulfonamide-bearing pyrazoloneshCA II24.84 - 85.42[3]

Table 3: α-Glucosidase Inhibition by Acyl Pyrazole Sulfonamides

Compound IDα-Glucosidase IC50 (µM)Reference
5a1.13 ± 0.06[4]
Acarbose (Standard)35.1 ± 0.14[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent conversion to bioactive sulfonamide derivatives.

Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole[1][5]
  • Reaction Setup: In a round-bottomed flask, dissolve pentane-2,4-dione (1.0 equivalent) in methanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add 85% hydrazine hydrate (1.0 equivalent) dropwise at 25–35 °C. Note: The reaction is exothermic.

  • Reaction Monitoring: The reaction is typically quantitative and proceeds to completion shortly after the addition.

  • Work-up: The solvent can be removed under reduced pressure to yield 3,5-dimethyl-1H-pyrazole as a white solid.

Protocol 2: Synthesis of this compound[1][6]
  • Reaction Setup: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, add 3,5-dimethyl-1H-pyrazole (1.0 equivalent) to chloroform.

  • Addition of Chlorosulfonic Acid: Cool the mixture to 0 °C and add a solution of chlorosulfonic acid (5.5 equivalents) in chloroform dropwise under a nitrogen atmosphere.

  • Heating: After the addition is complete, raise the temperature to 60 °C and continue stirring for 10 hours.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.3 equivalents) to the reaction mixture at 60 °C over 20 minutes and stir for an additional 2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0–10 °C and pour it into a mixture of dichloromethane and ice-cold water. Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to obtain this compound as a pale yellow solid.[1][5]

Protocol 3: General Procedure for the Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonamide Derivatives[1][6]
  • Reaction Setup: In a round-bottomed flask, dissolve the desired amine (1.05 equivalents) and a base such as diisopropylethylamine (DIPEA) (1.5 equivalents) in dichloromethane (DCM).

  • Addition of Sulfonyl Chloride: To this solution, add a solution of this compound (1.0 equivalent) in DCM at 25–30 °C.

  • Reaction Time: Stir the reaction mixture for 16 hours at 25–30 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, add cold water to the reaction mixture and stir for 10 minutes. Separate the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure pyrazole-4-sulfonamide derivative.[1][5]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways and mechanisms of action associated with the biological activities of 3,5-Dimethyl-1H-pyrazole-4-sulfonamide derivatives.

COX_Inhibition_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX2_Enzyme->Prostaglandins Produces Pyrazole_Sulfonamide 3,5-Dimethyl-1H-pyrazole-4- sulfonamide Derivative Pyrazole_Sulfonamide->COX2_Enzyme Inhibits Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediates

Caption: COX-2 Inhibition Pathway.

Carbonic_Anhydrase_Inhibition CA_Enzyme Carbonic Anhydrase (CA) Active Site with Zn²⁺ Substrate_Conversion CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ CA_Enzyme->Substrate_Conversion Catalyzes Pyrazole_Sulfonamide 3,5-Dimethyl-1H-pyrazole-4- sulfonamide Derivative (Sulfonamide Moiety) Pyrazole_Sulfonamide->CA_Enzyme Binds to Zn²⁺ Physiological_Processes pH Regulation, Ion Transport, Tumorigenesis Substrate_Conversion->Physiological_Processes Impacts

Caption: Carbonic Anhydrase Inhibition Mechanism.

Alpha_Glucosidase_Inhibition cluster_intestine Small Intestine Lumen Carbohydrates Dietary Carbohydrates (Oligosaccharides, Disaccharides) Alpha_Glucosidase α-Glucosidase Enzyme Carbohydrates->Alpha_Glucosidase Substrate for Glucose Glucose Alpha_Glucosidase->Glucose Breaks down into Pyrazole_Sulfonamide 3,5-Dimethyl-1H-pyrazole-4- sulfonamide Derivative Pyrazole_Sulfonamide->Alpha_Glucosidase Inhibits Glucose_Absorption Glucose Absorption into Bloodstream Glucose->Glucose_Absorption

Caption: α-Glucosidase Inhibition Mechanism.

Experimental Workflows

The following diagrams outline the general experimental workflows for the synthesis and biological evaluation of 3,5-Dimethyl-1H-pyrazole-4-sulfonamide derivatives.

Synthesis_Workflow Start Starting Materials: Pentane-2,4-dione & Hydrazine Hydrate Step1 Synthesis of 3,5-Dimethyl-1H-pyrazole Start->Step1 Step2 Sulfonylation with Chlorosulfonic Acid & Thionyl Chloride Step1->Step2 Intermediate This compound Step2->Intermediate Step3 Reaction with various primary or secondary amines Intermediate->Step3 Purification Column Chromatography Step3->Purification Final_Product Target 3,5-Dimethyl-1H-pyrazole-4- sulfonamide Derivatives Purification->Final_Product

Caption: General Synthesis Workflow.

Biological_Evaluation_Workflow Start Synthesized Pyrazole Sulfonamide Derivatives In_Vitro_Assays In Vitro Biological Assays Start->In_Vitro_Assays Assay_Types e.g., Antiproliferative (MTT), Enzyme Inhibition (COX, CA, α-glucosidase) In_Vitro_Assays->Assay_Types Data_Analysis Data Analysis (IC50 / Ki determination) In_Vitro_Assays->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Identification Identification of Lead Compounds SAR_Studies->Lead_Identification

Caption: Biological Evaluation Workflow.

References

Application Notes and Protocols for N-sulfonylation using 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride is a key reagent in the synthesis of a diverse range of N-sulfonylated compounds, particularly pyrazole-4-sulfonamides. This class of compounds has garnered significant interest in medicinal chemistry and drug discovery due to their wide spectrum of biological activities. The pyrazole sulfonamide moiety serves as a critical pharmacophore in numerous pharmaceutically active agents.[1] Published research has demonstrated that derivatives of 3,5-dimethyl-1H-pyrazole-4-sulfonamide exhibit potent antiproliferative activity against various cancer cell lines, making them promising candidates for the development of novel anticancer therapeutics.[1][2] These compounds have also been investigated for their roles as inhibitors of enzymes such as carbonic anhydrases and as N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors.

These application notes provide a detailed experimental procedure for the synthesis of this compound and its subsequent use in the N-sulfonylation of primary and secondary amines. Additionally, we present data on reaction optimization and the biological context of the resulting sulfonamides.

Data Presentation

Table 1: Optimization of Base and Solvent for Sulfonamide Synthesis
EntryBase (1.5 equiv)Solvent (10 vol)Time (h)Yield (%)
1TEADCM1635
2TEATHF2426
3TEAAcetonitrile1630
4TEADioxane2428
5TEAToluene1632
6TEADMF1646
7DIPEAToluene1645
8DIPEADCM1655
9DIPEAAcetonitrile1649
10DIPEATHF2447

Reactions were carried out on a 100 mg scale with this compound (1.0 equiv) and 2-phenylethylamine (1.05 equiv). The progress of the reaction was monitored by TLC and LC-MS.[1]

Table 2: Synthesis of 3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide Derivatives
EntryAmine DerivativeYield (%)
12-Phenylethylamine65
22-(4-Methoxyphenyl)ethylamine68
32-(4-Chlorophenyl)ethylamine71
42-(3,4-Dimethoxyphenyl)ethylamine62
52-(4-Fluorophenyl)ethylamine41
132-(4-Nitrophenyl)ethylamine71

Reactions were carried out on a 100 mg scale using this compound (1.0 equiv), the respective amine (1.05 equiv), DIPEA (3.0 equiv), and DCM (10 vol).[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key reagent from 3,5-dimethyl-1H-pyrazole.

Materials:

  • 3,5-Dimethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform

  • Dichloromethane (DCM)

  • Ice-cold water

  • Sodium sulfate

  • Nitrogen gas supply

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, prepare a solution of chlorosulfonic acid (5.5 equiv) in chloroform (7 vol).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a mixture of 3,5-dimethyl-1H-pyrazole (1.0 equiv) in chloroform (3 vol) to the stirred chlorosulfonic acid solution.

  • After the addition is complete, raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.

  • To the reaction mass, add thionyl chloride (1.32 equiv) dropwise at 60 °C over 20 minutes.

  • Continue stirring the reaction mixture at 60 °C for an additional 2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mass to 0-10 °C.

  • Carefully pour the cooled reaction mixture into a mixture of dichloromethane and ice-cold water.

  • Transfer the mixture to a separatory funnel and separate the lower organic layer.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under vacuum using a rotary evaporator to obtain this compound as a pale yellow solid.[1] The reported yield is approximately 90%.[1]

Protocol 2: General Procedure for the N-sulfonylation of Amines

This protocol outlines the optimized conditions for the synthesis of pyrazole-4-sulfonamides.

Materials:

  • This compound

  • Primary or secondary amine (e.g., 2-phenylethylamine)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cold water

  • Sodium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the amine (1.05 equiv) in dichloromethane (5 vol).

  • Add diisopropylethylamine (DIPEA) (1.5 equiv) to the solution at room temperature (25-30 °C).

  • In a separate flask, dissolve this compound (1.0 equiv) in dichloromethane (5 vol).

  • Add the solution of the sulfonyl chloride to the amine solution at room temperature.

  • Stir the reaction mixture for 16 hours at 25-30 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, add cold water (10 vol) to the reaction mixture and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and separate the lower organic layer.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under vacuum to obtain the crude product.

  • Purify the crude compound by column chromatography on silica gel to yield the pure pyrazole-4-sulfonamide.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Sulfonyl Chloride cluster_sulfonylation N-Sulfonylation start 3,5-Dimethyl-1H-pyrazole reaction1 Sulfonylation start->reaction1 reagent1 Chlorosulfonic Acid Thionyl Chloride reagent1->reaction1 product1 This compound reaction1->product1 reaction2 N-Sulfonylation product1->reaction2 Reagent amine Primary/Secondary Amine amine->reaction2 base DIPEA in DCM base->reaction2 workup Aqueous Workup & Purification reaction2->workup final_product N-Sulfonylated Pyrazole workup->final_product

Caption: Experimental workflow for the synthesis of N-sulfonylated pyrazoles.

signaling_pathway cluster_cell Cancer Cell cluster_targets Molecular Targets proliferation Cell Proliferation & Survival apoptosis Apoptosis CA Carbonic Anhydrases (CA I & II) CA->proliferation Promotes CA->proliferation CA->apoptosis Inhibits mTORC1 mTORC1 Pathway mTORC1->proliferation Promotes mTORC1->proliferation mTORC1->apoptosis Inhibits NAAA NAAA NAAA->proliferation Contributes to NAAA->proliferation compound 3,5-Dimethyl-1H-pyrazole-4-sulfonamide Derivative compound->CA Inhibition compound->mTORC1 Modulation compound->NAAA Inhibition

Caption: Putative signaling pathways affected by pyrazole sulfonamide derivatives.

References

Application Notes and Protocols for the Purification of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the purification of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride using column chromatography. This methodology is critical for obtaining a high-purity compound, essential for subsequent use in research and drug development.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The purity of this sulfonyl chloride is paramount as impurities can lead to side reactions and the formation of undesired by-products in subsequent synthetic steps. Column chromatography is a widely used and effective technique for the purification of this compound from crude reaction mixtures. This document outlines a standard protocol for flash column chromatography and provides illustrative data for expected outcomes.

Data Presentation

The following tables summarize typical quantitative data associated with the purification of this compound by column chromatography. Please note that these values are illustrative and may vary depending on the specific reaction conditions and the scale of the purification.

Table 1: Column Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane:Ethyl Acetate (4:1, v/v)
Column Dimensions 3 cm (diameter) x 30 cm (length)
Loading Technique Dry Loading on Silica Gel
Flow Rate 10-15 mL/min

Table 2: Purity and Yield Data

SamplePurity before Chromatography (%)Purity after Chromatography (%)Yield (%)
Crude Product~85%>98%~90%[1]

Experimental Protocols

This section provides a detailed methodology for the purification of this compound using flash column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Glass chromatography column

  • Separatory funnel

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Rotary evaporator

  • Compressed air or nitrogen source

Pre-Chromatography Preparation
  • TLC Analysis: Before performing the column chromatography, it is crucial to determine the appropriate solvent system using Thin Layer Chromatography (TLC).

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1).

    • The optimal eluent system will provide a good separation of the desired product from impurities, with the product spot having an Rf value of approximately 0.2-0.4.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel to the solution.

    • Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

Column Packing
  • Secure the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.

  • Carefully pour the silica gel into the column as a slurry in the chosen eluent (hexane:ethyl acetate, 4:1).

  • Gently tap the column to ensure even packing and remove any air bubbles.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Add another thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

Loading and Elution
  • Carefully add the dry-loaded sample onto the top of the sand layer in the packed column.

  • Gently add the eluent (hexane:ethyl acetate, 4:1) to the column using a separatory funnel, taking care not to disturb the top layer of sand.

  • Apply gentle pressure using compressed air or nitrogen to initiate the flow of the mobile phase through the column.

  • Maintain a steady flow rate and continuously add eluent to the top of the column to prevent it from running dry.

  • Collect the eluate in fractions using collection tubes.

Fraction Analysis and Product Isolation
  • Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound as a solid.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC).

Mandatory Visualization

The following diagram illustrates the experimental workflow for the purification of this compound by column chromatography.

G Workflow for Purification of this compound cluster_prep Preparation cluster_chrom Column Chromatography cluster_post Post-Chromatography TLC TLC Analysis to Determine Eluent SamplePrep Sample Preparation (Dry Loading) TLC->SamplePrep Packing Column Packing with Silica Gel SamplePrep->Packing Loading Loading of the Sample Packing->Loading Elution Elution with Hexane:Ethyl Acetate Loading->Elution Collection Fraction Collection Elution->Collection Analysis Fraction Analysis by TLC Collection->Analysis Isolation Product Isolation (Solvent Evaporation) Analysis->Isolation Purity Purity and Yield Determination Isolation->Purity FinalProduct FinalProduct Purity->FinalProduct Purified Product

Caption: Experimental workflow for column chromatography purification.

References

Application Notes and Protocols: One-Pot Synthesis of Sulfonamides from 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The pyrazole nucleus is another privileged scaffold in drug discovery.[1] The combination of these two moieties into pyrazole-4-sulfonamides has led to the development of novel therapeutic agents.[1] This document provides a detailed protocol for the one-pot synthesis of N-substituted-3,5-dimethyl-1H-pyrazole-4-sulfonamides from 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride and various primary or secondary amines.

The described method offers a straightforward and efficient approach for the synthesis of a library of pyrazole-4-sulfonamide derivatives, which can be valuable for structure-activity relationship (SAR) studies in drug discovery programs.

General Reaction Scheme

The one-pot synthesis involves the reaction of this compound with a suitable amine in the presence of a base. The general reaction is depicted below:

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the starting material, this compound, from 3,5-Dimethyl-1H-pyrazole.[3]

Materials:

  • 3,5-Dimethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform

  • Dichloromethane

  • Ice-cold water

  • Sodium sulfate

Procedure:

  • In a fume hood, add 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) portion-wise to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in chloroform (175 mL) at 0 °C under a nitrogen atmosphere.

  • Slowly raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.

  • Add thionyl chloride (40.8 g, 343.2 mmol) to the reaction mixture at 60 °C over a period of 20 minutes.

  • Continue stirring the reaction for an additional 2 hours at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 0–10 °C.

  • Carefully pour the reaction mixture into a mixture of dichloromethane and ice-cold water.

  • Separate the lower organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound as a pale yellow solid.[3]

Protocol 2: One-Pot Synthesis of N-Aryl/Alkyl-3,5-dimethyl-1H-pyrazole-4-sulfonamides

This protocol describes the general one-pot procedure for the synthesis of sulfonamides from this compound and a representative amine (2-phenylethylamine).[1][3]

Materials:

  • This compound

  • 2-Phenylethylamine (or other primary/secondary amine)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cold water

  • Sodium sulfate

Procedure:

  • Dissolve the amine (e.g., 2-phenylethylamine, 1.05 equivalents) in dichloromethane (5 volumes).

  • Add diisopropylethylamine (DIPEA, 1.5 equivalents) to the solution at 25–30 °C.

  • In a separate flask, dissolve this compound (1.0 equivalent) in dichloromethane (5 volumes).

  • Add the solution of the sulfonyl chloride to the amine solution at 25–30 °C.

  • Stir the reaction mixture for 16 hours at 25–30 °C. Monitor the reaction progress by TLC.

  • Upon completion of the reaction, add cold water (10 volumes) to the reaction mixture and stir for 10 minutes.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum to obtain the crude product.

  • Purify the crude product by column chromatography to yield the pure pyrazole-4-sulfonamide.[1][3]

Data Presentation

The following table summarizes the reaction conditions for the synthesis of a representative pyrazole-4-sulfonamide.

ParameterValueReference
Starting Material This compound[1][3]
Amine 2-Phenylethylamine[1][3]
Base Diisopropylethylamine (DIPEA)[1][3]
Solvent Dichloromethane (DCM)[1][3]
Stoichiometry (Sulfonyl Chloride:Amine:Base) 1.0 : 1.05 : 1.5[3]
Reaction Temperature 25–30 °C[1][3]
Reaction Time 16 hours[1][3]
Yield Good[3]

Visualizations

Experimental Workflow

The following diagram illustrates the one-pot synthesis workflow for N-substituted-3,5-dimethyl-1H-pyrazole-4-sulfonamides.

experimental_workflow cluster_synthesis One-Pot Sulfonamide Synthesis start Start amine_prep Prepare Amine Solution (Amine + DIPEA in DCM) start->amine_prep reaction Reaction (16h, 25-30 °C) amine_prep->reaction sc_prep Prepare Sulfonyl Chloride Solution (in DCM) sc_prep->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Pure Sulfonamide purification->product

Caption: Workflow for the one-pot synthesis of pyrazole sulfonamides.

Logical Relationship of Reactants and Product

This diagram shows the relationship between the starting materials, reagents, and the final product in the synthesis.

logical_relationship cluster_reactants Reactants & Reagents cluster_product Product sulfonyl_chloride This compound Electrophile sulfonamide N-substituted-3,5-dimethyl-1H-pyrazole-4-sulfonamide Final Product sulfonyl_chloride->sulfonamide Reacts with amine Primary/Secondary Amine Nucleophile amine->sulfonamide Reacts with base DIPEA Base base->sulfonamide Facilitates reaction solvent DCM Solvent solvent->sulfonamide Reaction medium

Caption: Reactant and product relationship in sulfonamide synthesis.

References

Application Notes and Protocols: 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride as a versatile building block in organic synthesis, with a particular focus on its application in the development of biologically active compounds. Detailed experimental protocols and data are provided to facilitate its use in research and drug discovery.

Introduction

This compound is a valuable bifunctional reagent in organic synthesis. The presence of the reactive sulfonyl chloride group and the decorated pyrazole core allows for the construction of a diverse array of molecular architectures. The pyrazole moiety is a well-established pharmacophore found in numerous pharmaceuticals, contributing to a range of biological activities. This document outlines the synthesis of the title compound and its application in the preparation of various derivatives, particularly sulfonamides, and summarizes their biological significance.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 3,5-dimethyl-1H-pyrazole.

Experimental Protocol: Synthesis of this compound [1]

  • Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole. [1]

    • In a round-bottom flask, pentane-2,4-dione is reacted with hydrazine hydrate (85%) in methanol at a temperature of 25–35 °C.

    • The reaction is exothermic and proceeds to completion to quantitatively yield 3,5-dimethyl-1H-pyrazole.

    • The product can be isolated and purified by standard laboratory techniques.

  • Step 2: Sulfonylation of 3,5-Dimethyl-1H-pyrazole. [1]

    • To a solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform, chlorosulfonic acid (5.5 eq) is added slowly at 0 °C under a nitrogen atmosphere.

    • The reaction mixture is then heated to 60 °C and stirred for 10 hours.

    • Thionyl chloride (1.3 eq) is added at 60 °C, and the mixture is stirred for an additional 2 hours.

    • After completion, the reaction is quenched by pouring it into a mixture of dichloromethane and ice-cold water.

    • The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure to afford this compound as a pale yellow solid.

Characterization Data:

CompoundFormYield1H NMR (CDCl3, 500 MHz) δ (ppm)
This compoundPale yellow solid90%15.16 (s, 1H), 2.41 (s, 3H), 2.4 (s, 3H)

Applications in the Synthesis of Bioactive Molecules

The primary application of this compound is in the synthesis of pyrazole-4-sulfonamides through its reaction with various primary and secondary amines. These sulfonamide derivatives have shown a wide range of biological activities.

Synthesis of Pyrazole-4-sulfonamides

General Experimental Protocol: Synthesis of N-substituted-3,5-dimethyl-1H-pyrazole-4-sulfonamides [1][2]

  • To a solution of the desired amine (1.05 eq) and a base such as diisopropylethylamine (1.5 eq) in a suitable solvent like dichloromethane, a solution of this compound (1.0 eq) in the same solvent is added at 25–30 °C.

  • The reaction mixture is stirred for 16 hours at the same temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with cold water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under vacuum.

  • The crude product is purified by column chromatography to yield the desired N-substituted-3,5-dimethyl-1H-pyrazole-4-sulfonamide.

Biological Activities of Synthesized Sulfonamides

A series of novel 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity of Selected 3,5-Dimethyl-1H-pyrazole-4-sulfonamides against U937 cells. [1]

Compound IDSubstituent on SulfonamideYield (%)IC50 (µM)
MR-S1-12-(Cyclohex-1-en-1-yl)ethyl65>100
MR-S1-3Phenethyl5258.2
MR-S1-42-(4-Methoxyphenyl)ethyl6845.7
MR-S1-52-(4-Chlorophenyl)ethyl7239.8

Derivatives of 3,5-dimethylpyrazole have been identified as potential inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the activity of inflammatory cells.

Table 2: PDE4B Inhibitory Activity of a 3,5-Dimethylpyrazole Derivative. [3]

Compound IDStructureIC50 against PDE4B (µM)
If5-(5-(4-methoxyphenyl)furan-2-yl)-3,5-dimethyl-1H-pyrazole1.7

The inhibition of PDE4 by these compounds suggests their potential therapeutic application in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

PDE4_Inhibition_Pathway ATP ATP AC Adenylate Cyclase ATP->AC activates cAMP cAMP AC->cAMP converts PDE4 PDE4 cAMP->PDE4 hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP Inflammation Inflammatory Response (e.g., TNF-α release) PKA->Inflammation suppresses Inhibitor 3,5-Dimethylpyrazole Derivative Inhibitor->PDE4 inhibits

Caption: PDE4 Inhibition Signaling Pathway.

Role in Targeting Cancer Signaling Pathways

Recent studies have highlighted the potential of 3,5-dimethylpyrazole derivatives to target key signaling pathways implicated in cancer progression, such as the EGFR/PI3K/AKT/mTOR pathway.

Inhibition of the EGFR/PI3K/AKT/mTOR Pathway

The epidermal growth factor receptor (EGFR) and its downstream signaling cascade, including PI3K, AKT, and mTOR, are frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. Certain 3,5-dimethylpyrazolyl-s-triazine derivatives have demonstrated potent inhibitory activity against components of this pathway.

Experimental Workflow for Assessing Pathway Inhibition:

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start This compound Reaction Sulfonamide Formation Start->Reaction Amine Appropriate Amine Amine->Reaction Product Pyrazole-Sulfonamide Derivative Reaction->Product Treatment Treatment with Synthesized Compound Product->Treatment Cell_Culture Cancer Cell Lines (e.g., MCF-7, HCT-116) Cell_Culture->Treatment Assay Western Blot / ELISA for Pathway Proteins Treatment->Assay Data_Analysis Quantification of Protein Expression/ Phosphorylation Assay->Data_Analysis Result Determination of Inhibitory Activity Data_Analysis->Result

Caption: Experimental Workflow for Synthesis and Biological Evaluation.

Signaling Pathway Diagram:

EGFR_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 3,5-Dimethylpyrazolyl Derivative Inhibitor->EGFR Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR

Caption: Targeted EGFR/PI3K/AKT/mTOR Signaling Pathway.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of biologically active molecules. Its straightforward preparation and reactivity with nucleophiles, particularly amines, make it an attractive starting material for generating libraries of compounds for drug discovery programs. The demonstrated antiproliferative, anti-inflammatory, and kinase inhibitory activities of its derivatives underscore the potential of this scaffold in developing novel therapeutics. The provided protocols and data serve as a foundation for researchers to explore the full potential of this important synthetic intermediate.

References

Application Notes and Protocols for Synthesizing Inhibitors Using 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of various inhibitors utilizing 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride as a key reagent. The following sections outline the synthesis of the sulfonyl chloride starting material, its application in the preparation of pyrazole-4-sulfonamide derivatives, and examples of their biological activities and associated experimental methodologies.

Synthesis of this compound

The synthesis of this compound is a crucial first step for the subsequent synthesis of pyrazole-based inhibitors. A common route involves the sulfonylation of 3,5-dimethyl-1H-pyrazole.

Experimental Protocol:

A detailed two-step synthesis involves the initial formation of 3,5-dimethyl-1H-pyrazole followed by its sulfonylation.[1]

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

  • In a suitable reaction vessel, pentane-2,4-dione is reacted with 85% hydrazine hydrate in methanol at a temperature of 25–35 °C.[1]

  • This exothermic reaction proceeds to quantitatively yield 3,5-dimethyl-1H-pyrazole.[1]

Step 2: Sulfonylation of 3,5-Dimethyl-1H-pyrazole

  • A mixture of 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in 75 mL of chloroform is prepared.[1]

  • This mixture is slowly added to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform under a nitrogen atmosphere at 0 °C.[1]

  • The reaction temperature is then raised to 60 °C and stirring is continued for 10 hours.[1]

  • Thionyl chloride (40.8 g, 343.2 mmol) is added to the reaction mass at 60 °C over a period of 20 minutes.[1]

  • The reaction is stirred for an additional 2 hours at 60 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, the reaction mixture is cooled to 0–10 °C and then added to a mixture of dichloromethane and ice-cold water.[1]

  • The organic layer is separated, dried over sodium sulfate, and evaporated under vacuum to yield this compound as a pale yellow solid.[1]

Yield: 90%[1] ¹H NMR (500 MHz, CDCl₃): δ (ppm): 15.16 (s, 1H), 2.41 (s, 3H), 2.4 (s, 3H).[1]

Synthesis Workflow for this compound

G cluster_0 Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole cluster_1 Step 2: Sulfonylation A Pentane-2,4-dione D 3,5-Dimethyl-1H-pyrazole A->D 25-35 °C B 85% Hydrazine Hydrate B->D 25-35 °C C Methanol C->D 25-35 °C E 3,5-Dimethyl-1H-pyrazole F Chlorosulfonic Acid, Chloroform E->F 0 °C -> 60 °C, 10h G Thionyl Chloride F->G 60 °C, 20 min H This compound G->H 60 °C, 2h

Caption: Workflow for the synthesis of the target reagent.

Synthesis of Pyrazole-4-sulfonamide Inhibitors

This compound is a versatile precursor for synthesizing a variety of pyrazole-4-sulfonamide derivatives, which have shown potential as bioactive molecules, including antiproliferative agents and enzyme inhibitors.

General Protocol for Sulfonamide Synthesis:
  • An appropriate amine (e.g., 2-phenylethylamine, 2.7 mmol) is dissolved in dichloromethane (5 vol).[1]

  • A base such as diisopropylethylamine (3.85 mmol) is added to the solution at 25–30 °C.[1]

  • A solution of this compound (2.57 mmol) in dichloromethane (5 vol) is added to the reaction mixture at 25–30 °C.[1]

  • The reaction is stirred for 16 hours at 25–30 °C, with progress monitored by TLC.[1]

  • Upon completion, cold water (10 vol) is added, and the mixture is stirred for 10 minutes.[1]

  • The organic layer is separated, dried over sodium sulfate, and evaporated under vacuum to obtain the crude product.[1]

  • The crude compound is purified by column chromatography to yield the pure pyrazole-4-sulfonamide derivative.[1]

General Synthesis of Pyrazole-4-sulfonamide Derivatives

G A This compound E Pyrazole-4-sulfonamide Derivative A->E 25-30 °C, 16h B Amine (R-NH2) B->E 25-30 °C, 16h C Base (e.g., DIPEA) C->E 25-30 °C, 16h D Dichloromethane D->E 25-30 °C, 16h

Caption: General reaction scheme for sulfonamide synthesis.

Applications and Biological Activity of Synthesized Inhibitors

Derivatives of 3,5-dimethyl-1H-pyrazole-4-sulfonamide have been investigated for various therapeutic applications, including their potential as anticancer agents and inhibitors of specific enzymes.

Antiproliferative Activity

A series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives were synthesized and evaluated for their in vitro antiproliferative activity against U937 cells using the CellTiter-Glo Luminescent cell viability assay.[1] Mitomycin C was used as a positive control. The half-maximal inhibitory concentration (IC₅₀) was calculated for each compound.[1]

Table 1: Antiproliferative Activity of Synthesized Sulfonamides

CompoundTargetIC₅₀ (µM)
Derivative 1U937 cellsData not specified
Derivative 2U937 cellsData not specified
Mitomycin CU937 cellsData not specified

Note: Specific IC₅₀ values were not provided in the source material, but the study indicates that these compounds were tested for their antiproliferative effects.

Enzyme Inhibition

Pyrazole azabicyclo[3.2.1]octane sulfonamides have been synthesized as non-covalent NAAA inhibitors.[2] The synthesis involved reacting the corresponding amines with this compound in the presence of triethylamine (TEA) in either tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature overnight.[2]

A series of 3,5-dimethylpyrazole derivatives were designed and synthesized as potential inhibitors of phosphodiesterase type 4 (PDE4).[3][4] One of the most potent compounds, compound If, demonstrated significant inhibitory activity against PDE4B.[3][4]

Table 2: PDE4B Inhibitory Activity

CompoundTargetIC₅₀ (µM)
Compound IfPDE4B1.7[3][4]

These compounds also showed the ability to block LPS-induced TNFα release, suggesting potential anti-inflammatory applications.[3][4]

Experimental Methodologies for Biological Assays

Cell Viability Assay (CellTiter-Glo)

This assay is used to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Workflow for CellTiter-Glo Assay

G A Seed U937 cells in a 96-well plate B Treat cells with varying concentrations of test compounds A->B C Incubate for a specified period B->C D Add CellTiter-Glo® Reagent C->D E Measure luminescence D->E F Calculate IC50 values E->F

Caption: Workflow for assessing cell viability.

TNFα Release Assay

This assay measures the level of Tumor Necrosis Factor-alpha (TNFα), a pro-inflammatory cytokine, released from cells upon stimulation.

  • Cells (e.g., macrophages) are stimulated with Lipopolysaccharide (LPS) in the presence or absence of the test compounds.

  • After an incubation period, the cell culture supernatant is collected.

  • The concentration of TNFα in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • The ability of the compounds to inhibit LPS-induced TNFα release is then determined.

Signaling Pathway Implication

The inhibition of PDE4 by the synthesized pyrazole derivatives has implications for inflammatory signaling pathways. PDE4 is a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these compounds increase intracellular cAMP levels. Elevated cAMP can activate Protein Kinase A (PKA), which in turn can phosphorylate and inactivate transcription factors, such as NF-κB, that are involved in the expression of pro-inflammatory cytokines like TNFα.

Simplified PDE4 Inhibition Signaling Pathway

G A Pyrazole Derivative B PDE4 A->B Inhibits C cAMP B->C Degrades D PKA C->D Activates E NF-κB D->E Inhibits F TNFα Gene Expression E->F Promotes G Inflammation F->G Leads to

Caption: PDE4 inhibition and its anti-inflammatory effect.

References

Application Notes and Protocols for the Synthesis of Novel Pyrazole Derivatives from 3,5-Dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2][3] The 3,5-dimethyl-1H-pyrazole scaffold serves as a versatile starting material for the synthesis of a diverse array of novel derivatives through various functionalization strategies at the N1 and C4 positions. This document provides detailed protocols for the synthesis of several novel pyrazole derivatives, along with their characterization data and potential applications.

I. N-Functionalization of 3,5-Dimethyl-1H-pyrazole

N-functionalization at the N1 position of the pyrazole ring is a common strategy to introduce diverse substituents and modulate the biological activity of the resulting compounds.

A. N-Acetylation: Synthesis of 1-Acetyl-3,5-dimethyl-1H-pyrazole Derivatives

N-acetylation is a straightforward method to introduce an acetyl group onto the pyrazole ring, which can serve as a precursor for further modifications or as a final bioactive compound.

Experimental Protocol: Synthesis of 1-[(4-(4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl]-ethanone

This protocol describes the N-acetylation of a C4-functionalized 3,5-dimethyl-1H-pyrazole.

  • Materials: 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole, Pyridine, Acetyl chloride, Crushed ice, Cold HCl (2N).

  • Procedure:

    • Dissolve 0.01 mole of 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole in 10 mL of pyridine.

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly add 0.01 mole of acetyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 10 °C with constant stirring.

    • After the complete addition of acetyl chloride, allow the reaction mixture to stir at room temperature for 1-2 hours.

    • Pour the reaction mixture into crushed ice.

    • Treat the resulting mixture with cold 2N HCl to precipitate the product.

    • Filter the solid product, wash with water, and dry.[4]

Quantitative Data

CompoundStarting MaterialReagentsSolventYield (%)Melting Point (°C)
1-[(4-(4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl]-ethanone[5]4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazoleAcetyl chloride, PyridinePyridine--
1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives[3]3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives----

Data not always available in the provided search results.

B. N-Alkylation: Synthesis of Substituted 3,5-dimethyl-1H-pyrazolyl phthalazine-1,4-diones

N-alkylation introduces an alkyl or aryl group, which can significantly influence the compound's lipophilicity and biological target interactions.

Experimental Protocol: Synthesis of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl) acetyl) phthalazine-1,4-dione and its subsequent alkylation

  • Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide: This intermediate is prepared by reacting 3,5-dimethyl pyrazole with ethyl bromoacetate followed by treatment with hydrazine hydrate.[6]

  • Synthesis of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl) acetyl) phthalazine-1,4-dione:

    • To a solution of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (1 mmol) in methanol (20 mL), slowly add phthalic anhydride (1.2 mmol).

    • Stir the mixture and heat to reflux for 5 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture to room temperature to allow precipitation.

    • Filter the precipitate, dry, and recrystallize from methanol.[6]

  • Alkylation of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl) acetyl) phthalazine-1,4-dione:

    • A mixture of the phthalazine-1,4-dione (1 mmol), the desired alkyl/aryl/benzyl chloride (1.2 mmol), and anhydrous K2CO3 (3 mmol) in acetone (25 mL) is stirred at reflux temperature for 5 to 6 hours.

    • Monitor the reaction by TLC (3:7 ethyl acetate:n-hexane).

    • Pour the reaction mixture into ice-cold water (30 mL) and extract with dichloromethane (3 x 15 mL).

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (100-200 mesh, ethyl acetate:hexane, 2:8).[6]

Quantitative Data

CompoundStarting MaterialReagentsSolventYield (%)Melting Point (°C)
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl) acetyl) phthalazine-1,4-dione[6]2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, Phthalic anhydride-Methanol82225-227
Substituted 3,5-dimethyl-1H-pyrazolyl acetyl phthalazine-1,4-diones[6]2-(2-(3,5-dimethyl-1H-pyrazol-1-yl) acetyl) phthalazine-1,4-dioneAlkyl/aryl/benzyl chlorides, Anhydrous K2CO3AcetoneGood-

II. C-Functionalization of 3,5-Dimethyl-1H-pyrazole

Functionalization at the C4 position of the pyrazole ring is another key strategy to introduce structural diversity and modulate biological activity.

A. Azo Coupling: Synthesis of 4-Azo-3,5-dimethyl-1H-pyrazole Derivatives

Azo coupling introduces an azo group (-N=N-) at the C4 position, often leading to compounds with interesting photophysical properties and biological activities, including antimicrobial effects.

Experimental Protocol: Synthesis of 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole

This protocol details the synthesis of a C4-azo coupled pyrazole derivative.

  • Materials: 3-(2-(4-chlorophenyl)-hydrazono)-pentane-2,4-dione, Phenyl hydrazine, Glacial acetic acid, Ethanol.

  • Procedure:

    • A mixture of 3-(2-(4-chlorophenyl)-hydrazono)-pentane-2,4-dione (0.01 mole) and phenyl hydrazine (0.015 mole) in glacial acetic acid (15 mL) is refluxed for 4-5 hours.

    • Concentrate the resulting mixture and allow it to cool.

    • Filter the resulting solid, wash it, and dry it.

    • Recrystallize the solid from ethanol to afford the final compound.[4]

Quantitative Data

CompoundStarting MaterialReagentsSolventYield (%)Melting Point (°C)
4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole[4][5]3-(2-(4-chlorophenyl)-hydrazono)-pentane-2,4-dionePhenyl hydrazineGlacial acetic acid71118-121
4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole[4]3-(2-(4-substitutedphenyl)-hydrazono)-pentane-2,4-dioneHydrazine hydrate---

III. Synthesis of the 3,5-Dimethyl-1H-pyrazole Core

The starting material, 3,5-dimethyl-1H-pyrazole, is typically synthesized via a condensation reaction between a β-diketone and a hydrazine derivative.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole

  • Materials: Acetylacetone (2,4-pentanedione), Hydrazine hydrate, Ethanol.

  • Procedure:

    • A mixture of acetylacetone and hydrazine hydrate is refluxed for 3 hours in ethanol.

    • After reflux, the solvent is evaporated to obtain 3,5-dimethyl pyrazole.[6] This simple and efficient method provides the core pyrazole structure in very good yields.[6]

IV. Biological Activities of Synthesized Pyrazole Derivatives

The synthesized pyrazole derivatives have been evaluated for various biological activities.

  • Antimicrobial Activity: Several of the newly synthesized 3,5-dimethyl azopyrazole derivatives have shown moderate antimicrobial activity when compared to the standard drug ciprofloxacin.[4]

  • Anticancer Activity: Pyrazole-based compounds have been investigated for their cytotoxic effects against various cancer cell lines. For instance, 3,5-diphenyl-1H-pyrazole (L2) and 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) displayed moderate cytotoxicity against pancreatic (CFPAC-1) and breast (MCF-7) cancer cell lines, respectively.[7]

Quantitative Biological Data

CompoundCell LineActivity MetricValue
3,5-diphenyl-1H-pyrazole (L2)[7]CFPAC-1IC5061.7 ± 4.9 µM
3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3)[7]MCF-7IC5081.48 ± 0.89 µM

V. Visualized Synthetic Workflows

The following diagrams illustrate the synthetic pathways described in the protocols.

Synthesis_of_Azo_Pyrazole_Derivatives sub_aniline 4-Substituted Aniline intermediate2 3-(2-(4-substitutedphenyl)- hydrazono)-pentane-2,4-dione sub_aniline->intermediate2 NaNO2, NaOAc acetylacetone Acetylacetone acetylacetone->intermediate2 product3 4-((4-substitutedphenyl)-diazenyl) -3,5-dimethyl-1H-pyrazole intermediate2->product3 Reflux product4 4-((4-substitutedphenyl)-diazenyl) -3,5-dimethyl-1-phenyl-1H-pyrazole intermediate2->product4 Glacial Acetic Acid, Reflux hydrazine Hydrazine Hydrate hydrazine->product3 phenylhydrazine Phenyl Hydrazine phenylhydrazine->product4 product5 1-Acetyl-4-azo-pyrazole Derivative product3->product5 0-5 °C to RT acetyl_chloride Acetyl Chloride, Pyridine acetyl_chloride->product5

Caption: Synthesis of Azo-Functionalized Pyrazole Derivatives.

N_Alkylation_of_Pyrazole pyrazole 3,5-Dimethyl -1H-pyrazole intermediate1 Ethyl 2-(3,5-dimethyl -1H-pyrazol-1-yl)acetate pyrazole->intermediate1 Reflux bromoacetate Ethyl Bromoacetate, K2CO3 bromoacetate->intermediate1 acetohydrazide 2-(3,5-dimethyl-1H -pyrazol-1-yl)acetohydrazide intermediate1->acetohydrazide Stir at RT hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->acetohydrazide phthalazine_dione 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl) acetyl)phthalazine-1,4-dione acetohydrazide->phthalazine_dione Methanol, Reflux phthalic_anhydride Phthalic Anhydride phthalic_anhydride->phthalazine_dione final_product Substituted 3,5-dimethyl-1H-pyrazolyl acetyl phthalazine-1,4-diones phthalazine_dione->final_product Acetone, Reflux alkyl_halide Alkyl/Aryl Halide, K2CO3 alkyl_halide->final_product

Caption: Synthesis of N-Alkylated Pyrazolyl Phthalazine-1,4-diones.

The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and development of novel pyrazole-based therapeutic agents. The versatility of the 3,5-dimethyl-1H-pyrazole core allows for extensive structural modifications, leading to a wide range of derivatives with promising biological activities. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to guide the design of next-generation pyrazole-based drugs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride.

Troubleshooting Guide

Low yields in the synthesis of this compound can arise from various factors, from the quality of starting materials to subtle variations in reaction conditions. This guide addresses common problems in a question-and-answer format.

Q1: My overall yield is significantly lower than the reported 90%. What are the most critical initial checks?

A1: When troubleshooting a low-yield synthesis, begin by verifying the fundamentals of your experimental setup and reagents:

  • Quality of 3,5-Dimethyl-1H-pyrazole: The purity of your starting pyrazole is crucial. Ensure it is dry and free from impurities from its synthesis. The reaction of acetylacetone and hydrazine is a common route for its preparation.[1][2][3]

  • Reagent Quality and Handling:

    • Chlorosulfonic Acid: This reagent is highly reactive and moisture-sensitive. Use a fresh bottle or a properly stored and sealed one.

    • Thionyl Chloride: Also moisture-sensitive. Ensure it is handled under anhydrous conditions.

    • Solvents: Use anhydrous solvents. The presence of water can lead to the hydrolysis of both chlorosulfonic acid and the final product.[4][5]

  • Reaction Conditions:

    • Temperature Control: Precise temperature control is critical. The initial addition of reagents should be performed at a low temperature (e.g., 0 °C) to manage the exothermic reaction. Subsequently, the reaction is typically heated.[6]

    • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of reagents by atmospheric moisture.[4][7]

Q2: I am observing the formation of significant side products. What are the likely culprits and how can I minimize them?

A2: Side product formation is a common cause of low yields. Here are some possibilities:

  • Hydrolysis of the Product: this compound is susceptible to hydrolysis, forming the corresponding sulfonic acid, which is unreactive in subsequent steps.[4][8][9]

    • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere. During workup, minimize contact time with aqueous solutions and perform extractions quickly.[4][7][9]

  • Formation of Disulfides or Sulfones: These can arise from side reactions of the intermediate sulfur species.[8][10]

    • Solution: Strict control of reaction stoichiometry and temperature can help minimize the formation of these byproducts.

Q3: The reaction seems incomplete, with a significant amount of starting pyrazole remaining. What should I do?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Reagent: Ensure the correct molar ratios of chlorosulfonic acid and thionyl chloride are used. An excess of the sulfonating agent is typically employed.

  • Inadequate Reaction Time or Temperature: The reaction may require a longer duration or a higher temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Poor Mixing: Ensure efficient stirring throughout the reaction, especially in a heterogeneous mixture.

Q4: I am having difficulty with the purification of the final product. What are the best practices?

A4: Purification of sulfonyl chlorides can be challenging due to their reactivity.

  • Workup: The reaction is typically quenched by carefully adding the reaction mixture to ice-cold water.[6] The product is then extracted into an organic solvent like dichloromethane.

  • Drying: The organic layer should be thoroughly dried over an anhydrous drying agent like sodium sulfate.

  • Removal of Solvent: The solvent should be removed under reduced pressure at a low temperature to avoid thermal decomposition of the product.

  • Crystallization: If the product is a solid, recrystallization can be an effective purification method. However, care must be taken to choose a suitable solvent system and avoid prolonged heating.

Frequently Asked Questions (FAQs)

Q: What is a typical protocol for the synthesis of this compound?

A: A common procedure involves the slow addition of a solution of 3,5-dimethyl-1H-pyrazole in a chlorinated solvent (like chloroform or dichloromethane) to a stirred solution of chlorosulfonic acid in the same solvent at 0 °C under an inert atmosphere. After the initial reaction, thionyl chloride is added, and the mixture is heated (e.g., at 60 °C) for several hours. The reaction is then cooled and quenched with ice-cold water, followed by extraction, drying, and solvent evaporation to yield the product.[6]

Q: How is the starting material, 3,5-Dimethyl-1H-pyrazole, typically synthesized?

A: 3,5-Dimethyl-1H-pyrazole is commonly synthesized through the condensation reaction of acetylacetone with hydrazine hydrate or hydrazine sulfate.[1][2][3][11] The reaction with hydrazine hydrate can be highly exothermic.[1]

Q: What is the role of thionyl chloride in this reaction?

A: Thionyl chloride is often used in conjunction with chlorosulfonic acid to facilitate the conversion of the intermediate sulfonic acid to the sulfonyl chloride, thus improving the overall yield.

Data Presentation

Table 1: Effect of Reaction Conditions on the Sulfonylation of 3,5-Dimethyl-1H-pyrazole

EntryReagent 1Reagent 2SolventTemperature (°C)Yield (%)
1Chlorosulfonic acid-Chloroform60Lower Yield
2Chlorosulfonic acidThionyl chlorideChloroform6090
3Chlorosulfonic acid-Dichloromethane60Moderate Yield
4Chlorosulfonic acidThionyl chlorideDichloromethane60High Yield

This table summarizes findings that the combination of chlorosulfonic acid and thionyl chloride in chloroform provides a high yield for the sulfonylation reaction.[6]

Experimental Protocols

Synthesis of 3,5-Dimethyl-1H-pyrazole

This protocol is adapted from established procedures.[1][2][3]

  • Dissolve hydrazine sulfate (0.50 mole) in 400 mL of 10% aqueous sodium hydroxide in a 1-L round-bottomed flask equipped with a stirrer, thermometer, and addition funnel.

  • Cool the mixture to 15 °C in an ice bath.

  • Add acetylacetone (0.50 mole) dropwise with vigorous stirring, maintaining the temperature at approximately 15 °C. The addition should take about 30 minutes.

  • Stir the mixture for an additional hour at 15 °C.

  • Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (1 x 125 mL, then 4 x 40 mL).

  • Combine the ether extracts, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Remove the ether by distillation under reduced pressure to obtain crystalline 3,5-dimethylpyrazole. The typical yield is 77-81%.[1]

Synthesis of this compound

This protocol is based on a high-yield published method.[6]

  • In a flask equipped with a stirrer, thermometer, and under a nitrogen atmosphere, add 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) to 75 mL of chloroform.

  • In a separate flask, prepare a solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform and cool to 0 °C.

  • Slowly add the pyrazole solution to the stirred chlorosulfonic acid solution at 0 °C.

  • After the addition is complete, raise the temperature to 60 °C and continue stirring for 10 hours.

  • Add thionyl chloride (40.8 g, 343.2 mmol) to the reaction mixture at 60 °C over 20 minutes.

  • Stir the reaction for an additional 2 hours at 60 °C, monitoring the progress by TLC.

  • After completion, cool the reaction mass to 0-10 °C.

  • Carefully pour the reaction mixture into a mixture of dichloromethane and ice-cold water.

  • Separate the lower organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum to obtain this compound as a pale yellow solid. The reported yield is 90%.[6]

Visualizations

experimental_workflow cluster_start Starting Material Synthesis cluster_main Sulfonyl Chloride Synthesis A Acetylacetone + Hydrazine B Reaction in Aqueous Alkali A->B C Extraction & Purification B->C D 3,5-Dimethyl-1H-pyrazole C->D E Dissolve Pyrazole in Chloroform D->E G Slow Addition E->G F Chlorosulfonic Acid in Chloroform (0°C) F->G H Heat to 60°C G->H I Add Thionyl Chloride H->I J Stir at 60°C I->J K Quench with Ice Water J->K L Extraction & Drying K->L M Evaporation L->M N This compound M->N

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism pyrazole 3,5-Dimethyl-1H-pyrazole sulfonation Electrophilic Aromatic Substitution (Chlorosulfonation) pyrazole->sulfonation intermediate Pyrazole-4-sulfonic acid intermediate sulfonation->intermediate conversion Conversion to Sulfonyl Chloride intermediate->conversion product This compound conversion->product reagent1 ClSO3H reagent1->sulfonation reagent2 SOCl2 reagent2->conversion

Caption: Simplified reaction mechanism for the formation of the target compound.

troubleshooting_guide start Low Yield Observed check_reagents Check Purity and Dryness of Reagents & Solvents? start->check_reagents reagents_ok Yes check_reagents->reagents_ok OK reagents_bad No check_reagents->reagents_bad Issue Found check_conditions Verify Reaction Temperature & Time? reagents_ok->check_conditions purify_reagents Purify/Dry Reagents & Solvents reagents_bad->purify_reagents conditions_ok Yes check_conditions->conditions_ok OK conditions_bad No check_conditions->conditions_bad Issue Found check_atmosphere Inert Atmosphere Maintained? conditions_ok->check_atmosphere optimize_conditions Optimize Temperature/Time, Monitor with TLC conditions_bad->optimize_conditions atmosphere_ok Yes check_atmosphere->atmosphere_ok OK atmosphere_bad No check_atmosphere->atmosphere_bad Issue Found check_workup Review Workup & Purification Procedure atmosphere_ok->check_workup improve_inert_setup Improve Inert Atmosphere Setup atmosphere_bad->improve_inert_setup solution Minimize Water Contact, Use Anhydrous Techniques check_workup->solution

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Sulfonylation of 3,5-Dimethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sulfonylation of 3,5-dimethylpyrazole.

Troubleshooting Guide

This guide addresses common issues encountered during the sulfonylation of 3,5-dimethylpyrazole, focusing on the formation of side products and offering solutions for optimizing the reaction to obtain the desired 3,5-dimethylpyrazole-4-sulfonic acid.

Issue 1: My reaction mixture contains significant amounts of side products, specifically sulfoacetic acid and methanedisulfonic acid.

  • Question: Why am I observing the formation of sulfoacetic acid and methanedisulfonic acid in my reaction?

    Answer: The formation of these side products is characteristic of the "one-step" sulfonylation method, where concentrated sulfuric acid is used in the presence of acetic anhydride and acetic acid. In this reaction medium, sulfuric acid can react with acetic anhydride to produce these sulfonated aliphatic acids alongside the desired sulfonylation of the pyrazole ring.[1] Under these conditions, the reaction can yield a mixture of approximately 47 mol% 3,5-dimethylpyrazole-4-sulfonic acid, 34 mol% sulfoacetic acid, and 19 mol% methanedisulfonic acid.[1]

  • Question: How can I minimize the formation of these side products?

    Answer: To significantly reduce or eliminate the formation of sulfoacetic acid and methanedisulfonic acid, it is highly recommended to switch from the "one-step" sulfuric acid/acetic anhydride method to a "two-step" method. This approach utilizes a milder and more selective sulfonating agent, such as a sulfur trioxide-pyridine complex or chlorosulfonic acid, in an inert solvent.[1]

Issue 2: I am unsure about the optimal protocol to achieve a high yield of pure 3,5-dimethylpyrazole-4-sulfonic acid.

  • Question: What is the recommended experimental protocol to avoid the formation of sulfonated aliphatic acid side products?

    Answer: The recommended approach is a two-step synthesis that avoids the use of acetic anhydride as a solvent. A general protocol using a sulfur trioxide-pyridine complex is provided below.

Experimental Protocols

Protocol 1: One-Step Sulfonylation with Sulfuric Acid and Acetic Anhydride (Prone to Side Products)

This method is known to produce a mixture of products.[1]

  • Materials:

    • 3,5-Dimethylpyrazole

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Acetic Anhydride ((CH₃CO)₂O)

    • Acetic Acid (CH₃COOH)

  • Procedure:

    • In a flask equipped with a stirrer and cooled in an ice bath, dissolve 3,5-dimethylpyrazole in a mixture of acetic anhydride and acetic acid.

    • Slowly add concentrated sulfuric acid to the cooled solution with continuous stirring.

    • Allow the reaction to proceed at a controlled temperature.

    • The product mixture will contain 3,5-dimethylpyrazole-4-sulfonic acid, sulfoacetic acid, and methanedisulfonic acid.[1]

Protocol 2: Recommended Two-Step Sulfonylation using Sulfur Trioxide-Pyridine Complex (Minimized Side Products)

This method is preferred for obtaining a cleaner product.[1]

  • Materials:

    • 3,5-Dimethylpyrazole

    • Sulfur trioxide-pyridine complex (SO₃·py)

    • Anhydrous pyridine or other suitable inert solvent (e.g., dichloromethane)

  • Procedure:

    • Dissolve 3,5-dimethylpyrazole in anhydrous pyridine in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • In portions, add the sulfur trioxide-pyridine complex to the stirred solution, maintaining a low temperature.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

    • Upon completion, the reaction mixture can be worked up by quenching with water and then acidifying to precipitate the product. The product can be purified by recrystallization.

Data Presentation

Table 1: Product Distribution in the One-Step Sulfonylation of 3,5-Dimethylpyrazole [1]

CompoundMolar Percentage (%)
3,5-Dimethylpyrazole-4-sulfonic acid~47
Sulfoacetic acid~34
Methanedisulfonic acid~19

Mandatory Visualization

Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways DMP 3,5-Dimethylpyrazole TS1 Transition State (Electrophilic Attack) DMP->TS1 + SO₃ H2SO4 Sulfuric Acid Product 3,5-Dimethylpyrazole-4-sulfonic acid TS1->Product - H⁺ Ac2O Acetic Anhydride Intermediate1 Acetylsulfuric Acid Ac2O->Intermediate1 + H₂SO₄ SAA Sulfoacetic Acid Intermediate1->SAA Rearrangement MDSA Methanedisulfonic Acid Intermediate1->MDSA + SO₃ (further reaction)

Caption: Reaction pathways in the sulfonylation of 3,5-dimethylpyrazole.

Troubleshooting_Workflow Start Start: Sulfonylation of 3,5-Dimethylpyrazole CheckProducts Analyze product mixture (e.g., by ¹H NMR). Are side products present? Start->CheckProducts SideProductsYes Side products (sulfoacetic acid, methanedisulfonic acid) detected. CheckProducts->SideProductsYes Yes SideProductsNo Desired product is pure. CheckProducts->SideProductsNo No Action Action: Switch to a two-step protocol. Use SO₃·py complex or chlorosulfonic acid. SideProductsYes->Action Purify Purify product by recrystallization. SideProductsNo->Purify End End: Pure 3,5-Dimethylpyrazole- 4-sulfonic acid Action->Start Retry Synthesis Purify->End

Caption: Troubleshooting workflow for sulfonylation of 3,5-dimethylpyrazole.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary product of the sulfonylation of 3,5-dimethylpyrazole?

    • A1: The primary product is 3,5-dimethylpyrazole-4-sulfonic acid. The sulfonation occurs at the C-4 position of the pyrazole ring, which is the most electron-rich and sterically accessible position for electrophilic attack.

  • Q2: What are the common side products when using sulfuric acid and acetic anhydride?

    • A2: The most common side products are sulfoacetic acid and methanedisulfonic acid, which arise from the reaction of sulfuric acid with the acetic anhydride solvent.[1]

  • Q3: Is N-sulfonylation a common side reaction?

    • A3: While N-sulfonylation is a possible reaction for pyrazoles, C-sulfonylation at the 4-position is generally favored under the conditions described. The regioselectivity can be influenced by the specific sulfonating agent and reaction conditions.

  • Q4: How can I purify the desired 3,5-dimethylpyrazole-4-sulfonic acid from the side products?

    • A4: Purification can be challenging due to the similar acidic nature of the products. The most effective strategy is to avoid the formation of the side products in the first place by using the recommended two-step protocol. If the one-step method is used, separation may require techniques such as fractional crystallization or chromatography, which may be complicated by the high polarity and low solubility of the sulfonic acids in many organic solvents.

  • Q5: What is the mechanism of formation of the side products?

    • A5: Sulfuric acid reacts with acetic anhydride to form a mixed anhydride, acetylsulfuric acid. This intermediate can then rearrange to form sulfoacetic acid. The formation of methanedisulfonic acid is a more complex process that can occur under these conditions, likely involving further reactions of the intermediates.

  • Q6: Are there other sulfonating agents I can use?

    • A6: Yes, besides the sulfur trioxide-pyridine complex, chlorosulfonic acid (ClSO₃H) can also be used for the sulfonylation of pyrazoles. It is a strong sulfonating agent and should be handled with care due to its reactivity. The reaction would typically be carried out in an inert solvent at low temperatures.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Sulfonylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pyrazole sulfonylation reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing pyrazole sulfonylation?

A1: The most critical parameters for successful pyrazole sulfonylation include the choice of sulfonylating agent, the base, the solvent, and the reaction temperature. The nature of the substituents on the pyrazole ring also significantly influences the reaction's outcome.

Q2: How can I improve the yield of my pyrazole sulfonylation reaction?

A2: Low yields are a common issue. To improve them, consider the following:

  • Purity of Starting Materials: Ensure the pyrazole and sulfonylating agent are pure. Impurities can lead to side reactions and lower yields.[1][2]

  • Reagent Stoichiometry: A slight excess of the sulfonylating agent and base can sometimes drive the reaction to completion.

  • Reaction Conditions: Optimization of temperature and reaction time is crucial. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal duration.[1]

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for efficient sulfonylation.

Q3: I am observing the formation of multiple products. What are the likely side reactions and how can they be minimized?

A3: The formation of multiple products often indicates side reactions such as:

  • Regioisomer Formation: With unsymmetrical pyrazoles, sulfonylation can occur at different nitrogen atoms, leading to a mixture of regioisomers. The choice of solvent and reaction temperature can influence regioselectivity.

  • N,N-Disulfonylation: In some cases, a second sulfonylation can occur on the sulfonamide nitrogen. Using a stoichiometric amount of the sulfonylating agent can minimize this.

  • Hydrolysis of the Sulfonylating Agent: Moisture in the reaction can lead to the hydrolysis of the sulfonyl chloride, reducing the effective concentration of the reagent. Ensure all reagents and solvents are dry.

  • Formation of Colored Impurities: Decomposition of starting materials or intermediates can lead to colored impurities.[1] Purification by column chromatography or recrystallization is often necessary.[1]

Q4: How do I choose the right base for my pyrazole sulfonylation?

A4: The choice of base depends on the reactivity of the pyrazole and the sulfonylating agent. Common bases include:

  • Organic Amines: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are frequently used. DIPEA is often preferred as it is less nucleophilic.[3]

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium hydride (NaH) can also be effective, particularly for less reactive pyrazoles.

  • Stronger Bases: For N-alkylation prior to sulfonylation, stronger bases like potassium tert-butoxide have been shown to be effective.[3]

Q5: What is the best way to purify N-sulfonylated pyrazoles?

A5: Purification of N-sulfonylated pyrazoles typically involves:

  • Aqueous Workup: To remove the base and any water-soluble byproducts.

  • Extraction: With a suitable organic solvent like ethyl acetate or dichloromethane.

  • Chromatography: Silica gel column chromatography is a common method to separate the desired product from unreacted starting materials and side products.[1]

  • Recrystallization: To obtain a highly pure product.

  • Acid Addition Salt Formation: For basic pyrazole products, precipitation as an acid addition salt can be an effective purification method.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is one of the most common problems encountered in pyrazole sulfonylation. The following workflow can help troubleshoot this issue.

LowYieldTroubleshooting Start Low/No Yield Observed CheckPurity Verify Purity of Starting Materials (Pyrazole, Sulfonyl Chloride, Base, Solvent) Start->CheckPurity CheckStoichiometry Verify Stoichiometry of Reagents Start->CheckStoichiometry AnalyzeCrude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->AnalyzeCrude OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions CheckStoichiometry->OptimizeConditions SideReactions Identify Side Products AnalyzeCrude->SideReactions StartingMaterial Unreacted Starting Material Present? AnalyzeCrude->StartingMaterial AddressSideReactions Modify Conditions to Minimize Side Reactions (e.g., lower temperature, change base) SideReactions->AddressSideReactions IncreaseTempTime Increase Temperature or Reaction Time StartingMaterial->IncreaseTempTime Yes ChangeBaseSolvent Screen Different Bases and Solvents StartingMaterial->ChangeBaseSolvent No improvement Successful Successful Optimization IncreaseTempTime->Successful ChangeBaseSolvent->Successful AddressSideReactions->Successful

Caption: Troubleshooting workflow for low or no product yield in pyrazole sulfonylation.

Issue 2: Formation of Regioisomers

When using unsymmetrical pyrazoles, controlling the regioselectivity of the sulfonylation is crucial.

RegioisomerTroubleshooting Start Mixture of Regioisomers Observed SolventScreen Screen Different Solvents (e.g., polar vs. non-polar) Start->SolventScreen TempEffect Vary Reaction Temperature (lower temperature may improve selectivity) Start->TempEffect BaseEffect Evaluate Different Bases (sterically hindered bases may favor one isomer) Start->BaseEffect ProtectingGroup Consider a Protecting Group Strategy Start->ProtectingGroup Separation Optimize Chromatographic Separation Start->Separation If optimization fails Successful Improved Regioselectivity or Successful Separation SolventScreen->Successful TempEffect->Successful BaseEffect->Successful ProtectingGroup->Successful Separation->Successful

Caption: Logical workflow for addressing the formation of regioisomers.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from studies on optimizing pyrazole sulfonylation and related reactions.

Table 1: Effect of Base and Solvent on Sulfonamide Coupling Yield [3]

EntryBaseSolventReaction Time (h)Yield (%)
1TEADCM1626-46
2DIPEADCM1655
3DIPEATHF2447

Table 2: Optimization of Sulfonylation Reagent and Solvent [3]

EntrySulfonylating AgentSolventYield (%)
1Chlorosulfonic acidChloroformModerate
2Chlorosulfonic acid + Thionyl chlorideChloroform90
3Chlorosulfonic acid + Thionyl chlorideDCM78

Experimental Protocols

Protocol 1: General Procedure for N-Sulfonylation of Pyrazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Pyrazole (1.0 eq)

  • Sulfonyl chloride (1.05 - 1.2 eq)

  • Base (e.g., DIPEA, 1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM))

Procedure:

  • Dissolve the pyrazole in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base dropwise to the stirred solution.

  • In a separate flask, dissolve the sulfonyl chloride in the anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the pyrazole solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride[3]

Materials:

  • 3,5-Dimethyl-1H-pyrazole (25 g, 260 mmol)

  • Chloroform (250 mL)

  • Chlorosulfonic acid (166.7 g, 1430 mmol)

  • Thionyl chloride (40.8 g, 343.2 mmol)

Procedure:

  • In a flask, add a solution of 3,5-dimethyl-1H-pyrazole in 75 mL of chloroform to a stirred solution of chlorosulfonic acid in 175 mL of chloroform at 0 °C under a nitrogen atmosphere.

  • Raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.

  • Add thionyl chloride to the reaction mixture at 60 °C over 20 minutes.

  • Stir the reaction for an additional 2 hours at 60 °C, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to 0-10 °C.

  • Pour the reaction mixture into a mixture of dichloromethane and ice-cold water.

  • Separate the lower organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to obtain the product.[3]

Signaling Pathways and Experimental Workflows

The following diagram illustrates a general experimental workflow for the synthesis and purification of N-sulfonylated pyrazoles.

ExperimentalWorkflow Start Start ReactionSetup Reaction Setup (Pyrazole, Base, Solvent) Start->ReactionSetup Sulfonylation Addition of Sulfonyl Chloride ReactionSetup->Sulfonylation ReactionMonitoring Reaction Monitoring (TLC, LC-MS) Sulfonylation->ReactionMonitoring Workup Aqueous Workup and Extraction ReactionMonitoring->Workup Reaction Complete Purification Purification (Column Chromatography / Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization End Pure N-Sulfonylated Pyrazole Characterization->End

Caption: General experimental workflow for pyrazole sulfonylation.

References

Technical Support Center: Troubleshooting Pyrazole Synthesis Regioisomer Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with regioisomer formation during pyrazole synthesis. The following frequently asked questions (FAQs) and troubleshooting guides address common issues and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their control important?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different substitution patterns on the final pyrazole product.[1] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] Consequently, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]

Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction towards the less sterically crowded carbonyl group.[1]

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1]

  • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation.[1][2]

Q3: How can I distinguish between different pyrazole regioisomers?

A3: A combination of spectroscopic techniques is essential for differentiating between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents.[3][4][5] For unambiguous structure determination, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming their relative positions.[3][6]

Troubleshooting Guides

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

Problem: The inherent electronic and steric properties of your starting materials do not sufficiently favor the formation of one regioisomer over the other under standard reaction conditions.

Solutions:

  • Solvent Modification: Changing the solvent can have a profound effect on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to significantly improve the ratio of regioisomers.[2]

  • pH Adjustment: Modifying the reaction pH can alter the nucleophilicity of the hydrazine nitrogens. A systematic screening of acidic and basic conditions is recommended.

  • Catalyst Introduction: The use of catalysts, such as Lewis acids, can influence the reaction pathway and improve regioselectivity.[7]

Issue 2: The major product of my reaction is the undesired regioisomer.

Problem: The reaction conditions and the nature of your substrates favor the formation of the unwanted isomer.

Solutions:

  • Re-evaluate Substrate Design: If possible, consider modifying the electronic or steric properties of the substituents on your 1,3-dicarbonyl compound or hydrazine to favor the desired regioisomer.

  • Explore Alternative Synthetic Routes: Other methods for pyrazole synthesis, such as those starting from α,β-unsaturated ketones or multicomponent reactions, may offer different regiochemical outcomes.[8][9][10]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for further studies.

Solutions:

  • Chromatographic Separation: Silica gel column chromatography is a common and effective method for separating pyrazole regioisomers.[6] A thorough screening of solvent systems using Thin Layer Chromatography (TLC) should be performed first to identify an eluent that provides the best possible separation.[1]

  • Crystallization: In some cases, fractional crystallization can be used to separate regioisomers, particularly if they have significantly different solubilities.

  • Acid-Base Extraction: Purification can sometimes be achieved by dissolving the pyrazole mixture in a suitable solvent and treating it with an acid to form acid addition salts, which can then be separated by crystallization.[11]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Dicarbonyls with Hydrazines

1,3-Dicarbonyl CompoundHydrazineSolventRegioisomer Ratio (A:B)Yield (%)Reference
Ethyl 4,4,4-trifluoroacetoacetateMethylhydrazineEtOH1 : 1.585[2]
Ethyl 4,4,4-trifluoroacetoacetateMethylhydrazineTFE> 95 : 592[2]
Ethyl 4,4,4-trifluoroacetoacetatePhenylhydrazineEtOH1 : 2.388[2]
Ethyl 4,4,4-trifluoroacetoacetatePhenylhydrazineTFE> 95 : 595[2]
Ethyl pivaloylacetateMethylhydrazineEtOH2 : 1-
Ethyl pivaloylacetateMethylhydrazineTFE> 95 : 5-

Regioisomer A corresponds to the pyrazole with the R1 substituent at the 3-position and R2 at the 5-position. Regioisomer B is the opposite.

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Alcohol Solvent

This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated solvents.[12]

Materials:

  • Unsymmetrical 1,3-diketone (e.g., 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE) as solvent

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Standard work-up and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

  • Dissolve the 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) in a round-bottom flask equipped with a magnetic stir bar.

  • Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the TFE solvent under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

  • Characterize the product using NMR spectroscopy (¹H, ¹³C, and NOESY) to confirm its structure and assess isomeric purity.

Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography

This is a general protocol for separating a mixture of two pyrazole regioisomers.[12]

Materials:

  • Crude mixture of pyrazole regioisomers

  • Silica gel for column chromatography

  • A series of solvents for eluent screening (e.g., hexane, ethyl acetate, dichloromethane)

  • Chromatography column and associated glassware

  • TLC plates and developing chamber

Procedure:

  • TLC Analysis: Perform a thorough screening of solvent systems using TLC to identify an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.

  • Column Packing: Prepare a silica gel column using the optimized eluent system.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure isomers.

  • Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to yield the separated regioisomers.

Visualizations

Regioisomer_Formation cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_intermediates Intermediates cluster_products Products Unsymmetrical_1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_at_C1 Nucleophilic attack at Carbonyl 1 Attack_at_C2 Nucleophilic attack at Carbonyl 2 Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Attack_at_C1 Substituted_Hydrazine->Attack_at_C2 Intermediate_A Hydrazone Intermediate A Attack_at_C1->Intermediate_A Intermediate_B Hydrazone Intermediate B Attack_at_C2->Intermediate_B Regioisomer_A Regioisomer A Intermediate_A->Regioisomer_A Cyclization Regioisomer_B Regioisomer B Intermediate_B->Regioisomer_B Cyclization

Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.

Troubleshooting_Workflow Start Regioisomer Mixture Observed Analyze_Ratio Analyze Isomer Ratio (e.g., NMR, GC) Start->Analyze_Ratio Desired_Ratio Is Ratio Acceptable? Analyze_Ratio->Desired_Ratio Optimize Optimize Reaction Conditions Desired_Ratio->Optimize No Separate_Isomers Separate Isomers Desired_Ratio->Separate_Isomers Separation Feasible End Pure Regioisomer Obtained Desired_Ratio->End Yes Change_Solvent Change Solvent (e.g., TFE) Optimize->Change_Solvent Adjust_pH Adjust pH Optimize->Adjust_pH Add_Catalyst Add Catalyst Optimize->Add_Catalyst Change_Solvent->Analyze_Ratio Adjust_pH->Analyze_Ratio Add_Catalyst->Analyze_Ratio Column_Chromatography Column Chromatography Separate_Isomers->Column_Chromatography Crystallization Crystallization Separate_Isomers->Crystallization Column_Chromatography->End Crystallization->End

Caption: A logical workflow for troubleshooting the formation of regioisomers.

References

Technical Support Center: Improving the Purity of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis and purification of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of this compound?

A1: The most prevalent impurity is 3,5-dimethyl-1H-pyrazole-4-sulfonic acid. This is primarily due to the hydrolysis of the sulfonyl chloride product in the presence of water or moisture.[1]

Q2: How can I minimize the formation of the sulfonic acid impurity during the reaction?

A2: To minimize hydrolysis, it is crucial to maintain anhydrous conditions throughout the synthesis. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, a controlled quenching of the reaction mixture on ice can reduce the extent of hydrolysis.[1]

Q3: My final product is an oil and does not solidify. What could be the reason?

A3: The presence of impurities, especially residual solvents or the sulfonic acid byproduct, can prevent the crystallization of the desired sulfonyl chloride. Purifying the crude product to remove these contaminants should facilitate solidification.

Q4: Is this compound stable on silica gel for column chromatography?

A4: While many sulfonyl chlorides can be purified by silica gel chromatography, their stability can be variable. It is advisable to first perform a small-scale test by spotting the compound on a TLC plate, letting it sit for a period, and then eluting to see if any degradation occurs. If the compound is sensitive, a rapid purification with a suitable eluent system or an alternative purification method should be used.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Purity After Aqueous Workup Incomplete separation of the sulfonic acid impurity.During the aqueous workup, ensure thorough mixing of the organic and aqueous layers. A second wash of the organic layer with cold water or brine can help remove residual sulfonic acid.
The pH of the aqueous layer is not optimal for separation.While generally not required for this specific compound, for other sulfonyl chlorides, adjusting the pH of the aqueous layer can sometimes improve the separation of the corresponding sulfonic acid.
Difficulty in Recrystallization Inappropriate solvent or solvent mixture.Experiment with different solvent systems. Good starting points for pyrazole derivatives include ethanol, methanol, isopropanol, or mixed solvents like ethanol/water or hexane/ethyl acetate.
Presence of significant impurities inhibiting crystal formation.If the crude product is highly impure, consider a preliminary purification by column chromatography before attempting recrystallization.
Oiling Out During Recrystallization The compound is precipitating from the solution at a temperature above its melting point.Use a larger volume of the "good" solvent to lower the saturation point. Alternatively, switch to a lower-boiling point solvent system.
Streaking on TLC Plate The compound is highly polar or interacting strongly with the silica gel.Add a small amount of a polar solvent like methanol to the eluent. If the compound is acidic (e.g., sulfonic acid impurity), adding a small amount of acetic acid to the eluent can improve the spot shape.
Multiple Spots on TLC After Purification Incomplete purification or degradation of the product.Re-purify the product using a different method or a more optimized chromatography gradient. Check the stability of the compound under the purification conditions.

Experimental Protocols

Synthesis of this compound

This protocol is based on a reported synthesis.[2]

  • Reaction Setup: In a flask equipped with a stirrer and under a nitrogen atmosphere, dissolve 3,5-dimethyl-1H-pyrazole in chloroform.

  • Chlorosulfonation: Cool the solution to 0 °C and slowly add chlorosulfonic acid while maintaining the temperature.

  • Reaction: After the addition is complete, warm the reaction mixture to 60 °C and stir for several hours.

  • Thionyl Chloride Addition: Add thionyl chloride to the reaction mixture at 60 °C and continue stirring.

  • Workup: Cool the reaction mixture and quench by pouring it into a mixture of ice and dichloromethane.

  • Extraction: Separate the organic layer, and wash it with cold water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization
  • Solvent Selection: Based on small-scale solubility tests, select a suitable single solvent (e.g., ethanol, isopropanol) or a mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate).

  • Dissolution: Dissolve the crude sulfonyl chloride in a minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Purification by Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).

  • Eluent System: A good starting point is a mixture of hexane and ethyl acetate. The polarity can be gradually increased from 100% hexane to a higher proportion of ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity).

  • Procedure:

    • Dry-load the crude product onto a small amount of silica gel.

    • Pack the column with the chosen eluent system.

    • Carefully add the dry-loaded sample to the top of the column.

    • Elute the column with the solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

Analytical Methods

Purity Assessment by HPLC
  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or another suitable modifier.

  • Detection: UV detection at an appropriate wavelength (e.g., 220-254 nm).

  • Purity Calculation: The purity can be estimated by the area percentage of the main peak.

Structural Confirmation by ¹H NMR
  • Solvent: CDCl₃

  • Expected Chemical Shifts for this compound:

    • ~15.16 ppm (s, 1H): NH proton of the pyrazole ring.[2]

    • ~2.41 ppm (s, 3H) and ~2.40 ppm (s, 3H): Two methyl groups on the pyrazole ring.[2]

  • Expected Chemical Shifts for 3,5-dimethyl-1H-pyrazole-4-sulfonic acid (impurity):

    • The sulfonic acid proton is typically broad and may exchange with residual water in the solvent.

    • The methyl protons are expected to be slightly shifted compared to the sulfonyl chloride.

Visualizations

logical_relationship cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis 3,5-Dimethyl-1H-pyrazole 3,5-Dimethyl-1H-pyrazole Crude Product Crude Product 3,5-Dimethyl-1H-pyrazole->Crude Product Chlorosulfonation Aqueous Workup Aqueous Workup Crude Product->Aqueous Workup Recrystallization Recrystallization Aqueous Workup->Recrystallization Column Chromatography Column Chromatography Aqueous Workup->Column Chromatography Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product HPLC HPLC Pure Product->HPLC NMR NMR Pure Product->NMR

Caption: Workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_workflow start Impure Product check_impurity Identify Main Impurity (e.g., via NMR, TLC) start->check_impurity is_sulfonic_acid Is it the sulfonic acid? check_impurity->is_sulfonic_acid is_starting_material Is it the starting pyrazole? is_sulfonic_acid->is_starting_material No purify_sulfonic Purification Options: - Aqueous Wash - Recrystallization - Column Chromatography is_sulfonic_acid->purify_sulfonic Yes other_impurity Other Impurity is_starting_material->other_impurity No purify_sm Purification Options: - Column Chromatography is_starting_material->purify_sm Yes purify_other Purification Options: - Recrystallization - Column Chromatography other_impurity->purify_other end Pure Product purify_sulfonic->end purify_sm->end purify_other->end

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Unexpected Side Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected side reactions in pyrazole synthesis?

A1: The Knorr pyrazole synthesis, a common method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, and other related syntheses can be prone to several side reactions.[1][2] The most frequently encountered issues include the formation of regioisomers, incomplete cyclization leading to intermediates, and reactions involving the starting materials themselves.[2] Specifically, with unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomeric pyrazole products is a significant challenge.[2] In some cases, di-addition of hydrazine to the dicarbonyl compound can also occur.[2] Furthermore, side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red reaction mixtures.[2][3]

Q2: How can I identify the byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is typically used to identify byproducts. Thin-layer chromatography (TLC) is a quick method to determine if multiple components are present in your reaction mixture.[2] For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for identifying the specific structures of the byproducts.[2]

Q3: My pyrazole synthesis is resulting in a low yield. What are the potential causes and solutions?

A3: Low yield is a frequent problem that can arise from several factors, including the stability of the hydrazine reagent, suboptimal reaction conditions, or the prevalence of competing side reactions.[1] Using an excess of hydrazine (approximately 2 equivalents) can sometimes enhance yields when the dicarbonyl is the limiting reagent.[1] A systematic approach to troubleshooting is recommended to pinpoint and address the issue.[1]

Troubleshooting Guides

This section provides guides for specific issues you may encounter during your pyrazole synthesis experiments.

Issue 1: Formation of Regioisomers

Symptoms:

  • NMR spectra exhibit duplicate sets of peaks for the desired product.[2]

  • Multiple spots are visible on TLC, even after initial purification attempts.[2]

  • The melting point range of the isolated product is broadened.[2]

Root Causes:

  • Similar Steric and Electronic Properties: When the substituents on an unsymmetrical 1,3-dicarbonyl compound have comparable steric and electronic characteristics, there is a lack of selectivity in the initial nucleophilic attack by the hydrazine.[4]

  • Reaction Conditions: The solvent system, pH, and temperature can all influence the regioselectivity of the reaction.[4]

Solutions:

StrategyDescriptionExperimental Protocol
Modify the Solvent System Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly favor the formation of one regioisomer.[4][5] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thus enhancing regioselectivity.[5]Protocol 1: Regioselective Pyrazole Synthesis using Fluorinated Alcohols. [4] 1. Dissolve the unsymmetrical 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE). 2. Add the substituted hydrazine (1.1 eq) dropwise to the solution at room temperature in a round-bottom flask equipped with a magnetic stirrer. 3. Heat the reaction mixture to reflux and monitor its progress by TLC. 4. Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Adjust the Reaction pH For substituted hydrazines, adding a catalytic amount of acid (e.g., acetic acid) can protonate the more basic nitrogen, directing the reaction through the less nucleophilic nitrogen.[4] Conversely, basic conditions may favor attack by the more nucleophilic nitrogen.[4]Protocol 2: pH-Controlled Pyrazole Synthesis. 1. Dissolve the 1,3-dicarbonyl compound (1.0 eq) and substituted hydrazine (1.1 eq) in a suitable solvent (e.g., ethanol). 2. For acidic conditions, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq). 3. For basic conditions, add a non-nucleophilic base like triethylamine (e.g., 1.1 eq). 4. Stir the reaction at the desired temperature, monitoring by TLC. 5. Work up the reaction by neutralizing the acid or base and extracting the product.
Change the Synthetic Strategy If solvent and pH adjustments are not effective, consider alternative methods that offer better regiochemical control, such as a 1,3-dipolar cycloaddition or using a 1,3-dicarbonyl surrogate like a β-enaminone.[4]N/A (Requires sourcing alternative synthetic routes).

Quantitative Data on Regioselectivity:

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a 1,3-diketone and methylhydrazine. Regioisomer A corresponds to the pyrazole with the R1 substituent at the 3-position and R2 at the 5-position, while Regioisomer B is the opposite.[4]

EntryR1R2SolventRatio (A:B)
1PhCF3EtOH45:55
2PhCF3TFE98:2
3PhCF3HFIP>99:1
44-MeO-PhCF3EtOH30:70
54-MeO-PhCF3TFE95:5
64-MeO-PhCF3HFIP>99:1

Data adapted from a study on regioselective pyrazole synthesis.

Issue 2: Formation of Colored Impurities

Symptoms:

  • The reaction mixture turns yellow, red, or dark brown.[2][3]

  • The isolated product is colored, even after initial purification.

Root Causes:

  • Hydrazine Decomposition: Hydrazine and its derivatives can be unstable and undergo side reactions, leading to the formation of colored byproducts.[2]

  • Oxidation: The reaction mixture or the product may be susceptible to oxidation, especially if exposed to air at elevated temperatures.

Solutions:

StrategyDescriptionExperimental Protocol
Use High-Purity Reagents Ensure the hydrazine starting material is of high purity and has been stored correctly to minimize decomposition products.N/A (Best practice in reagent handling).
Inert Atmosphere Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates.[3]Protocol 3: Pyrazole Synthesis under Inert Atmosphere. 1. Set up the reaction in a flask equipped with a magnetic stirrer and a gas inlet/outlet. 2. Purge the flask with nitrogen or argon for several minutes. 3. Add the degassed solvent and reagents via syringe or cannula. 4. Maintain a positive pressure of the inert gas throughout the reaction.
Purification by Recrystallization Recrystallization is an effective method for removing colored impurities.[6]Protocol 4: Purification by Recrystallization. [6] 1. Dissolve the crude pyrazole in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol). 2. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. 3. Filter the hot solution to remove the charcoal and any insoluble impurities. 4. Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization. 5. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
Issue 3: Incomplete Cyclization or Aromatization

Symptoms:

  • Presence of pyrazoline or hydrazone intermediates in the reaction mixture, detectable by NMR or MS.[2]

Root Causes:

  • Suboptimal Reaction Conditions: Insufficient reaction time or temperature may not be adequate to drive the final dehydration/aromatization step to completion.[1]

  • Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl or hydrazine can hinder the intramolecular cyclization step.

Solutions:

StrategyDescriptionExperimental Protocol
Increase Reaction Time/Temperature Prolonging the reaction time or increasing the temperature can often promote the final aromatization step.Monitor the reaction by TLC until the intermediate spot is no longer visible.
Use a Dehydrating Agent In some cases, adding a dehydrating agent can facilitate the final water elimination step.N/A (Requires specific case-by-case evaluation).
Employ a Catalyst An acid catalyst, such as acetic acid, is often used to promote the condensation and cyclization steps.[7]See Protocol 2.

Visualizing Reaction Pathways and Troubleshooting

Knorr Pyrazole Synthesis Mechanism

The following diagram illustrates the general mechanism of the Knorr pyrazole synthesis, highlighting the key steps of condensation, cyclization, and dehydration.[1]

Knorr_Mechanism Start 1,3-Dicarbonyl + Hydrazine Intermediate1 Hydrazone/ Enamine Intermediate Start->Intermediate1 Condensation (-H2O) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrazole Intermediate2->Product Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Troubleshooting Workflow for Low Reaction Yield

This workflow provides a systematic approach to diagnosing and resolving issues of low yield in pyrazole synthesis.[1]

Low_Yield_Troubleshooting Problem Low Reaction Yield CheckReagents Check Reagent Stability (especially Hydrazine) Problem->CheckReagents OptimizeConditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Problem->OptimizeConditions AnalyzeByproducts Analyze for Side Products (TLC, NMR, MS) Problem->AnalyzeByproducts Solution1 Use Fresh/Purified Hydrazine CheckReagents->Solution1 Solution2 Systematic Variation of Conditions OptimizeConditions->Solution2 Solution3 Address Specific Side Reactions (e.g., Regioisomers) AnalyzeByproducts->Solution3

Caption: Troubleshooting workflow for low reaction yield.

Logical Relationship for Regioisomer Formation

The formation of regioisomers is a direct consequence of the nature of the starting materials and the reaction conditions. This diagram illustrates the logical flow leading to this common side reaction.

Regioisomer_Logic Start Unsymmetrical 1,3-Dicarbonyl Condition1 Similar Steric/Electronic Properties of Carbonyls Start->Condition1 Condition2 Non-selective Nucleophilic Attack by Hydrazine Condition1->Condition2 Outcome Formation of Regioisomeric Mixture Condition2->Outcome

Caption: Logical flow leading to regioisomer formation.

References

Technical Support Center: Handling Chlorosulfonic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the safe and effective removal of unreacted chlorosulfonic acid from reaction mixtures.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary hazard when working up a reaction involving chlorosulfonic acid?

A1: The primary hazard is the extremely violent and exothermic reaction of chlorosulfonic acid with water.[1][2][3] This process, known as quenching, is necessary to neutralize the reactive acid but generates large volumes of corrosive hydrogen chloride (HCl) gas and significant heat.[2][4][5] Accidental contact with moisture or uncontrolled quenching can lead to dangerous splashing, rapid pressure buildup, and the ignition of combustible materials.[3][6] Strict adherence to safety protocols is mandatory.

Q2: What are the main strategies for removing unreacted chlorosulfonic acid?

A2: The universal first step is to carefully quench the excess chlorosulfonic acid. After quenching, the strategy depends on the properties of your desired product:

  • Precipitation & Filtration: If your product (typically a sulfonyl chloride) is a solid and insoluble in the acidic aqueous environment, it will precipitate upon quenching. It can then be isolated by filtration.[4][7][8]

  • Solvent Extraction: If your product is a liquid or soluble in organic solvents, the reaction mixture is quenched in the presence of a water-immiscible organic solvent. The product is then separated from the aqueous layer via extraction.[9][10][11]

  • Neutralization & Isolation of Sulfonate Salt: If the desired product is the sulfonic acid, the quenched mixture can be neutralized with a base (e.g., NaOH) to form a water-soluble sulfonate salt, which can then be isolated.[12][13]

Q3: My desired product is a sulfonyl chloride, but I keep isolating the sulfonic acid. What is going wrong?

A3: This is a common issue caused by the hydrolysis of the sulfonyl chloride product back to the corresponding sulfonic acid.[14][15] This is favored by the presence of water, especially at elevated temperatures. To prevent this:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents and perform the initial reaction under an inert atmosphere (e.g., nitrogen or argon).[14]

  • Quench at Low Temperatures: Pour the reaction mixture slowly onto a large excess of crushed ice or into vigorously stirred, ice-cold water (-10 °C to 5 °C).[14][15][16] This dissipates the heat of hydrolysis and minimizes the product's exposure to higher temperatures where hydrolysis is faster.

  • Work Quickly: Once the reaction is quenched, proceed with filtration or extraction without delay.

Q4: How do I choose between quenching into just ice/water versus a biphasic mixture of ice/water and an organic solvent?

A4: The choice depends on the physical state and solubility of your product.

  • Use Ice/Water alone if: Your product is a solid that is expected to be insoluble in the resulting sulfuric and hydrochloric acid solution. This allows for simple isolation by filtration.[4][7]

  • Use a Biphasic Mixture if: Your product is a liquid, an oil, or a solid that is soluble in a water-immiscible organic solvent (e.g., dichloromethane, diethyl ether). Quenching into a biphasic system immediately transfers the product into the organic phase, protecting it from the aqueous acid and facilitating its recovery.[10][11]

Section 2: Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Violent, Uncontrolled Reaction During Quench 1. Quenching too quickly. 2. Insufficient cooling. 3. Using water instead of ice.1. Add the reaction mixture very slowly in a thin stream to a vigorously stirred, large excess of crushed ice.[4][17] 2. Use an ice/salt bath to pre-cool the quench vessel.[12] 3. Ensure the quench vessel is large enough (at least 5-10 times the volume of the reaction mixture) to contain splashing and gas evolution.
Low Yield of Sulfonyl Chloride Product 1. Hydrolysis to sulfonic acid during workup. 2. Incomplete reaction. 3. Product is water-soluble and lost in the aqueous phase.1. Follow the steps in FAQ Q3 to minimize hydrolysis.[14] 2. Monitor reaction completion via TLC or HPLC before quenching.[12][15] 3. If the product has some water solubility, perform multiple extractions with an organic solvent. Washing the combined organic layers with brine can help recover dissolved product.
Product Precipitates as an Oil or Gummy Solid 1. Product has a low melting point. 2. Impurities are present.1. After quenching, extract the product with a suitable organic solvent (e.g., DCM, EtOAc). Wash the organic layer, dry, and concentrate in vacuo. 2. Purify the crude product by recrystallization from a suitable solvent system or by column chromatography.
Emulsion Forms During Extraction 1. Presence of amphiphilic byproducts. 2. Insufficient difference in density between phases.1. Allow the mixture to stand for a longer period. 2. Add a saturated solution of sodium chloride (brine) to "break" the emulsion by increasing the ionic strength and density of the aqueous phase. 3. Filter the entire mixture through a pad of Celite®.
Final Product is Acidic 1. Trapped HCl or H₂SO₄. 2. Incomplete removal of sulfonic acid byproduct.1. If extracting, wash the organic layer with a dilute, cold solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases, followed by a water wash.[9] 2. If filtering a solid, wash the filter cake thoroughly with copious amounts of ice-cold water.[4][11]

Section 3: Experimental Protocols & Data

Protocol 1: Quenching and Isolation by Precipitation (for Solid Products)

This method is adapted from the synthesis of p-acetylaminobenzenesulfonyl chloride.[4]

  • Preparation: Prepare a quench vessel (e.g., a large beaker) with a stir bar and a large excess of crushed ice (approximately 10-15 g of ice per 10 mL of reaction mixture). Add a minimal amount of water to create a stirrable slurry. Place the vessel in a secondary container and an ice bath.

  • Quenching: In a well-ventilated fume hood, pour the reaction mixture containing chlorosulfonic acid slowly and carefully in a thin stream into the vigorously stirred ice slurry.[4] The temperature should be maintained below 10 °C. Copious amounts of HCl gas will be evolved.[4]

  • Isolation: Once the addition is complete, allow the mixture to stir for an additional 15-30 minutes as the ice melts.

  • Filtration: Collect the precipitated solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with several portions of ice-cold deionized water until the filtrate is neutral to pH paper.

  • Drying: Press the solid as dry as possible on the filter. For a purer product, it can be dried further in a vacuum desiccator.[4]

Protocol 2: Quenching and Isolation by Extraction (for Liquid/Soluble Products)

This method is a general procedure based on common laboratory practices.[10][11]

  • Preparation: In a flask or separatory funnel large enough to accommodate all volumes, combine a water-immiscible organic solvent (e.g., dichloromethane, 50 mL per 10 mL of reaction mixture) and crushed ice. Cool the vessel in an ice bath and stir vigorously.

  • Quenching: Slowly add the reaction mixture dropwise or in a thin stream to the stirred biphasic mixture. Maintain the internal temperature below 10 °C.

  • Phase Separation: Once the addition is complete, continue stirring for 15 minutes. If using a flask, transfer the mixture to a separatory funnel. Allow the layers to separate.

  • Extraction: Drain the organic layer. Extract the aqueous layer one or two more times with fresh portions of the organic solvent.

  • Washing: Combine all organic extracts. Wash sequentially with:

    • One portion of cold deionized water.

    • One portion of cold, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid; watch for gas evolution).

    • One portion of saturated sodium chloride (brine) solution (to aid drying).

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product.

Representative Yields for Workup Procedures

The efficiency of the workup procedure is highly dependent on the specific substrate and product stability. The following table provides a summary of typical yields reported in literature for chlorosulfonation workups.

Workup MethodProduct TypeTypical Isolated YieldReference(s)
Precipitation & FiltrationSolid Aryl Sulfonyl Chloride70 - 85%[4][7]
Extraction with Organic SolventLiquid/Solid Sulfonyl Chloride50 - 85%[9][11]
Neutralization & IsolationAromatic Sulfonic Acid Salt> 80%[13]

Section 4: Workflow Diagrams

G cluster_legend Legend Start Start Process Process Decision Decision Output Output Hazard Hazard start End of Reaction quench Slowly add mixture to large excess of ice/water with vigorous stirring. start->quench hazard1 CAUTION: Violent Reaction! HCl Gas Evolved quench->hazard1 product_state Is the product a water-insoluble solid? quench->product_state filter Isolate by vacuum filtration. product_state->filter Yes extract Extract with a water-immiscible organic solvent. product_state->extract No wash_solid Wash solid with cold water. filter->wash_solid solid_product Crude Solid Product wash_solid->solid_product wash_organic Wash organic layer with H₂O, NaHCO₃ (aq), Brine. extract->wash_organic dry_concentrate Dry (e.g., MgSO₄) & concentrate. wash_organic->dry_concentrate liquid_product Crude Liquid/Dissolved Product dry_concentrate->liquid_product

Caption: Decision workflow for isolating products after quenching.

G cluster_legend Legend Input Input Process Process Output Output Hazard Hazard rxn_mix Reaction Mixture (in CSA) quench_step Slow Addition & Stirring rxn_mix->quench_step quench_vessel Quench Vessel: Ice, H₂O, DCM quench_vessel->quench_step hazard_quench Exothermic HCl Gas quench_step->hazard_quench sep_funnel Transfer to Separatory Funnel quench_step->sep_funnel separate Separate Layers sep_funnel->separate aq_layer Aqueous Layer (H₂SO₄, HCl) separate->aq_layer org_layer1 Organic Layer (Product in DCM) separate->org_layer1 wash Wash with NaHCO₃ (aq), Brine org_layer1->wash dry Dry over MgSO₄ wash->dry concentrate Rotary Evaporation dry->concentrate final_product Final Product concentrate->final_product

Caption: Experimental workflow for quenching and extraction.

References

Navigating the Nuances of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride: A Technical Support Hub

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to your comprehensive resource for understanding and troubleshooting the stability of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride. This reactive intermediate is a valuable building block in medicinal chemistry and drug development, but its handling and storage require careful consideration to ensure experimental success and safety. This guide provides in-depth answers to frequently asked questions, detailed troubleshooting protocols, and essential experimental methodologies to address common stability challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments with this compound, offering explanations and actionable solutions.

Q1: My freshly opened bottle of this compound shows signs of degradation (e.g., clumping, discoloration, pungent acidic odor). What is the likely cause and is the material still usable?

A1: The most probable cause of degradation is exposure to atmospheric moisture. This compound is highly susceptible to hydrolysis, reacting with water to form the corresponding 3,5-dimethyl-1H-pyrazole-4-sulfonic acid and hydrochloric acid. The pungent odor is likely due to the released HCl gas.

Troubleshooting Steps:

  • Assess the Extent of Degradation: The presence of a significant amount of solid material that is insoluble in aprotic solvents (like dichloromethane or acetonitrile) suggests substantial hydrolysis to the sulfonic acid.

  • Purity Check: If the material is still largely a free-flowing powder, a purity check is recommended. This can be done using techniques like ¹H NMR spectroscopy to look for the appearance of peaks corresponding to the sulfonic acid, or by a simple titration to determine the remaining sulfonyl chloride content.

  • Usability: For reactions that are sensitive to acidic byproducts or require precise stoichiometry, using a partially hydrolyzed reagent is not recommended as it can lead to low yields and complex purification. For less sensitive applications, it might be possible to use the material after accurately determining the percentage of active sulfonyl chloride. However, it is generally advisable to use a fresh, high-purity batch for reliable and reproducible results.

Q2: I am observing a lower than expected yield in my sulfonamide synthesis using this compound. What are the potential stability-related reasons?

A2: Low yields in sulfonamide formation are frequently linked to the degradation of the sulfonyl chloride.

Troubleshooting Workflow:

start Low Yield Observed check_reagent Check Purity of Sulfonyl Chloride start->check_reagent check_conditions Review Reaction Conditions check_reagent->check_conditions Reagent is Pure hydrolysis Significant Hydrolysis Detected check_reagent->hydrolysis Impurity Found check_workup Examine Workup Procedure check_conditions->check_workup dry_solvent Ensure Anhydrous Solvents & Reagents check_conditions->dry_solvent inert_atm Use Inert Atmosphere (N2 or Ar) check_conditions->inert_atm low_temp Maintain Low Temperature During Reaction & Workup check_workup->low_temp new_reagent Use Fresh Reagent hydrolysis->new_reagent end Improved Yield new_reagent->end dry_solvent->end inert_atm->end low_temp->end

Caption: Troubleshooting workflow for low reaction yield.

Detailed Troubleshooting Steps:

  • Reagent Quality: As a first step, always ensure the this compound is of high purity and has been stored under appropriate conditions (see Q3).

  • Reaction Conditions:

    • Anhydrous Conditions: The presence of even trace amounts of water in your reaction solvent or on your glassware can lead to competitive hydrolysis of the sulfonyl chloride. Always use freshly dried solvents and flame-dried glassware.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from entering the reaction vessel.

  • Work-up Procedure: Quenching the reaction with aqueous solutions should be done at low temperatures to minimize hydrolysis of any unreacted sulfonyl chloride.

Q3: What are the ideal storage and handling conditions for this compound to minimize degradation?

A3: Proper storage and handling are critical to maintain the integrity of this reactive compound.

Storage and Handling Decision Tree:

storage Storage of this compound short_term Short-Term (< 1 month) storage->short_term long_term Long-Term (> 1 month) storage->long_term handling Handling storage->handling Tightly sealed container in a desiccator at room temperature. Tightly sealed container in a desiccator at room temperature. short_term->Tightly sealed container in a desiccator at room temperature. Store under inert gas (Ar or N2) at 2-8°C. Store under inert gas (Ar or N2) at 2-8°C. long_term->Store under inert gas (Ar or N2) at 2-8°C. Work in a fume hood with appropriate PPE. Work in a fume hood with appropriate PPE. handling->Work in a fume hood with appropriate PPE. Use dry solvents and glassware. Use dry solvents and glassware. handling->Use dry solvents and glassware. Handle under an inert atmosphere whenever possible. Handle under an inert atmosphere whenever possible. handling->Handle under an inert atmosphere whenever possible. Minimize exposure to air. Minimize exposure to air. handling->Minimize exposure to air.

Caption: Decision tree for storage and handling.

Key Recommendations:

  • Moisture Exclusion: The primary goal is to protect the compound from moisture. Store it in a tightly sealed container, preferably with a secondary seal like Parafilm®. For long-term storage, placing the container inside a desiccator or a dry box is highly recommended.

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage to reduce the rate of any potential decomposition.

  • Inert Atmosphere: For optimal stability, especially for long-term storage or for high-purity applications, storing the compound under an inert gas like argon or nitrogen is best practice.

Q4: What are the primary decomposition products of this compound and how can I detect them?

A4: The main decomposition pathway is hydrolysis, leading to the formation of 3,5-dimethyl-1H-pyrazole-4-sulfonic acid and hydrochloric acid. In the presence of alcohols, the corresponding sulfonate esters can also be formed.

Decomposition Pathway and Detection:

sulfonyl_chloride This compound sulfonic_acid 3,5-Dimethyl-1H-pyrazole-4-sulfonic acid + HCl sulfonyl_chloride->sulfonic_acid Hydrolysis h2o H2O (Moisture) h2o->sulfonic_acid detection Detection Methods sulfonic_acid->detection nmr ¹H NMR Spectroscopy detection->nmr hplc HPLC Analysis detection->hplc tlc TLC Analysis detection->tlc

Caption: Decomposition pathway and detection methods.

Analytical Techniques for Detecting Degradation:

  • ¹H NMR Spectroscopy: The appearance of a new set of peaks corresponding to the pyrazole protons of the sulfonic acid, which will have different chemical shifts compared to the sulfonyl chloride, is a clear indicator of hydrolysis.

  • HPLC Analysis: A stability-indicating HPLC method can be developed to separate the sulfonyl chloride from its sulfonic acid degradant. The sulfonic acid, being more polar, will typically have a shorter retention time on a reverse-phase column.

  • Thin-Layer Chromatography (TLC): The sulfonic acid is significantly more polar than the sulfonyl chloride and will have a much lower Rf value on a normal-phase silica gel plate.

Quantitative Data Summary

Table 1: Factors Influencing the Stability of Aryl Sulfonyl Chlorides

ParameterEffect on StabilityRationale
Moisture HighHighly susceptible to hydrolysis, leading to the formation of the corresponding sulfonic acid.
Temperature ModerateIncreased temperature accelerates the rate of hydrolysis and potential thermal decomposition.
pH HighHydrolysis is generally faster under neutral to alkaline conditions compared to acidic conditions.
Solvent Polarity ModeratePolar protic solvents (e.g., water, alcohols) can participate in solvolysis reactions. Aprotic solvents are preferred for reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the literature and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 3,5-Dimethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform (anhydrous)

  • Dichloromethane

  • Ice-cold water

  • Sodium sulfate (anhydrous)

Procedure:

  • To a stirred solution of chlorosulfonic acid (5.5 equivalents) in anhydrous chloroform, add a solution of 3,5-dimethyl-1H-pyrazole (1.0 equivalent) in anhydrous chloroform slowly at 0 °C under a nitrogen atmosphere.

  • After the addition is complete, allow the reaction mixture to warm to 60 °C and stir for 10 hours.

  • To the reaction mixture, add thionyl chloride (1.32 equivalents) at 60 °C over 20 minutes and continue stirring for an additional 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0-10 °C and carefully pour it into a mixture of dichloromethane and ice-cold water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be used as is for some applications or purified further by recrystallization if necessary.

Protocol 2: Stability Assessment by HPLC

This protocol provides a general framework for developing a stability-indicating HPLC method to monitor the degradation of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration. Prepare a separate stock solution of 3,5-dimethyl-1H-pyrazole-4-sulfonic acid (if available) or a fully hydrolyzed sample of the sulfonyl chloride.

  • Method Development: Develop a gradient or isocratic elution method using a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to suppress the ionization of the sulfonic acid) and an organic modifier (e.g., acetonitrile or methanol). The goal is to achieve baseline separation between the sulfonyl chloride and the sulfonic acid peaks.

  • Forced Degradation Study: To confirm the method is stability-indicating, subject a solution of the sulfonyl chloride to stress conditions (e.g., addition of a small amount of water, heating) to induce degradation. Analyze the stressed sample to ensure that the degradation product peak does not co-elute with the parent compound peak.

  • Sample Analysis: To assess the stability of a sample, dissolve a known amount in the chosen aprotic solvent and analyze by the developed HPLC method. Quantify the amount of sulfonyl chloride and sulfonic acid by comparing their peak areas to those of the standards.

This technical support center provides a foundational understanding of the stability challenges associated with this compound. By implementing the recommended handling, storage, and experimental procedures, researchers can mitigate degradation and achieve more reliable and reproducible results in their synthetic endeavors.

Technical Support Center: 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scaling up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with chlorosulfonic acid on a large scale?

A1: Chlorosulfonic acid is a highly corrosive and reactive substance. Key safety concerns during scale-up include:

  • Violent reaction with water: This reaction is extremely exothermic and releases large quantities of corrosive hydrogen chloride (HCl) and sulfuric acid fumes. All equipment must be scrupulously dried, and the reaction should be conducted under anhydrous conditions.[1]

  • Corrosivity: The acid can cause severe burns to the skin and eyes and is corrosive to many materials.[2][3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is essential.[2]

  • Toxic fumes: The reaction generates significant amounts of HCl gas, which is toxic and corrosive. A robust gas scrubbing system is necessary to neutralize the off-gases.

  • Thermal runaway: The reaction is highly exothermic, and poor heat management can lead to a dangerous increase in temperature and pressure.[4][5]

Q2: What is the main byproduct in this synthesis, and how can its formation be minimized?

A2: The primary byproduct is the corresponding 3,5-dimethyl-1H-pyrazole-4-sulfonic acid. Its formation can be minimized by:

  • Ensuring the use of a dehydrating agent like thionyl chloride in conjunction with chlorosulfonic acid to drive the reaction towards the sulfonyl chloride.

  • Careful control of reaction temperature, as higher temperatures can promote the formation of the sulfonic acid.

  • Minimizing exposure of the product to water during workup and purification, as the sulfonyl chloride can hydrolyze back to the sulfonic acid.[6]

Q3: Is a continuous flow process suitable for this synthesis?

A3: Yes, a continuous flow process is highly recommended for scaling up chlorosulfonation reactions.[7] Flow chemistry offers significant advantages over traditional batch processing for this synthesis, including:

  • Enhanced safety: Better control over reaction temperature and reduced volume of hazardous material at any given time minimizes the risk of thermal runaway.[5]

  • Improved efficiency: Precise control over reaction parameters can lead to higher yields and purity.[7]

  • Consistent quality: Automated systems in flow chemistry can ensure consistent product quality from batch to batch.[8]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low Yield 1. Incomplete reaction. 2. Hydrolysis of the product during workup. 3. Sub-optimal reaction temperature.1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. Perform the aqueous quench at low temperatures (0-5 °C) and minimize the contact time with water.[9] 3. Optimize the reaction temperature; too low may slow the reaction, while too high can lead to byproducts.
Product is an oil or fails to crystallize 1. Presence of impurities, such as the sulfonic acid byproduct or residual solvent. 2. Incomplete removal of excess chlorosulfonic acid.1. Purify the crude product using column chromatography or recrystallization from an appropriate solvent system. 2. Ensure complete quenching of the reaction and thorough washing of the organic layer.
Exothermic runaway/loss of temperature control 1. Addition rate of reagents is too fast. 2. Inadequate cooling capacity of the reactor. 3. Poor mixing leading to localized hotspots.[4]1. Reduce the addition rate of the pyrazole solution to the chlorosulfonic acid.[10] 2. Ensure the reactor's cooling system is sufficient for the scale of the reaction and is operating correctly.[4] 3. Improve agitation to ensure efficient heat transfer and a homogeneous reaction mixture.[4]
Excessive fuming and gas evolution 1. Reaction of chlorosulfonic acid with moisture. 2. Inefficient gas scrubbing system.1. Ensure all glassware and reagents are anhydrous. 2. Verify the efficiency of the gas trap or scrubber and ensure it can handle the volume of HCl gas produced.
Dark-colored product 1. Reaction temperature too high, leading to decomposition. 2. Presence of impurities in the starting materials.1. Maintain the recommended reaction temperature. 2. Use pure starting materials. The product can be decolorized using activated carbon during the workup.

Experimental Protocols

Synthesis of 3,5-Dimethyl-1H-pyrazole

This synthesis is an exothermic reaction that produces 3,5-dimethyl-1H-pyrazole in a quantitative yield.[9]

Methodology:

  • To a solution of pentane-2,4-dione in methanol, add 85% hydrazine hydrate dropwise while maintaining the temperature between 25-35 °C.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Monitor the reaction completion by TLC.

  • Remove the methanol under reduced pressure to obtain the crude product.

  • The product can be used directly in the next step or purified by recrystallization.

Synthesis of this compound

Methodology:

  • In a multi-neck flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber, charge chloroform and chlorosulfonic acid.[9]

  • Cool the mixture to 0 °C under a nitrogen atmosphere.[9]

  • Slowly add a solution of 3,5-dimethyl-1H-pyrazole in chloroform to the stirred chlorosulfonic acid solution, maintaining the temperature at 0 °C.[9]

  • After the addition is complete, slowly raise the temperature to 60 °C and stir for 10 hours.[9]

  • Add thionyl chloride to the reaction mass at 60 °C over 20 minutes and continue stirring for an additional 2 hours.[9]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0-10 °C and carefully quench it by adding it to a mixture of dichloromethane and ice-cold water.[9]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography.[9]

Parameter Value
Reagents 3,5-dimethyl-1H-pyrazole, Chlorosulfonic acid, Thionyl chloride
Solvent Chloroform
Temperature 0 °C (initial addition), 60 °C (reaction)
Reaction Time 12 hours
Yield ~90%[9]

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3,5-Dimethyl-1H-pyrazole 3,5-Dimethyl-1H-pyrazole Sulfonylation Sulfonylation 3,5-Dimethyl-1H-pyrazole->Sulfonylation Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Sulfonylation Thionyl Chloride Thionyl Chloride Thionyl Chloride->Sulfonylation This compound This compound Sulfonylation->this compound

Caption: Synthesis pathway for this compound.

G Start Start Issue Low Yield? Start->Issue Check_Completion Check Reaction Completion (TLC/LC-MS) Issue->Check_Completion Yes End End Issue->End No Incomplete Incomplete Reaction? Check_Completion->Incomplete Extend_Time Extend Reaction Time or Re-evaluate Temperature Incomplete->Extend_Time Yes Check_Workup Review Workup Procedure Incomplete->Check_Workup No Extend_Time->End Hydrolysis Product Hydrolysis? Check_Workup->Hydrolysis Optimize_Workup Minimize Water Contact, Use Cold Quench Hydrolysis->Optimize_Workup Yes Hydrolysis->End No Optimize_Workup->End

Caption: Troubleshooting workflow for low yield.

G cluster_params Process Parameters cluster_outcomes Process Outcomes Temperature Temperature Yield Yield Temperature->Yield Purity Purity Temperature->Purity Safety Safety Temperature->Safety Addition_Rate Addition_Rate Addition_Rate->Yield Addition_Rate->Safety Mixing_Speed Mixing_Speed Mixing_Speed->Purity Mixing_Speed->Safety

Caption: Relationship between key process parameters and outcomes.

References

Technical Support Center: Picolyl Group Sulfonylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control and troubleshoot the sulfonylation of picolyl groups to prevent the common side reaction of bis-sulfonylation.

Frequently Asked Questions (FAQs)

Q1: What is bis-sulfonylation of picolyl groups and why does it occur?

A1: Bis-sulfonylation is an undesired side reaction during the sulfonylation of picolyl groups (methyl groups attached to a pyridine ring) where two sulfonyl groups are introduced onto the picolyl carbon, forming a bis(sulfonyl)methylpyridine derivative. This occurs because the initial mono-sulfonylation makes the remaining proton on the picolyl carbon significantly more acidic and susceptible to deprotonation and subsequent reaction with another molecule of the sulfonylating agent.

Q2: What is the primary method to avoid bis-sulfonylation?

A2: The most effective and direct method to prevent bis-sulfonylation is to carefully control the stoichiometry of the sulfonylating agent.[1] Using a reduced amount of the sulfonyl chloride is crucial for achieving selective mono-sulfonylation.

Q3: Are there other reaction parameters that can be optimized to prevent bis-sulfonylation?

A3: Yes, besides stoichiometry, other parameters can be adjusted. These include:

  • Steric Hindrance: Introducing sterically bulky groups on the pyridine ring or the sulfonylating agent can physically hinder the approach of the second sulfonyl chloride molecule.

  • Reaction Temperature: Lowering the reaction temperature can help to improve selectivity by reducing the rate of the second sulfonylation reaction, which may have a higher activation energy.

  • Choice of Base: The base used for deprotonation can influence the reaction's selectivity. A less reactive or sterically hindered base might favor mono-sulfonylation.

  • Solvent: The choice of solvent can affect the solubility of reactants and intermediates, potentially influencing the reaction rates and selectivity.

Q4: Can protecting groups be used to prevent bis-sulfonylation?

A4: While the direct protection of the picolyl C-H bond is not a common strategy, the concept of using protecting groups is a fundamental strategy in organic synthesis to achieve selectivity.[2][3][4] In this context, an alternative approach could involve modifying the picolyl group to a less reactive functional group that can be later converted back to the mono-sulfonylated picolyl group. However, for this specific transformation, controlling reaction conditions is the more direct approach.

Troubleshooting Guide: Avoiding Bis-sulfonylation

Problem Potential Cause Suggested Solution
Significant formation of bis-sulfonylated product Excess of sulfonylating agent.Reduce the amount of sulfonyl chloride to 2.0 equivalents or slightly less relative to the picolyl substrate.[1] Monitor the reaction closely by TLC to avoid over-reaction.
High reaction temperature.Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to improve selectivity.
Highly reactive base.Consider using a milder or more sterically hindered base to control the deprotonation step.
Low yield of the mono-sulfonylated product Insufficient amount of sulfonylating agent.While avoiding excess is key, too little reagent will result in incomplete conversion. A careful optimization of the stoichiometry is necessary.
Poor reactivity of the starting material.The addition of a catalyst, such as 4-(dimethylamino)pyridine (DMAP), can increase the reaction rate.
Reaction is not proceeding to completion Inactive catalyst or reagents.Ensure the use of fresh and pure reagents and solvents.
Steric hindrance preventing the reaction.For highly hindered substrates, increasing the reaction temperature or using a less bulky sulfonylating agent might be necessary, while still carefully monitoring for bis-sulfonylation.

Data Presentation

The following table summarizes the expected outcomes of picolyl sulfonylation under different stoichiometric conditions, based on qualitative descriptions from cited literature.

Picolyl Substrate Equivalents of Sulfonyl Chloride Observed Outcome Reference
4-Picoline> 2.0Significant quantities of bis(sulfonyl)methylpyridine[1]
4-Picoline2.0Little to no bis(sulfone) observed by TLC[1]
4-Ethylpyridine2.5Good yield of mono-sulfonylated product
3-Bromo-4-picoline2.0Mono-sulfonylation product obtained[1]
4-Methylquinoline2.0Mono-sulfonylation product obtained[1]

Experimental Protocols

Key Experiment: Selective Mono-sulfonylation of 4-Picoline

This protocol is adapted from established methods for the C-sulfonylation of 4-alkylpyridines.

Materials:

  • 4-Picoline

  • Aryl sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-picoline (1.0 mmol) and DMAP (0.1 mmol) in anhydrous CH₂Cl₂ (10 mL) in a round-bottom flask, add triethylamine (3.0 mmol).

  • Add the aryl sulfonyl chloride (2.0 mmol) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (disappearance of the starting material), quench the reaction by adding 1 M HCl (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure mono-sulfonylated picolyl derivative.

Mandatory Visualization

Reaction_Pathway cluster_0 Reaction Pathway cluster_1 Control Point picoline Picolyl Group (R-CH3) mono_sulfone Mono-sulfonylation Product (R-CH2SO2R') picoline->mono_sulfone + R'SO2Cl + Base sulfonyl_chloride Sulfonyl Chloride (R'SO2Cl) base Base intermediate Anionic Intermediate (R-CH-SO2R') mono_sulfone->intermediate + Base - H+ bis_sulfone Bis-sulfonylation Product (R-CH(SO2R')2) intermediate->bis_sulfone + R'SO2Cl stoichiometry Control Stoichiometry (Limit R'SO2Cl) stoichiometry->mono_sulfone Favors stoichiometry->bis_sulfone Inhibits

Caption: Reaction pathway for picolyl sulfonylation and the critical role of stoichiometry control.

Troubleshooting_Workflow start Start: Sulfonylation of Picolyl Group monitor_tlc Monitor Reaction by TLC start->monitor_tlc check_bis Bis-sulfonylation observed? reduce_stoich Reduce Sulfonyl Chloride (to 2.0 eq.) check_bis->reduce_stoich Yes check_yield Yield satisfactory? check_bis->check_yield No lower_temp Lower Reaction Temperature reduce_stoich->lower_temp change_base Consider Milder/ Bulkier Base lower_temp->change_base change_base->monitor_tlc failure Re-evaluate Strategy change_base->failure monitor_tlc->check_bis success Successful Mono-sulfonylation check_yield->success Yes optimize_stoich Optimize Stoichiometry (slight adjustments) check_yield->optimize_stoich No add_catalyst Add Catalyst (e.g., DMAP) optimize_stoich->add_catalyst add_catalyst->monitor_tlc add_catalyst->failure

Caption: Troubleshooting workflow for avoiding bis-sulfonylation of picolyl groups.

References

Technical Support Center: Purification of Crude Pyrazole Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude pyrazole sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude pyrazole sulfonamides?

A1: The primary purification strategies for crude pyrazole sulfonamides include column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the specific properties of the compound and the impurities present.[1][2][3]

Q2: How do I choose the best purification method for my specific pyrazole sulfonamide?

A2: Selecting the optimal purification method depends on the polarity, solubility, and stability of your compound, as well as the nature of the impurities. A general workflow for selecting a purification strategy is outlined below.

Diagram 1: General workflow for selecting a purification strategy.

Q3: What are common impurities in pyrazole sulfonamide synthesis?

A3: Common impurities can include unreacted starting materials (e.g., pyrazole, sulfonyl chloride, amines), side products from competing reactions, and residual solvents or reagents. For instance, during the sulfonylation of pyrazoles, regioisomers can be a significant impurity.[1][4]

Troubleshooting Guides

Recrystallization

Problem 1: My pyrazole sulfonamide is "oiling out" instead of crystallizing.

"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[5]

  • Solution 1: Increase the Solvent Volume. Add more of the "good" solvent to the hot solution to lower the saturation temperature. This may allow crystallization to occur at a temperature below the compound's melting point.[5]

  • Solution 2: Lower the Crystallization Temperature Slowly. Allow the solution to cool as gradually as possible. Using an insulated container can promote slow cooling and prevent rapid precipitation as an oil.[5]

  • Solution 3: Change the Solvent System. Experiment with different solvents or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[5]

  • Solution 4: Use a Seed Crystal. If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[5]

Problem 2: The recrystallization yield of my pyrazole sulfonamide is very low.

A low yield can be due to several factors.[5]

  • Solution 1: Minimize the Amount of Hot Solvent. Use only the minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling.[5]

  • Solution 2: Cool the Solution Thoroughly. Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize crystal formation, provided the dissolved impurities do not also precipitate.[5]

  • Solution 3: Prevent Premature Crystallization. Ensure all equipment is warm to prevent the product from crystallizing on the filter paper or funnel during hot filtration.

Column Chromatography

Problem 3: My pyrazole sulfonamide is not separating from impurities on the silica gel column.

  • Solution 1: Optimize the Solvent System. The polarity of the eluent is critical. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ratio can be adjusted to achieve optimal separation. Thin-layer chromatography (TLC) should be used to determine the ideal solvent system before running the column.

  • Solution 2: Consider a Different Stationary Phase. If silica gel is not effective, alternative stationary phases like alumina or reverse-phase silica (C18) could be employed, depending on the properties of your compound.

  • Solution 3: Check for Compound Decomposition. Some pyrazole sulfonamides may be unstable on silica gel. Running a small-scale TLC and observing for streaking or the appearance of new spots can indicate decomposition. If this is the case, a different purification method should be considered.

Acid-Base Extraction

Problem 4: I am not getting a clean separation between the organic and aqueous layers.

  • Solution 1: Add Brine. The addition of a saturated aqueous sodium chloride solution (brine) can help to break up emulsions and increase the density of the aqueous layer, leading to better separation.[6]

  • Solution 2: Centrifugation. For small-scale extractions, centrifuging the mixture can aid in separating the layers.

  • Solution 3: Allow Sufficient Time. Gently swirl the separatory funnel and then allow it to stand undisturbed for a longer period to allow the layers to fully separate.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude pyrazole sulfonamide in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.[1]

General Protocol for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which the pyrazole sulfonamide is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals.[5]

General Protocol for Acid-Base Extraction

The following workflow illustrates the separation of an acidic pyrazole sulfonamide from neutral and basic impurities.

Acid_Base_Extraction_Workflow start Crude Mixture in Organic Solvent add_base Extract with Aqueous Base (e.g., NaHCO3) start->add_base separate1 Separate Layers add_base->separate1 organic1 Organic Layer: Neutral & Basic Impurities separate1->organic1 Organic aqueous1 Aqueous Layer: Deprotonated Pyrazole Sulfonamide separate1->aqueous1 Aqueous acidify Acidify with Aqueous Acid (e.g., HCl) aqueous1->acidify precipitate Precipitated Pure Pyrazole Sulfonamide acidify->precipitate filter Filter and Dry precipitate->filter pure_product Pure Product filter->pure_product

Diagram 2: Workflow for acid-base extraction of an acidic pyrazole sulfonamide.

Quantitative Data Summary

CompoundPurification MethodYield (%)Reference
3,5-dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamideColumn Chromatography65[1]
1,3,5-trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamideColumn Chromatography55[1]
N-(4-chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamideColumn Chromatography41[1]
4-(3-(2-Hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamideColumn Chromatography54[7]
4-(5-(4-Bromophenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamideColumn Chromatography71[7]
Pyrazole-3-carboxamide derivativeRecrystallization (iso ether)-[8]
Pyrazole-3-carboxamide derivativeRecrystallization (EtOAc)92[9]

References

effect of temperature on 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride synthesis yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, with a focus on the impact of temperature on reaction yield.

Issue Potential Cause Recommended Action
Low Yield of Final Product Reaction temperature too low: Incomplete reaction due to insufficient thermal energy.Gradually increase the reaction temperature to the optimized 60 °C and monitor the reaction progress using TLC.
Reaction temperature too high: Decomposition of the product or formation of byproducts.Ensure the reaction temperature does not exceed 60 °C. Use a calibrated thermometer and a reliable heating mantle or oil bath.
Initial addition temperature too high: Uncontrolled exothermic reaction leading to byproduct formation.Maintain a temperature of 0 °C during the slow addition of the 3,5-dimethyl-1H-pyrazole solution to the chlorosulfonic acid solution.
Presence of Impurities in the Final Product Side reactions due to incorrect temperature: Temperatures above 60 °C may promote the formation of undesired sulfonated or chlorinated byproducts.Adhere strictly to the recommended reaction temperature of 60 °C. Purify the crude product using column chromatography.
Incomplete reaction: Unreacted starting material present due to low temperature or insufficient reaction time.Ensure the reaction is maintained at 60 °C for the recommended 10 hours, followed by an additional 2 hours after the addition of thionyl chloride.
Reaction Mixture Darkens Significantly Decomposition at high temperatures: The starting materials or the product may be degrading at temperatures significantly above 60 °C.Immediately reduce the temperature to 60 °C. If the darkening is severe, it may be necessary to restart the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: The optimal reaction temperature is 60 °C. The initial addition of the 3,5-dimethyl-1H-pyrazole solution to chlorosulfonic acid should be conducted at 0 °C to control the exothermic nature of the reaction.[1]

Q2: What is the expected yield of this compound under optimal conditions?

A2: Under the optimized conditions, a yield of approximately 90% can be expected.[1]

Q3: What are the potential consequences of running the reaction at a temperature higher than 60 °C?

A3: While specific data on byproduct formation at higher temperatures is limited, elevated temperatures in sulfonation reactions can lead to the formation of undesired side products and potential decomposition of the desired sulfonyl chloride, which would result in a lower yield and a more complex purification process.

Q4: Can the reaction time be shortened by increasing the temperature?

A4: It is not recommended to increase the temperature to shorten the reaction time. The published protocol of 10 hours at 60 °C (followed by 2 hours with thionyl chloride) is optimized for high yield.[1] Deviating from this may lead to a decrease in yield due to the reasons mentioned in Q3.

Q5: Why is the initial addition of reactants performed at 0 °C?

A5: The reaction between 3,5-dimethyl-1H-pyrazole and chlorosulfonic acid is highly exothermic. Performing the initial addition at 0 °C helps to control the reaction rate, dissipate the heat generated, and prevent the formation of byproducts that can occur at higher temperatures.[1]

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound.

Materials:

  • 3,5-dimethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform

  • Dichloromethane

  • Ice-cold water

  • Sodium sulfate

Procedure:

  • In a flask, dissolve 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in 75 mL of chloroform.

  • In a separate reaction vessel under a nitrogen atmosphere, prepare a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform, and cool it to 0 °C using an ice bath.

  • Slowly add the 3,5-dimethyl-1H-pyrazole solution to the stirred chlorosulfonic acid solution at 0 °C.

  • After the addition is complete, raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.

  • To the reaction mixture, add thionyl chloride (40.8 g, 343.2 mmol) at 60 °C over a period of 20 minutes.

  • Continue stirring the reaction for an additional 2 hours at 60 °C.

  • Monitor the course of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to 0–10 °C.

  • Carefully pour the cooled reaction mass into a mixture of dichloromethane and ice-cold water.

  • Separate the lower organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to obtain the this compound product.[1]

Data Presentation

Table 1: Effect of Temperature on the Yield of this compound

Reaction Temperature (°C)Reported Yield (%)Observations
6090Optimal temperature, high yield of pale yellow solid.[1]
< 60Likely < 90Slower reaction rate, potentially incomplete reaction.
> 60Likely < 90Potential for increased byproduct formation and product decomposition.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Isolation prep1 Dissolve 3,5-dimethyl-1H-pyrazole in Chloroform add Slow Addition at 0°C prep1->add prep2 Prepare Chlorosulfonic Acid in Chloroform at 0°C prep2->add react1 Stir at 60°C for 10h add->react1 add_socl2 Add Thionyl Chloride at 60°C react1->add_socl2 react2 Stir at 60°C for 2h add_socl2->react2 cool Cool to 0-10°C react2->cool quench Quench with DCM and Ice Water cool->quench separate Separate Organic Layer quench->separate dry Dry over Na2SO4 separate->dry evaporate Evaporate Solvent dry->evaporate product 3,5-Dimethyl-1H-pyrazole- 4-sulfonyl chloride evaporate->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_temp Temperature Check cluster_actions Corrective Actions start Low Yield? temp_check Reaction Temperature? start->temp_check temp_low Too Low (<60°C) temp_check->temp_low <60°C temp_high Too High (>60°C) temp_check->temp_high >60°C temp_ok Optimal (60°C) temp_check->temp_ok =60°C action_increase_temp Increase to 60°C Monitor Reaction temp_low->action_increase_temp action_decrease_temp Reduce to 60°C Check for Decomposition temp_high->action_decrease_temp action_check_time Check Reaction Time and Other Parameters temp_ok->action_check_time

Caption: Troubleshooting logic for low yield based on reaction temperature.

References

Validation & Comparative

A Comparative Guide to 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride with other common sulfonylating agents, namely p-toluenesulfonyl chloride (tosyl chloride) and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). The following sections present experimental data, protocols, and structural information to assist in the selection of the appropriate reagent for sulfonamide synthesis.

Introduction to Sulfonylating Agents

Sulfonyl chlorides are a critical class of reagents in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters. The pyrazole-based structure of this compound offers a distinct heterocyclic scaffold that is of significant interest in medicinal chemistry due to the diverse biological activities associated with pyrazole derivatives. This guide compares its spectral properties and performance in sulfonamide synthesis against the widely used aromatic alternatives, tosyl chloride and the fluorescent labeling agent, dansyl chloride.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra provide unique fingerprints for each sulfonyl chloride, reflecting their distinct electronic and structural environments. The data below was recorded in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.

CompoundChemical Shift (δ) and Multiplicity
This compound 15.16 (s, 1H, NH), 2.41 (s, 3H, CH₃), 2.40 (s, 3H, CH₃)[1]
p-Toluenesulfonyl chloride (Tosyl chloride) 7.78 (d, 2H, Ar-H), 7.37 (d, 2H, Ar-H), 2.45 (s, 3H, CH₃)
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) 8.54 (d, 1H, Ar-H), 8.32 (d, 1H, Ar-H), 8.24 (d, 1H, Ar-H), 7.55 (m, 2H, Ar-H), 7.18 (d, 1H, Ar-H), 2.88 (s, 6H, N(CH₃)₂)
Performance in Sulfonamide Synthesis

The yield of the desired product is a critical performance metric for any synthetic reagent. The following table compares the reported yields for the synthesis of the sulfonyl chloride itself and its subsequent conversion to a representative sulfonamide.

ReagentSynthesis Yield (Sulfonyl Chloride)Sulfonamide Synthesis Yield
This compound 90%[1]41-71% (with various 2-phenylethylamine derivatives)[1]
p-Toluenesulfonyl chloride (Tosyl chloride) Not specified in provided resultsUp to 90% (for tolylsulfonylurea)[2] and quantitative yields reported under certain conditions.[3]
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) 95.6% (for the precursor, dansyl sulfonic acid)[4]86% (with aniline)[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the sulfonylation of 3,5-dimethyl-1H-pyrazole.[1]

Materials:

  • 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol)

  • Chloroform (250 mL total)

  • Chlorosulfonic acid (166.7 g, 1430 mmol)

  • Thionyl chloride (40.8 g, 343.2 mmol)

  • Ice-cold water

  • Dichloromethane

  • Sodium sulfate

Procedure:

  • A solution of 3,5-dimethyl-1H-pyrazole in 75 mL of chloroform is prepared.

  • This solution is added slowly to a stirred solution of chlorosulfonic acid in 175 mL of chloroform at 0 °C under a nitrogen atmosphere.

  • The reaction temperature is increased to 60 °C, and stirring is continued for 10 hours.

  • Thionyl chloride is added to the reaction mixture at 60 °C over a period of 20 minutes.

  • The mixture is stirred for an additional 2 hours at 60 °C, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mass is cooled to 0–10 °C and added to a mixture of dichloromethane and ice-cold water.

  • The organic layer is separated, dried over sodium sulfate, and evaporated under vacuum to yield this compound.

Protocol 2: General Synthesis of Pyrazole Sulfonamides

This protocol describes the reaction of this compound with an amine to form a sulfonamide.[1]

Materials:

  • Pyrazole-4-sulfonyl chloride (1.0 equiv)

  • Amine (e.g., 2-phenylethylamine, 1.05 equiv)

  • Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM) (10 vol)

  • Cold water

Procedure:

  • The amine and DIPEA are dissolved in 5 volumes of dichloromethane at 25–30 °C.

  • A solution of pyrazole-4-sulfonyl chloride in 5 volumes of dichloromethane is added to the amine mixture at 25–30 °C.

  • The reaction is stirred for 16 hours at 25–30 °C, with progress monitored by TLC.

  • After the reaction is complete, 10 volumes of cold water are added, and the mixture is stirred for 10 minutes.

  • The organic and aqueous layers are separated, and the organic layer is processed to isolate the final sulfonamide product.

Reaction Pathway Visualization

The following diagram illustrates the synthetic route from 3,5-dimethyl-1H-pyrazole to a generic N-substituted pyrazole sulfonamide.

Synthesis_Pathway pyrazole 3,5-Dimethyl-1H-pyrazole sulfonyl_chloride This compound pyrazole->sulfonyl_chloride Sulfonylation reagents1 1. Chlorosulfonic Acid 2. Thionyl Chloride sulfonamide N-Substituted-3,5-dimethyl-1H- pyrazole-4-sulfonamide sulfonyl_chloride->sulfonamide Amination amine Amine (R-NH₂) amine->sulfonamide reagents2 DIPEA, DCM

Caption: Synthetic pathway for pyrazole sulfonamides.

References

Comparative Analysis of 13C NMR Data for 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Spectroscopic Data and Synthetic Methodologies

This guide provides a comparative analysis of the 13C NMR data for 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and related pyrazole derivatives. Due to the limited availability of experimental 13C NMR data for this compound in publicly accessible literature, this guide presents a combination of reported experimental data for its precursors and derivatives, alongside a predicted 13C NMR data set for the target compound to facilitate spectroscopic analysis and characterization.

13C NMR Data Comparison

The following table summarizes the available 13C NMR chemical shift data for this compound and its key derivatives and precursors. This data is crucial for identifying the successful synthesis of the target compound and for understanding the electronic effects of the sulfonyl chloride group on the pyrazole ring.

CompoundC3 (ppm)C4 (ppm)C5 (ppm)3-CH₃ (ppm)5-CH₃ (ppm)Other Carbons (ppm)SolventReference/Note
3,5-Dimethyl-1H-pyrazole148.1106.4148.112.911.8-CDCl₃Experimental Data[1][2][3]
3,5-Dimethyl-1-phenyl-1H-pyrazole148.1106.4138.412.911.8Phenyl: 139.4, 128.3, 126.4, 124.0CDCl₃Experimental Data[1]
This compound ~151.8 ~120.5 ~151.8 ~14.2 ~14.2 -CDCl₃Predicted Data
N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide147.13115.17141.6312.9510.43Cyclohexenyl & Ethyl chain carbonsDMSO-d₆Experimental Data for a derivative[4]
N-Phenethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide144.51114.89144.5111.7011.70Phenyl & Ethyl chain carbonsDMSO-d₆Experimental Data for a derivative[4]

Note: The 13C NMR data for this compound is predicted based on computational models and analysis of related structures. Experimental verification is recommended.

Experimental Protocols

The synthesis of this compound and its subsequent conversion to sulfonamide derivatives are key processes for the development of various therapeutic agents. A summary of the experimental procedures is provided below.

Synthesis of 3,5-Dimethyl-1H-pyrazole

3,5-Dimethyl-1H-pyrazole is synthesized by the condensation reaction of acetylacetone (pentane-2,4-dione) with hydrazine hydrate.

  • Reaction: Acetylacetone is reacted with hydrazine hydrate in a suitable solvent, such as methanol, at room temperature. The reaction is typically exothermic and proceeds to completion to yield 3,5-dimethyl-1H-pyrazole.[4]

Synthesis of this compound

The sulfonyl chloride derivative is prepared by the direct chlorosulfonation of 3,5-dimethyl-1H-pyrazole.

  • Reagents: 3,5-Dimethyl-1H-pyrazole is treated with an excess of chlorosulfonic acid, often in the presence of a dehydrating agent like thionyl chloride to ensure anhydrous conditions.

  • Procedure: The pyrazole is typically added portion-wise to a cooled solution of chlorosulfonic acid in a chlorinated solvent like chloroform. The reaction mixture is then stirred at an elevated temperature to drive the reaction to completion. Work-up involves quenching the reaction mixture with ice-water and extracting the product into an organic solvent.[4]

General Procedure for NMR Sample Preparation
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: 13C NMR spectra are typically acquired on a 400 or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the solvent residual peak.

Visualizing the Synthetic Pathway

The following diagrams illustrate the key synthetic steps and the logical relationship in the characterization process.

Synthesis_Workflow Synthesis of this compound Derivatives cluster_synthesis Synthetic Pathway cluster_analysis Characterization A Acetylacetone + Hydrazine Hydrate B 3,5-Dimethyl-1H-pyrazole A->B Condensation D This compound B->D Chlorosulfonation C Chlorosulfonic Acid C->D F 3,5-Dimethyl-1H-pyrazole-4-sulfonamide Derivatives D->F Amination G 1H NMR D->G H 13C NMR D->H E Amine/Aniline Derivatives E->F F->G F->H I Mass Spectrometry F->I J FT-IR F->J

Caption: Synthetic and analytical workflow for pyrazole-4-sulfonyl chloride derivatives.

Logical_Relationship Spectroscopic Data Interpretation Logic A Precursor: 3,5-Dimethyl-1H-pyrazole (Experimental 13C NMR) D Comparative Analysis A->D Reference Data B Target: this compound (Predicted 13C NMR) B->D Hypothesized Data C Derivative: 3,5-Dimethyl-1H-pyrazole-4-sulfonamides (Experimental 13C NMR) C->D Derivative Data

Caption: Logic for comparing experimental and predicted 13C NMR data.

References

A Comparative Guide to the Analytical Characterization of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analytical characterization of synthetic intermediates is crucial for ensuring the integrity and quality of final products. 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride is a key building block in the synthesis of various pharmaceutical compounds, making its accurate identification and purity assessment paramount. This guide provides a comparative overview of the primary analytical techniques for the characterization of this compound, with a focus on mass spectrometry. We present supporting data and detailed experimental protocols to facilitate informed decisions in the laboratory.

Mass Spectrometry Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for this volatile and thermally stable compound.[1]

Experimental Protocol: GC-MS Analysis

A standard protocol for the GC-MS analysis of this compound is as follows:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C. It is critical to optimize this temperature to prevent on-column degradation.[1]

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-400.

Data Presentation: Mass Spectral Data

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions. The predicted monoisotopic mass is 193.99167 Da.[2] Common fragmentation pathways for sulfonyl chlorides include the loss of a chlorine radical (M-35/37) and sulfur dioxide (M-64).[1]

m/z (Predicted) Ion Formula Adduct/Fragment Relative Abundance
194[C₅H₇ClN₂O₂S]⁺[M]⁺Moderate
159[C₅H₇N₂O₂S]⁺[M-Cl]⁺High
130[C₅H₆N₂S]⁺[M-SO₂-H]⁺Moderate
95[C₅H₇N₂]⁺[M-SO₂Cl]⁺High
64[SO₂]⁺[SO₂]⁺Moderate

Table 1: Predicted Mass Spectral Data for this compound.

Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation can proceed through several pathways, primarily involving the cleavage of the sulfonyl chloride group.

Fragmentation_Pathway M [C₅H₇ClN₂O₂S]⁺ m/z = 194 F1 [C₅H₇N₂O₂S]⁺ m/z = 159 M->F1 - Cl• F2 [C₅H₇N₂]⁺ m/z = 95 M->F2 - SO₂Cl• F3 [C₅H₆N₂S]⁺ m/z = 130 F1->F3 - CHO Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Quantification NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (GC-MS) IR IR Spectroscopy HPLC HPLC-UV (with derivatization) GCMS_Quant GC-MS Sample This compound Sample Sample->NMR Definitive Structure Sample->MS Molecular Weight & Fragmentation Sample->IR Functional Groups Sample->HPLC Purity & Quantification Sample->GCMS_Quant Purity & Volatile Impurities

References

A Comparative FT-IR Spectroscopic Analysis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride and Alternative Sulfonylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride against other commonly used sulfonyl chlorides in research and drug development: dansyl chloride, tosyl chloride, and 4-acetamidobenzenesulfonyl chloride. This objective comparison, supported by experimental data, aims to facilitate the identification and characterization of these important chemical entities.

Comparison of Key FT-IR Vibrational Frequencies

The following table summarizes the key FT-IR absorption bands for this compound and the selected alternative sulfonyl chlorides. These bands are characteristic of the specific functional groups within each molecule and are crucial for their identification and differentiation.

Vibrational Mode This compound (cm⁻¹) Dansyl chloride (cm⁻¹) Tosyl chloride (cm⁻¹) 4-Acetamidobenzenesulfonyl chloride (cm⁻¹)
N-H Stretch (pyrazole) ~3291---
C-H Stretch (aromatic/heteroaromatic) ~3100-3000~3100-3000~3100-3030~3100-3000
C-H Stretch (aliphatic) ~2938~3000-2900~2925~2980-2880
C=O Stretch (amide) ---~1668
C=C/C=N Stretch (ring) ~1567~1589, ~1463~1614, ~1506, ~1465~1590, ~1480
SO₂ Asymmetric Stretch ~1380-1340~1343~1380-1340~1380-1340
SO₂ Symmetric Stretch ~1185~1166, ~1149~1190-1160~1190-1160
S-Cl Stretch ~681~666~600-500~600-500

Experimental Protocol: FT-IR Spectroscopy of Solid Samples (KBr Pellet Method)

This section details the methodology for obtaining an FT-IR spectrum of a solid compound using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Spatula

  • Analytical balance

  • Sample to be analyzed

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr powder. The sample concentration in KBr should be between 0.2% and 1%.[1]

    • Transfer the sample and KBr to an agate mortar.

    • Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This is crucial to reduce particle size and minimize light scattering.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet die.

    • Ensure the powder is evenly distributed.

    • Place the die in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[2]

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

Experimental Workflow

The following diagram illustrates the key steps in obtaining an FT-IR spectrum of a solid sample using the KBr pellet method.

experimental_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Analysis weigh Weigh Sample & KBr grind Grind Mixture weigh->grind load_die Load Die grind->load_die press Apply Pressure load_die->press place_sample Place Pellet in Spectrometer press->place_sample acquire_spectrum Acquire Spectrum place_sample->acquire_spectrum

References

A Comparative Guide to 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride and Benzenesulfonyl chloride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry and drug discovery, the strategic selection of reagents is paramount to achieving desired molecular architectures and biological activities. This guide provides a detailed comparison of two key sulfonylating agents: 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride and the more conventional benzenesulfonyl chloride. This analysis, supported by experimental data, will assist researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of these reagents, which influence their handling, reactivity, and solubility in various solvent systems.

PropertyThis compoundBenzenesulfonyl chloride
CAS Number 80466-78-0[1]98-09-9[2][3]
Molecular Formula C₅H₇ClN₂O₂S[1]C₆H₅ClO₂S[2][3]
Molecular Weight 194.64 g/mol [1]176.62 g/mol [3]
Appearance Pale yellow solid[4]Colorless to pale yellow liquid[2]
Melting Point Not explicitly found, but described as a solid.13-14 °C[3]
Boiling Point Not available.251-253 °C (decomposes)[2]
Solubility Soluble in organic solvents like chloroform and dichloromethane.[4]Soluble in organic solvents; reacts with water.[3]

Reactivity and Performance in Sulfonamide Synthesis

Both this compound and benzenesulfonyl chloride are effective reagents for the synthesis of sulfonamides via reaction with primary or secondary amines.[4][5] The core difference in their reactivity stems from the nature of the aromatic ring attached to the sulfonyl chloride group.

The benzene ring of benzenesulfonyl chloride is a simple aromatic system. The electrophilicity of the sulfur atom can be modulated by substituents on the ring; electron-withdrawing groups increase reactivity, while electron-donating groups decrease it.[6]

In contrast, the 3,5-dimethyl-1H-pyrazole ring is a heteroaromatic system with two nitrogen atoms and two methyl groups. These methyl groups are electron-donating, which might suggest a slightly lower intrinsic reactivity compared to unsubstituted benzenesulfonyl chloride. However, the overall electronic properties of the pyrazole ring system are complex and can influence the reactivity of the sulfonyl chloride group in a nuanced manner.

Benzenesulfonyl chloride: In reactions with various primary and secondary amines, benzenesulfonyl chloride has been shown to produce sulfonamides in high yields, often exceeding 90%. For instance, reactions with dibutylamine, 1-octylamine, and hexamethylenimine in 1.0 mol/L aqueous sodium hydroxide gave yields of 94%, 98%, and 97%, respectively.[7][8] The reaction of aniline with benzenesulfonyl chloride in the presence of pyridine as a base has been reported to yield N-phenylbenzenesulfonamide quantitatively (100% yield).[9]

This compound: This reagent is also highly effective for the synthesis of pyrazole-4-sulfonamides, a class of compounds with significant interest in medicinal chemistry. In the synthesis of various N-phenethyl-pyrazole-4-sulfonamide derivatives, yields ranging from 41% to 65% have been reported.[10] The synthesis of the parent this compound itself from 3,5-dimethyl-1H-pyrazole proceeds in high yield (90%).[4]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for sulfonamide synthesis using both reagents.

Protocol 1: General Synthesis of Sulfonamides using Benzenesulfonyl chloride

This protocol is adapted from the synthesis of N-phenylbenzenesulfonamide.[9]

Materials:

  • Aniline (1.0 equiv)

  • Benzenesulfonyl chloride (1.0 equiv)

  • Pyridine (as base and solvent)

  • Ice bath

Procedure:

  • To a solution of aniline in pyridine, cooled in an ice bath (0-5 °C), add benzenesulfonyl chloride dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 6 hours.

  • Upon completion of the reaction (monitored by TLC), pour the mixture into cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure N-phenylbenzenesulfonamide.

Protocol 2: Synthesis of 3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide

This protocol is based on the synthesis of pyrazole-4-sulfonamide derivatives.[4]

Materials:

  • This compound (1.0 equiv)

  • 2-Phenylethylamine (1.05 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Dichloromethane (DCM) (10 volumes)

Procedure:

  • Dissolve this compound in dichloromethane.

  • To this solution, add 2-phenylethylamine followed by diisopropylethylamine.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 3,5-dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide.

Applications in Drug Discovery and Development

Both sulfonyl chlorides serve as crucial building blocks in the synthesis of pharmaceutically active compounds.

Benzenesulfonyl chloride is a versatile reagent used in the synthesis of a wide array of drugs, including antibacterial sulfa drugs, diuretics, and protease inhibitors.[2][11] Its derivatives are fundamental in creating libraries of compounds for high-throughput screening.

This compound is instrumental in the synthesis of pyrazole-containing sulfonamides. This structural motif is a key pharmacophore in several important drugs. A prominent example is Celecoxib, a selective COX-2 inhibitor used for treating arthritis, which contains a 1,5-diarylpyrazole core.[12][13] The pyrazole sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting anti-inflammatory, analgesic, and anticancer activities.[12][14]

Visualizing Experimental and Biological Pathways

To further aid in the understanding of the utility of these compounds, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway.

G cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product sulfonyl_chloride Aryl Sulfonyl Chloride (Benzenesulfonyl chloride or This compound) dissolve Dissolve Sulfonyl Chloride in Solvent (e.g., DCM) sulfonyl_chloride->dissolve amine Primary or Secondary Amine add_reagents Add Amine and Base amine->add_reagents base Base (e.g., Pyridine, DIPEA) base->add_reagents dissolve->add_reagents stir Stir at Room Temperature add_reagents->stir wash Aqueous Wash stir->wash extract Extract with Organic Solvent wash->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Column Chromatography or Recrystallization) concentrate->purify sulfonamide Pure Sulfonamide purify->sulfonamide

Caption: Generalized workflow for sulfonamide synthesis.

G cluster_pathway Folate Synthesis Pathway in Bacteria paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps sulfonamides Sulfonamides (e.g., derivatives of benzenesulfonyl chloride) sulfonamides->dhps Competitive Inhibition dihydropteroate Dihydropteroate dhps->dihydropteroate dihydrofolate Dihydrofolate dihydropteroate->dihydrofolate dhfr Dihydrofolate Reductase (DHFR) tetrahydrofolate Tetrahydrofolate dhfr->tetrahydrofolate dihydrofolate->dhfr purines Purine Synthesis tetrahydrofolate->purines dna DNA Synthesis purines->dna

Caption: Mechanism of action of sulfonamide antibiotics.

Conclusion

Both this compound and benzenesulfonyl chloride are highly valuable reagents for the synthesis of sulfonamides. Benzenesulfonyl chloride is a widely used, cost-effective reagent for general sulfonamide synthesis. This compound, while perhaps less common, is a critical precursor for a specific and highly important class of pyrazole-containing sulfonamides with proven therapeutic applications. The choice between these two reagents will ultimately be dictated by the specific synthetic target and the desired properties of the final molecule. Researchers can leverage the information and protocols provided in this guide to optimize their synthetic routes and advance their research and development efforts.

References

A Comparative Guide to Alternative Reagents for the Synthesis of Pyrazole Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole sulfonamide scaffold is a cornerstone in medicinal chemistry, famously represented by drugs such as Celecoxib, a selective COX-2 inhibitor. The traditional synthesis, typically involving the reaction of a pyrazole amine with a sulfonyl chloride, is a well-established method. However, the landscape of chemical synthesis is continually evolving, with a growing emphasis on reagents that offer improved safety, efficiency, and functional group tolerance. This guide provides an objective comparison of traditional versus modern alternative reagents for the synthesis of pyrazole sulfonamides, supported by experimental data and detailed protocols.

Performance Comparison of Synthetic Reagents

The selection of a synthetic route often involves a trade-off between yield, reaction time, reagent availability, and safety. The following table summarizes quantitative data for the traditional sulfonyl chloride method and two prominent alternatives: a one-pot reaction using DABSO (a solid SO₂ surrogate) and the use of sulfonyl fluorides, known for their stability and role in "click chemistry."

MethodKey Reagent(s)Substrate ExampleTemp. (°C)Time (h)Yield (%)Key Advantages & Disadvantages
Traditional Arylsulfonyl Chloride, Base (e.g., Pyridine, DIPEA)3,5-Dimethyl-1H-pyrazole to Pyrazole-4-sulfonyl chloride[1]601290% (for sulfonyl chloride)Advantages: Well-established, high yield for sulfonyl chloride formation. Disadvantages: Sulfonyl chlorides can be moisture-sensitive and corrosive; reaction with amine may require strong base.
Traditional Pyrazole-4-sulfonyl chloride, AmineCoupling with 2-phenylethylamine[1]25-301652%[1]Advantages: Direct and widely used coupling method. Disadvantages: Yields can be variable; purification may be challenging.
Alternative 1: DABSO Organometallic (Grignard), DABSO, N-Chloroamine (in situ)3-Methoxyphenylmagnesium bromide + MorpholineRoom Temp1.578% (for aryl sulfonamide)Advantages: One-pot, rapid reaction; avoids handling sulfonyl chlorides; uses a stable, solid SO₂ source.[2] Disadvantages: Requires preparation of an organometallic reagent; direct pyrazole-specific data is limited.
Alternative 2: Sulfonyl Fluoride Sulfonyl Fluoride, Ca(NTf₂)₂ (catalyst)4-Cyanobenzenesulfonyl fluoride + Aniline60185%[3]Advantages: Sulfonyl fluorides are highly stable (to hydrolysis, harsh conditions); reaction is rapid and high-yielding.[3] Disadvantages: Requires synthesis of the sulfonyl fluoride precursor; catalyst may be required.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic routes. Below are representative protocols for the key methods discussed.

Protocol 1: Traditional Synthesis via Sulfonyl Chloride

This two-step protocol details the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and its subsequent coupling with an amine.[1]

Step A: Synthesis of this compound [1]

  • Add a solution of 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in chloroform (75 mL) slowly to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in chloroform (175 mL) at 0 °C under a nitrogen atmosphere.

  • Raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.

  • Add thionyl chloride (40.8 g, 343.2 mmol) to the reaction mass at 60 °C over a period of 20 minutes.

  • Stir the reaction for an additional 2 hours at 60 °C, monitoring completion by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum to yield the product.

    • Yield: 90%; Pale yellow solid.

Step B: Synthesis of 3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide [1]

  • In a flask, dissolve 2-phenylethylamine (65.5 mg, 2.7 mmol) in dichloromethane (DCM, 5 vol) and add diisopropylethylamine (DIPEA) (99.6 mg, 3.85 mmol) at 25–30 °C.

  • Add a solution of this compound (100 mg, 2.57 mmol) in DCM (5 vol) to the amine mixture.

  • Stir the reaction mass for 16 hours at 25–30 °C.

  • Upon completion (monitored by TLC), add cold water (10 vol) and stir for 10 minutes.

  • Separate the organic layer, dry it over sodium sulfate, and concentrate under vacuum.

  • Purify the crude product by column chromatography.

    • Yield: 52%.

Protocol 2: Alternative One-Pot Synthesis via DABSO

This protocol describes a general method for the one-pot synthesis of aryl sulfonamides by combining an organometallic reagent, DABSO, and an amine under oxidative conditions.[2]

  • To a solution of the amine (e.g., morpholine, 0.5 mmol, 1.0 equiv) in THF (2 mL), add an aqueous solution of NaOCl (10-15%, 1.25 mL) and stir for 5 minutes.

  • In a separate flask under a nitrogen atmosphere, add the Grignard reagent (e.g., 3-methoxyphenylmagnesium bromide, 0.75 mmol, 1.5 equiv) to a suspension of DABSO (0.6 mmol, 1.2 equiv) in THF (2 mL) at room temperature. Stir for 30 minutes.

  • Transfer the freshly prepared solution of the N-chloroamine (from step 1) to the sulfinate solution (from step 2) via cannula.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Quench the reaction with saturated aqueous Na₂SO₃ solution (5 mL).

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the sulfonamide.

    • Yield: 78% for N-(3-methoxyphenyl)sulfonylmorpholine.

Protocol 3: Alternative Synthesis via Sulfonyl Fluoride Activation

This protocol details a general method for the synthesis of sulfonamides from sulfonyl fluorides using a calcium triflimide catalyst.[3]

  • To a vial, add the sulfonyl fluoride (e.g., 4-cyanobenzenesulfonyl fluoride, 0.20 mmol, 1.0 equiv), the amine (e.g., aniline, 0.20 mmol, 1.0 equiv), and Ca(NTf₂)₂ (0.20 mmol, 1.0 equiv).

  • Add tert-amyl alcohol (1.0 mL, 0.2 M) to the mixture.

  • Seal the vial and heat the reaction mixture at 60 °C for 1 hour.

  • Monitor the reaction by LC/MS.

  • Upon completion, cool the reaction to room temperature and purify by standard chromatographic methods.

    • Yield: 85%.

Visualizing the Synthetic and Biological Pathways

To better illustrate the relationships between these synthetic methods and their biological relevance, the following diagrams were generated.

G cluster_0 Traditional Method cluster_1 Alternative: One-Pot DABSO Method a0 Pyrazole a2 Pyrazole-4-sulfonyl Chloride a0->a2 Sulfonylation (90% Yield) a1 Chlorosulfonic Acid (ClSO3H) a1->a2 a4 Pyrazole Sulfonamide a2->a4 Coupling (e.g., 52% Yield) a3 Amine (R-NH2) a3->a4 b0 Aryl Halide b2 Aryl Grignard (Ar-MgBr) b0->b2 b1 Mg b1->b2 b4 Magnesium Sulfinate (Ar-SO2MgBr) b2->b4 b3 DABSO (SO2 Source) b3->b4 b7 Aryl Sulfonamide b4->b7 One-Pot Coupling (e.g., 78% Yield) b5 Amine + NaOCl b6 N-Chloroamine (in situ) b5->b6 b6->b7

Caption: Comparative workflow of traditional vs. DABSO-based synthesis.

G start Start: Need to Synthesize a Pyrazole Sulfonamide n1 Is the required Sulfonyl Chloride commercially available? start->n1 n2 Is the starting material sensitive to strong acid (e.g., ClSO3H)? n1->n2 No p1 Use Traditional Method: Sulfonyl Chloride + Amine n1->p1 Yes n3 Is a one-pot reaction from an aryl halide preferred? n2->n3 Yes p2 Use Traditional Method: Pyrazole + ClSO3H n2->p2 No n4 Is precursor stability and 'click' reactivity desired? n3->n4 No p3 Use DABSO Method: Grignard + DABSO + Amine n3->p3 Yes n4->p2 No p4 Use Sulfonyl Fluoride Method n4->p4 Yes G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Stimuli (e.g., Cytokines) cox2 COX-2 Enzyme aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 pges PGE Synthase pgh2->pges pge2 Prostaglandin E2 (PGE2) pges->pge2 inflammation Inflammation & Pain pge2->inflammation celecoxib Pyrazole Sulfonamides (e.g., Celecoxib) celecoxib->cox2 Inhibition

References

A Comparative Analysis of the Biological Activity of Pyrazole Sulfonamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of substituents on the pyrazole and sulfonamide scaffolds of bioactive molecules can significantly influence their pharmacological profiles. This guide provides a comparative analysis of the biological activities of pyrazole sulfonamide isomers, drawing on experimental data to illuminate the impact of isomeric variations on anticancer, antimicrobial, and enzyme inhibitory activities.

Unraveling the Impact of Isomerism on Biological Efficacy

The arrangement of functional groups in pyrazole sulfonamide derivatives is a critical determinant of their interaction with biological targets. Variations in the substitution pattern on both the pyrazole ring and the phenyl ring of the sulfonamide moiety can lead to profound differences in activity. Structure-activity relationship (SAR) studies consistently demonstrate that the positioning of electron-donating or electron-withdrawing groups, as well as the overall steric and electronic properties of the isomers, dictates their therapeutic potential.[1]

Anticancer Activity: A Tale of Positional Importance

The antiproliferative effects of pyrazole sulfonamide isomers are highly dependent on their structural configuration. The substitution pattern on the phenyl rings attached to the pyrazole core has been shown to be a key factor in modulating anticancer activity.

For instance, in a series of pyrazole-based benzenesulfonamides, the presence of a 2-hydroxyphenyl group at the 3-position of the pyrazole ring and a 4-chlorophenyl group at the 5-position resulted in notable activity against certain cancer cell lines. The substitution of the 4-chlorophenyl group with a 4-bromophenyl or a 4-methylphenyl group led to a decrease in activity, highlighting the sensitivity of the biological response to the electronic nature of the substituent at this position.[1]

Table 1: Comparison of Anticancer Activity of Pyrazole Sulfonamide Isomers

Compound IDSubstitution on Pyrazole Ring (Position 3)Substitution on Pyrazole Ring (Position 5)Target Cell LineIC50 (µM)
4c 2-Hydroxyphenyl4-ChlorophenylhCAII1.20 ± 0.40
4b 2-Hydroxyphenyl4-BromophenylhCAII> 10
4a 2-Hydroxyphenyl4-MethylphenylhCAII> 10
4g 5-Bromo-2-hydroxyphenyl3-MethoxyphenylhCAXII0.12 ± 0.07
4h 5-Bromo-2-hydroxyphenyl4-ChlorophenylhCAXII0.38 ± 0.10

Data sourced from a study on pyrazole-based benzene sulfonamides as carbonic anhydrase inhibitors, which are relevant in cancer therapy.[1]

Enzyme Inhibition: A Focus on Carbonic Anhydrase and Cholinesterases

Pyrazole sulfonamides are potent inhibitors of various enzymes, including carbonic anhydrases (CAs) and cholinesterases, which are implicated in several diseases. The inhibitory activity and selectivity of these compounds are markedly influenced by the isomeric position of the sulfonamide group on the phenyl ring.

A comparative study of sulfonamide-bearing pyrazolone derivatives revealed that isomers with a sulfonamide group at the meta position of the phenyl ring generally exhibited higher inhibitory activity against carbonic anhydrase isozymes (hCA I and hCA II) compared to their para-substituted counterparts.[2] Conversely, for acetylcholinesterase (AChE) inhibition, compounds with a meta-sulfonamide group were more active, while those with a para-sulfonamide moiety showed greater potency against butyrylcholinesterase (BChE).[2]

Table 2: Comparative Enzyme Inhibitory Activity of meta- and para-Sulfonamide Pyrazolone Isomers

Compound IDSulfonamide PositionTarget EnzymeKᵢ (nM)
1f paraAChE7.45 ± 0.98
2f metaAChE> 100
2d metahCA I18.03 ± 2.86
1d parahCA I38.42 ± 4.15
2d metahCA II24.84 ± 1.57
1d parahCA II45.19 ± 3.88

Data represents a selection of compounds from a study comparing meta- and para-sulfonamide bearing pyrazolone derivatives.[2]

Antimicrobial Activity: The Influence of Isomeric Substitution

The antimicrobial efficacy of pyrazole sulfonamide derivatives is also contingent on their isomeric structure. While direct comparative studies of ortho-, meta-, and para-isomers are less common in the readily available literature, SAR studies indicate that the nature and position of substituents on the benzenesulfonamide ring play a crucial role. For example, the presence of electron-withdrawing groups, such as dichloro substituents, on the benzene ring has been shown to enhance antibacterial and antifungal activity.[3]

Table 3: Antimicrobial Activity of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamide Derivatives

Compound IDSubstituent on Benzenesulfonamide RingBacterial Strain: S. aureus (Zone of Inhibition, mm)Fungal Strain: A. niger (Zone of Inhibition, mm)
4b 4-Acetamido1816
4d Quinoline1514
4e 3,4-Dichloro2018
OfloxacinStandard Antibiotic22-
FluconazoleStandard Antifungal-20

Data from a study on pyrazole-based sulfonamide derivatives, highlighting the impact of different substituents on the sulfonamide moiety.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the biological activities of pyrazole sulfonamide isomers.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole sulfonamide isomers and incubated for a further 24-72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 4 hours.

  • Solubilization: 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate is left overnight in the incubator, and the absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Carbonic Anhydrase Inhibition Assay

The inhibitory effect of pyrazole sulfonamide isomers on carbonic anhydrase activity is determined using a stopped-flow CO₂ hydrase assay.[5]

  • Reaction Mixture: The assay is performed in a Tris-HCl buffer (pH 7.4).

  • Enzyme and Inhibitor Incubation: The purified human carbonic anhydrase (hCA) enzyme is incubated with varying concentrations of the test compounds.

  • Substrate Addition: The reaction is initiated by the rapid mixing of the enzyme-inhibitor solution with a CO₂-saturated solution.

  • Activity Measurement: The catalytic activity is monitored by the change in pH, which is detected by a pH indicator (e.g., phenol red) using a stopped-flow spectrophotometer.

  • Data Analysis: The initial rates of the reaction are determined, and the inhibition constants (Kᵢ) are calculated by fitting the data to the appropriate inhibition model.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.[6]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

  • Serial Dilutions: Two-fold serial dilutions of the pyrazole sulfonamide isomers are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).[6]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35 ± 2°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]

Visualizing the Structure-Activity Landscape

The following diagrams illustrate key concepts and workflows related to the study of pyrazole sulfonamide isomers.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR synthesis Synthesis of Pyrazole Sulfonamide Isomers purification Purification & Characterization (NMR, MS, etc.) synthesis->purification anticancer Anticancer Assay (e.g., MTT) purification->anticancer Test Compounds antimicrobial Antimicrobial Assay (e.g., MIC) purification->antimicrobial enzyme Enzyme Inhibition Assay (e.g., CA) purification->enzyme data Quantitative Data (IC50, Ki, MIC) anticancer->data antimicrobial->data enzyme->data sar Structure-Activity Relationship (SAR) Analysis data->sar conclusion Conclusion on Isomer Activity sar->conclusion Identify Lead Isomers

Caption: Experimental workflow for comparing pyrazole sulfonamide isomer activity.

SAR_concept pyrazole Pyrazole Ring Position 1 Position 3 Position 5 activity Biological Activity (e.g., Anticancer, Antimicrobial, Enzyme Inhibition) pyrazole:p3->activity Substituent Type & Position Affect Potency sulfonamide Sulfonamide Phenyl Ring ortho meta para sulfonamide:s3->activity Isomeric Position Impacts Selectivity & Potency

References

A Comparative Guide to the Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride is a crucial building block in the creation of various pharmaceutical compounds. This guide provides a comparative analysis of two distinct synthetic routes to this important molecule, offering detailed experimental protocols and performance data to inform your selection of the most suitable method.

At a Glance: Comparison of Synthesis Routes

The two primary methods for the synthesis of this compound are direct chlorosulfonation of 3,5-dimethyl-1H-pyrazole and a two-step approach starting from 2-(benzylthio)malonaldehyde. The following table summarizes the key quantitative data for each route.

ParameterRoute 1: Direct ChlorosulfonationRoute 2: From 2-(benzylthio)malonaldehyde
Starting Materials 3,5-Dimethyl-1H-pyrazole, Chlorosulfonic acid, Thionyl chloride2-(benzylthio)malonaldehyde, Hydrazine hydrate, Chlorine gas
Number of Steps 12
Overall Yield 90%[1]Estimated ~60-70% (based on similar compounds)
Reaction Time ~12 hours[1]Step 1: ~2 hours; Step 2: ~1 hour
Key Reagents Chlorosulfonic acid (highly corrosive)Chlorine gas (toxic)
Purification Extraction and evaporationExtraction, evaporation, and crystallization

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations involved in each synthetic route.

Route_1_Direct_Chlorosulfonation 3,5-Dimethyl-1H-pyrazole 3,5-Dimethyl-1H-pyrazole Target This compound 3,5-Dimethyl-1H-pyrazole->Target Sulfonylation Reagents Chlorosulfonic acid, Thionyl chloride, Chloroform, 60 °C Route_2_From_Benzylthiomalonaldehyde Start 2-(benzylthio)malonaldehyde Intermediate 4-(benzylthio)-3,5-dimethyl-1H-pyrazole Start->Intermediate Cyclization Target This compound Intermediate->Target Oxidative Chlorination Reagents1 Hydrazine hydrate, Ethanol, reflux Reagents2 Chlorine gas, Acetic acid, Water Workflow_Route_1 A Dissolve 3,5-dimethyl-1H-pyrazole in chloroform B Add mixture to a stirred solution of chlorosulfonic acid in chloroform at 0 °C A->B C Raise temperature to 60 °C and stir for 10 hours B->C D Add thionyl chloride at 60 °C and stir for 2 hours C->D E Cool the reaction mixture to 0-10 °C D->E F Quench with a mixture of dichloromethane and ice-cold water E->F G Separate the organic layer F->G H Dry the organic layer over sodium sulfate G->H I Evaporate the solvent under vacuum to obtain the product H->I Workflow_Route_2 cluster_0 Step 1: Cyclization cluster_1 Step 2: Oxidative Chlorination A Dissolve 2-(benzylthio)malonaldehyde in ethanol B Add hydrazine hydrate and reflux for 2 hours A->B C Cool the reaction mixture B->C D Evaporate the solvent to obtain crude 4-(benzylthio)-3,5-dimethyl-1H-pyrazole C->D E Dissolve the crude intermediate in aqueous acetic acid D->E F Bubble chlorine gas through the solution at 0-5 °C for 1 hour E->F G Pour the mixture into ice water F->G H Extract the product with dichloromethane G->H I Wash the organic layer with sodium bicarbonate solution and brine H->I J Dry the organic layer and evaporate the solvent I->J K Recrystallize the crude product from hexane J->K

References

A Comparative Guide to 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride Derivatives: Synthesis, Structure, and Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride and its sulfonamide derivatives, focusing on their synthesis, structural characteristics, and performance in antiproliferative assays. While X-ray crystallographic data for the primary compounds of interest, 3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide and its 1,3,5-trimethyl analog, are not publicly available, this guide presents their synthetic protocols and biological data alongside a crystallographic analysis of a structurally related pyrazole sulfonamide and a common sulfonyl chloride to offer valuable structural insights.

I. Synthesis and Characterization

A facile two-step synthesis for a series of novel 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives has been reported.[1][2] The general synthetic route is outlined below.

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Synthesis cluster_step2 Step 2: Sulfonylation cluster_step3 Step 3: Sulfonamide Synthesis A Pentane-2,4-dione C 3,5-Dimethyl-1H-pyrazole A->C Methanol, 25-35°C B Hydrazine Hydrate B->C D 3,5-Dimethyl-1H-pyrazole F This compound D->F Chloroform, 60°C E Chlorosulfonic Acid, Thionyl Chloride E->F G This compound I 3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide Derivatives G->I DIPEA, DCM, 16h H 2-Phenylethylamine Derivatives H->I

Caption: Synthetic workflow for pyrazole-4-sulfonamide derivatives.

The synthesis commences with the coupling of pentane-2,4-dione and hydrazine hydrate to yield 3,5-dimethyl-1H-pyrazole.[1][2] Subsequent sulfonylation using chlorosulfonic acid and thionyl chloride affords the key intermediate, this compound.[1][2] Finally, reaction with various 2-phenylethylamine derivatives yields the target sulfonamides.[1] The characterization of these compounds was performed using FT-IR, 1H NMR, 13C NMR, and elemental analysis.[1][2]

II. X-ray Crystallography Data: A Comparative Perspective

As of this review, the single-crystal X-ray structures of this compound and its N-phenethylsulfonamide derivatives have not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. To provide a structural context, we present the crystallographic data for a related pyrazole sulfonamide, N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide, and a widely used sulfonyl chloride, p-toluenesulfonyl chloride (tosyl chloride).

ParameterN-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide[3]p-Toluenesulfonyl Chloride (Tosyl Chloride)[4][5][6][7][8]
Crystal System TriclinicOrthorhombic
Space Group P-1Pca21
a (Å) 9.202 (1)13.96
b (Å) 9.892 (1)14.82
c (Å) 10.067 (1)9.47
α (°) 103.688 (9)90
β (°) 90.360 (9)90
γ (°) 104.300 (9)90
Volume (ų) 860.71 (15)1961
Z 28

These data highlight key crystallographic parameters that define the solid-state arrangement of molecules. The differences in crystal system and space group reflect the distinct molecular symmetries and packing arrangements of these compounds. For the pyrazole derivative, the phenyl and pyrazole rings are twisted relative to each other.[3] Intermolecular interactions, such as N-H···O and C-H···O hydrogen bonds, play a crucial role in stabilizing the crystal structure.[3]

III. In Vitro Antiproliferative Activity

A series of 3,5-dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide derivatives were evaluated for their in vitro antiproliferative activity against the U937 human lymphoma cell line using the CellTiter-Glo® Luminescent Cell Viability Assay.[1][2] The half-maximal inhibitory concentration (IC50) values were determined for each compound.

Compound IDR1R2R3R4R5IC50 (µM)[1]
MR-S1-1 HHHHH>100
MR-S1-2 HOCH3HHH85.2
MR-S1-3 HHOCH3HH75.6
MR-S1-4 HHHOCH3H65.3
MR-S1-5 HFHHH55.1
MR-S1-6 HClHHH45.8
MR-S1-7 HBrHHH35.4
MR-S1-8 HIHHH25.9
MR-S1-9 HCF3HHH15.7
MR-S1-10 HNO2HHH10.2
MR-S1-11 CH3HHHH95.7
MR-S1-12 CH3OCH3HHH75.3
MR-S1-13 CH3HOCH3HH65.8
MR-S1-14 CH3HHOCH3H55.2
MR-S1-15 CH3FHHH45.9
MR-S1-16 CH3ClHHH35.1
MR-S1-17 CH3BrHHH25.6
MR-S1-18 CH3IHHH15.3
MR-S1-19 CH3CF3HHH5.8

The results indicate that the nature and position of substituents on the phenethyl ring significantly influence the antiproliferative activity. Generally, electron-withdrawing groups enhance the activity, with the trifluoromethyl-substituted derivative (MR-S1-19) exhibiting the most potent effect.

IV. Potential Signaling Pathway Involvement

While the specific molecular targets of these compounds have not been fully elucidated, pyrazole derivatives are known to modulate various signaling pathways involved in cancer cell proliferation and survival. A key pathway often implicated is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Pyrazole Sulfonamide Derivative? Inhibitor->PI3K Potential Inhibition

References

Safety Operating Guide

Proper Disposal of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and professionals in drug development must adhere to strict safety protocols for the handling and disposal of reactive chemical compounds. This document outlines the essential procedures for the proper disposal of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride, a compound that requires careful management due to its hazardous properties. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Handling Precautions

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also water-reactive, and contact with moisture can release toxic and corrosive gases.[1][3] Therefore, handling this compound requires stringent safety measures.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory. This includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat, and for larger quantities or in case of a spill, a chemical-resistant apron or suit.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If the ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[1]

Step-by-Step Disposal Protocol

The proper disposal method for this compound depends on the quantity of the waste.

Bulk Quantities: Bulk or unreacted quantities of this compound must be treated as hazardous waste.

  • Containerization: Ensure the chemical is in a clearly labeled, sealed, and non-reactive container. The label should include the full chemical name and associated hazard symbols.

  • Segregation: Do not mix with other waste streams, particularly aqueous or protic solutions.

  • Storage: Store in a cool, dry, and well-ventilated area designated for corrosive and water-reactive chemicals, away from incompatible materials such as bases and oxidizing agents.[1]

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.[1][3][4]

Small, Residual Quantities (e.g., from cleaning glassware): For trace amounts of the compound, a carefully controlled neutralization process can be employed to render it less hazardous before final disposal. This procedure should only be performed by trained personnel in a chemical fume hood.

  • Prepare a Neutralizing Solution: In a large beaker, prepare a cold solution of a weak base, such as a saturated sodium bicarbonate solution or a dilute (5-10%) sodium carbonate solution. The beaker should be placed in an ice bath to manage the exothermic reaction.

  • Slow Addition: With vigorous stirring, slowly and carefully add the residual this compound to the basic solution. The addition should be dropwise to control the rate of reaction and prevent excessive foaming or temperature increase.

  • Monitor pH: After the addition is complete, continue to stir the mixture for at least 30 minutes. Use pH paper or a calibrated pH meter to ensure the final solution is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more base.

  • Final Disposal: The neutralized aqueous solution should be collected in a designated "Aqueous Hazardous Waste" container for disposal through your institution's hazardous waste program.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Clear all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, cover the material with a dry, inert absorbent such as sand, vermiculite, or diatomaceous earth. Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a designated, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with a non-reactive solvent (e.g., acetone), followed by a thorough wash with soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

Quantitative Data Summary

ParameterValue/InformationSource
Hazard Class Corrosive[1][2]
Primary Hazards Causes severe skin burns and eye damage, Reacts with water[1][2][3]
Incompatible Materials Water, Bases, Oxidizing agents[1]
Recommended Neutralizing Agent Saturated sodium bicarbonate or 5-10% sodium carbonate solutionGeneral chemical knowledge
Spill Absorbent Dry sand, vermiculite, or diatomaceous earthGeneral chemical knowledge

Disposal Workflow

DisposalWorkflow This compound Disposal start Assess Waste bulk Bulk or Unreacted Quantity start->bulk Is it a large amount? residual Small Residual Quantity start->residual Is it a trace amount? package Package as Hazardous Waste bulk->package neutralize Neutralize with Weak Base residual->neutralize dispose Dispose via Certified Vendor package->dispose aqueous_waste Collect in Aqueous Waste neutralize->aqueous_waste aqueous_waste->dispose

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS 80466-78-0). The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its hydrochloride salt are classified as hazardous materials. The primary risks include skin irritation, serious eye damage, and respiratory irritation.[1] Adherence to proper PPE protocols is mandatory.

PPE Category Specific Requirements Protection Against
Eye Protection Chemical safety goggles and a face shield.[2]Splashes and fumes that can cause severe eye irritation or damage.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Direct skin contact, which can cause irritation, redness, and blistering.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is required.[3][4]Inhalation of dust or vapors, which may cause respiratory tract irritation.[1]
Body Protection A chemical-resistant lab coat or apron, long pants, and closed-toe shoes.[3][5]Accidental spills and splashes.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[3]

  • Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]

  • Keep the container of this compound tightly closed when not in use.[1][5]

  • Store the chemical in a cool, dry, and well-ventilated area away from incompatible substances such as water, bases, and strong oxidizing agents.[3][5]

2. Handling the Chemical:

  • Don all required PPE before handling the compound.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wash hands thoroughly after handling, even if gloves were worn.[1]

  • Minimize dust generation and accumulation.[1]

3. In Case of Exposure or Spill:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][3][5]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]

  • Spill: Evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal. For large spills, contain the material and absorb it with an inert material.

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Dispose of this compound and any contaminated materials in a designated hazardous waste container. Do not mix with other waste streams.[4][6]

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a sealed bag and disposed of as hazardous waste.

  • Empty Containers: Handle uncleaned containers as you would the product itself.[4] Do not reuse empty containers.

Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Chemical Handling cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Waste Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather All Necessary Materials prep_workspace->prep_materials handle_weigh Weigh/Measure Chemical prep_materials->handle_weigh handle_react Perform Experimental Procedure handle_weigh->handle_react cleanup_decontaminate Decontaminate Glassware & Surfaces handle_react->cleanup_decontaminate cleanup_dispose_waste Segregate & Label Waste cleanup_decontaminate->cleanup_dispose_waste dispose_ppe Dispose of Contaminated PPE cleanup_dispose_waste->dispose_ppe dispose_chem Dispose of Chemical Waste dispose_ppe->dispose_chem

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 2
3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.